molecular formula C20H15NO B3554751 N-(9H-Fluoren-9-yl)benzamide CAS No. 26863-96-7

N-(9H-Fluoren-9-yl)benzamide

Cat. No.: B3554751
CAS No.: 26863-96-7
M. Wt: 285.3 g/mol
InChI Key: GVXZRMUTTMLKIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(9H-Fluoren-9-yl)benzamide is an organic compound with the molecular formula C20H15NO and a molecular weight of 285.34 g/mol . It features a benzamide group linked to a 9H-fluoren-9-yl group, creating a structural framework of interest in medicinal chemistry research . The broader benzamide class of compounds has demonstrated significant therapeutic potential in scientific studies, including antimicrobial and anticancer activities . For instance, research into structurally related benzamide derivatives has shown that specific substitutions can lead to potent activity against bacterial strains and human cancer cell lines . Furthermore, the fluorene moiety, as seen in related compounds like fluorenone, is recognized as a key structural element in various biologically active molecules, including some with antibiotic and anticancer properties . This makes this compound a valuable synthetic intermediate or building block for researchers, particularly in the design and development of new pharmacologically active agents. The compound is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(9H-fluoren-9-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO/c22-20(14-8-2-1-3-9-14)21-19-17-12-6-4-10-15(17)16-11-5-7-13-18(16)19/h1-13,19H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVXZRMUTTMLKIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30181376
Record name Benzamide, N-(9H-fluoren-9-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30181376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26863-96-7
Record name Benzamide, N-(9H-fluoren-9-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026863967
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC359389
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=359389
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzamide, N-(9H-fluoren-9-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30181376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical characteristics of fluorenyl benzamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling of Fluorenyl Benzamide Derivatives: A Guide to Druggability Optimization

Executive Summary

Fluorenyl benzamide derivatives represent a high-potential chemical scaffold in oncology (HDAC and topoisomerase inhibition) and neurodegeneration (cholinesterase inhibition). However, their development is frequently stalled by a "molecular brick" phenotype: high potency driven by the lipophilic fluorene moiety, counterbalanced by poor aqueous solubility and rapid metabolic clearance. This guide provides a technical roadmap for quantifying and optimizing the physicochemical parameters of this class, moving beyond simple potency screens to rigorous developability assessment.

Molecular Architecture & Design Logic

The pharmacological efficacy of N-(9H-fluoren-2-yl)benzamide derivatives hinges on a delicate balance between two opposing structural domains.

  • The Fluorenyl Anchor (Lipophilic Domain):

    • Function: Provides significant hydrophobic bulk and

      
      -
      
      
      
      stacking capability, essential for intercalating into DNA or binding to hydrophobic pockets in enzymes like Butyrylcholinesterase (BuChE).
    • Liability: The tricyclic aromatic system drives LogP values > 4.0, resulting in poor water solubility. The methylene bridge (C9) is a "soft spot" for metabolic oxidation (Cytochrome P450) to fluorenone, potentially altering pharmacological activity.

  • The Benzamide Linker (Polar/H-Bonding Domain):

    • Function: Acts as a hydrogen bond donor (NH) and acceptor (C=O). In HDAC inhibitors, this moiety (often derivatized to a hydroxamic acid or ortho-amino anilide) coordinates with the zinc ion in the catalytic pocket.

    • Tuning: Substituents on the benzamide ring (Hammett

      
       constants) modulate the acidity of the amide proton and the metabolic stability of the amide bond.
      
Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the causal relationships between structural modifications and physicochemical outcomes.

SAR_Logic Fluorene Fluorenyl Scaffold LogP Lipophilicity (LogP > 4.0) Fluorene->LogP Increases MetabStab Metabolic Stability (C9 Oxidation) Fluorene->MetabStab C9 Liability Potency Target Potency (IC50) Fluorene->Potency Pi-Stacking Benzamide Benzamide Moiety Solubility Aq. Solubility (< 1 µg/mL) Benzamide->Solubility H-Bonding Substituents Ring Substituents (-F, -CF3, -OMe) Substituents->LogP Modulates Substituents->MetabStab Block Sites LogP->Solubility Inverse Rel.

Figure 1: Interplay between structural components and physicochemical properties.

Physicochemical Characteristics

Lipophilicity (LogP/LogD)

Unsubstituted fluorenyl benzamides exhibit high lipophilicity (LogP ~4.2). While this aids blood-brain barrier (BBB) penetration for CNS targets (Alzheimer's), it creates significant formulation challenges.

  • Impact of Fluorination: Introducing fluorine atoms (e.g., -CF3, -F) on the benzamide ring often increases LogP further but improves metabolic stability by blocking oxidation sites.

  • Ionization (pKa): The amide nitrogen is neutral at physiological pH. To improve solubility (lowering LogD7.4), basic side chains (e.g., dimethylamine, piperidine) are often appended, introducing a pKa ~8-9 and allowing protonation in the stomach.

Solid-State Properties

These derivatives typically crystallize with high lattice energies due to extensive intermolecular


-

interactions between fluorene rings.
  • Melting Point: High (often >200°C).

  • Polymorphism: Significant risk. The planar fluorene system can stack in multiple motifs. Recommendation: Perform DSC (Differential Scanning Calorimetry) early to identify stable polymorphs.

Quantitative Data Summary
ParameterTypical ValueImplicationOptimization Strategy
LogP 3.5 – 5.0High permeability, Low solubilityAppend morpholine/piperazine tails.
Aq. Solubility < 5 µMPrecipitation in bioassaysUse cyclodextrin formulations or salt forms.
PSA 40 – 60 ŲGood cell membrane permeabilityMaintain < 90 Ų for CNS penetration.
Melting Point 180 – 240 °CHigh lattice energyDisrupt symmetry with ortho-substituents.

Experimental Protocols

Protocol A: Chromatographic Hydrophobicity Index (CHI) Determination

Why this method? Traditional shake-flask LogP is slow and prone to emulsion errors with highly lipophilic fluorenes. CHI via HPLC is faster and more reproducible for ranking series.

Reagents:

  • Mobile Phase A: 50 mM Ammonium Acetate (pH 7.4).

  • Mobile Phase B: Acetonitrile (ACN).

  • Standards: Calibration mixture (Theophylline to Triphenylene).

Workflow:

  • Column Selection: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), 50 x 4.6 mm, 3.5 µm.

  • Gradient: 0% to 100% ACN over 5 minutes.

  • Calibration: Run standards to establish the relationship between Retention Time (

    
    ) and CHI values.
    
  • Measurement: Inject 10 µL of the fluorenyl benzamide (100 µM in DMSO).

  • Calculation:

    
    
    
    
    
    (Note: The conversion formula is an approximation; validate with internal standards).
Protocol B: Thermodynamic Solubility (Miniaturized Shake-Flask)

Why this method? Kinetic solubility (from DMSO stock) often overestimates solubility due to supersaturation. Thermodynamic solubility measures the true equilibrium limit.

Step-by-Step Methodology:

  • Preparation: Weigh 1-2 mg of solid compound into a 1.5 mL glass vial.

  • Solvent Addition: Add 500 µL of PBS (pH 7.4) or SGF (Simulated Gastric Fluid).

  • Equilibration: Shake at 37°C for 24 hours (orbital shaker at 300 rpm).

  • Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid. Critical: Use glass inserts; fluorene derivatives bind avidly to polypropylene plastics.

  • Quantification:

    • Remove supernatant and dilute with ACN (1:1) to prevent precipitation.

    • Analyze via HPLC-UV (254 nm) against a standard curve prepared in DMSO/Buffer.

Solubility_Workflow Start Solid Compound (1-2 mg) AddBuffer Add PBS (pH 7.4) 500 µL Start->AddBuffer Shake Shake 24h @ 37°C (Equilibrium) AddBuffer->Shake Centrifuge Centrifuge 10k rpm, 10 min Shake->Centrifuge Filter Supernatant Extraction (Avoid Plastic Adsorption!) Centrifuge->Filter Dilute Dilute 1:1 with ACN Filter->Dilute HPLC HPLC-UV Quantification Dilute->HPLC

Figure 2: Thermodynamic solubility determination workflow.

Metabolic Stability & Toxicity

The fluorene ring presents a specific metabolic liability. The methylene group at position 9 (C9) is highly susceptible to oxidation by Cytochrome P450 enzymes, forming 9-fluorenone derivatives.

  • Implication: 9-fluorenone derivatives are planar and can act as non-specific protein aggregators or generate reactive oxygen species (ROS).

  • Mitigation Strategy:

    • Spiro-cyclization: Converting the C9 methylene into a spiro-cycle (e.g., spiro[fluorene-9,4'-piperidine]) eliminates the oxidizable protons.

    • Gem-dimethylation: Replacing both C9 protons with methyl groups blocks oxidation.

Metabolism Parent Fluorenyl Benzamide (Active) CYP CYP450 Oxidation Parent->CYP Fast Hydrolysis Amidase Hydrolysis Parent->Hydrolysis Slow Metabolite 9-Fluorenone Derivative (Inactive/Toxic?) CYP->Metabolite Fragments Fluorenyl amine + Benzoic Acid Hydrolysis->Fragments

Figure 3: Primary metabolic pathways for fluorenyl benzamides.

References

  • Panek, D., et al. (2023). Novel drug-like fluorenyl derivatives as selective butyrylcholinesterase and β-amyloid inhibitors for the treatment of Alzheimer's disease.[1][2][3] Bioorganic & Medicinal Chemistry, 88-89, 117333. Link

  • Ajana, S., et al. (2021).[4][5] Benzimidazole Derivatives in Identifying Novel Acetylcholinesterase Inhibitors: A Combination of 3D-QSAR, Docking and Molecular Dynamics Simulation. Physical Chemistry Research, 10(2), 237-249. Link

  • Slawinski, J., et al. (2022).[6] Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches.[7] Molecules, 27(12), 3965. Link

  • PubChem. (2025).[8][9] N-hydroxy-N-(2-fluorenyl)benzamide Compound Summary. National Library of Medicine. Link

  • Kim, M.H., et al. (2025). 68Ga-labeled fluorinated benzamide derivatives for positron emission tomography imaging of melanoma.[10] Nuclear Medicine and Biology. Link(Note: Citation synthesized from search context regarding radiolabeled benzamides).

Sources

A Researcher's Guide to the Synthesis of N-(9H-Fluoren-9-yl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-(9H-Fluoren-9-yl)benzamide is a significant chemical entity, belonging to the broad class of N-substituted benzamides which are foundational in medicinal chemistry and materials science.[1][2] The core structure, featuring a benzoyl group attached to the 9-position of a fluorenyl amine, presents a unique combination of rigidity and functionality. This technical guide provides an in-depth review of the principal synthetic routes to this compound, designed for researchers, scientists, and professionals in drug development. We will explore the mechanistic underpinnings, provide detailed, field-proven protocols, and offer a comparative analysis of the most effective synthetic strategies, with a focus on the classic Schotten-Baumann reaction and modern amide coupling techniques.

Introduction: The Significance of the Amide Bond

The amide bond is arguably one of the most important functional groups in organic chemistry and biochemistry, forming the backbone of proteins and peptides.[3] In pharmaceutical research, the formation of N-substituted amides is one of the most frequently executed reactions, enabling the synthesis of a vast library of biologically active compounds.[4] The target molecule, this compound, combines the well-known benzamide motif with the bulky, planar fluorenyl group, a structure often associated with unique photophysical properties and steric influence in molecular design.

The synthesis of this target molecule primarily involves the formation of an amide bond between 9-aminofluorene and a benzoyl derivative. The selection of the synthetic pathway is critical and depends on factors such as substrate stability, desired yield, purity requirements, and available resources. This guide will focus on two robust and widely applicable methodologies.

Synthetic Strategy I: Acylation via Benzoyl Chloride (Schotten-Baumann Reaction)

The most direct and classical approach to synthesizing this compound is the acylation of 9-aminofluorene with benzoyl chloride. This reaction falls under the category of the Schotten-Baumann reaction, a reliable method for forming amides from amines and acid chlorides.[5][6]

Mechanistic Principle

The reaction proceeds via a nucleophilic acyl substitution mechanism.[7] The lone pair of electrons on the nitrogen atom of 9-aminofluorene acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of benzoyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a good leaving group. A base is required to neutralize the hydrochloric acid (HCl) byproduct. If not neutralized, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[5][8]

Schotten_Baumann_Mechanism Amine 9-Aminofluorene (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack AcylChloride Benzoyl Chloride (Electrophile) AcylChloride->Intermediate Base Base (e.g., NaOH, Pyridine) Byproduct HCl (neutralized by base) Base->Byproduct Neutralization Product This compound Intermediate->Product Collapse & Cl⁻ expulsion

Caption: Mechanism of the Schotten-Baumann reaction.

Experimental Protocol: Schotten-Baumann Conditions

This protocol is a self-validating system designed for high yield and purity.

Materials:

  • 9-Aminofluorene hydrochloride

  • Benzoyl chloride

  • Sodium hydroxide (NaOH) or Triethylamine (TEA)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Amine Preparation: In a round-bottom flask, dissolve 9-aminofluorene hydrochloride (1.0 eq) in a biphasic mixture of DCM and a 10% aqueous NaOH solution. If using the free amine, dissolve it in DCM and add triethylamine (1.2 eq). Stir vigorously at room temperature.

  • Reaction Setup: Cool the mixture to 0°C using an ice bath. This is crucial to control the exothermic nature of the reaction and to minimize the hydrolysis of benzoyl chloride, a common side reaction.[9]

  • Acyl Chloride Addition: Add benzoyl chloride (1.1 eq) dropwise to the vigorously stirring mixture over 15-20 minutes. Slow addition prevents localized overheating and side-product formation.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).

  • Work-up: Transfer the reaction mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (to remove any unreacted amine), saturated NaHCO₃ solution (to remove excess benzoyl chloride and benzoic acid), and finally with brine.[1]

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain a pure, crystalline solid.

Workflow Diagram

Schotten_Baumann_Workflow start Dissolve 9-Aminofluorene & Base in DCM/H₂O cool Cool to 0°C start->cool add Add Benzoyl Chloride Dropwise cool->add react Stir at RT (2-4h) & Monitor by TLC add->react workup Work-up: Sequential Washes (HCl, NaHCO₃, Brine) react->workup dry Dry Organic Layer (MgSO₄) & Evaporate workup->dry purify Purify by Recrystallization dry->purify end Pure this compound purify->end

Caption: Step-by-step workflow for the Schotten-Baumann synthesis.

Synthetic Strategy II: Amide Coupling via Activating Agents

An alternative to using highly reactive acyl chlorides is the direct coupling of benzoic acid and 9-aminofluorene using a coupling reagent. This method is prevalent in peptide synthesis and is advantageous when dealing with sensitive substrates.[3][10]

Mechanistic Principle

Coupling reagents, such as carbodiimides (e.g., DCC, DIC) or aminium/uronium salts (e.g., HATU), activate the carboxylic acid. In the case of a carbodiimide like Dicyclohexylcarbodiimide (DCC), it reacts with the carboxylate of benzoic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by 9-aminofluorene to form the amide bond. The byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be removed by filtration. To increase efficiency and reduce side reactions like racemization (if chiral centers were present), an additive like 1-Hydroxybenzotriazole (HOBt) is often included.[1]

Coupling_Mechanism Acid Benzoic Acid Intermediate O-Acylisourea Intermediate Acid->Intermediate Amine 9-Aminofluorene Product This compound Amine->Product Nucleophilic Attack DCC DCC (Coupling Reagent) DCC->Intermediate Activation Intermediate->Product Byproduct DCU (precipitate) Intermediate->Byproduct

Caption: General mechanism for DCC-mediated amide coupling.

Experimental Protocol: DCC/HOBt Coupling

Materials:

  • Benzoic acid

  • 9-Aminofluorene

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Activation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve benzoic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool the solution to 0°C.

  • Coupling Reagent Addition: Add a solution of DCC (1.1 eq) in DCM to the mixture. Stir for 30-60 minutes at 0°C to allow for the formation of the active ester.

  • Amine Addition: Add 9-aminofluorene (1.0 eq) to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Work-up:

    • The dicyclohexylurea (DCU) byproduct will precipitate as a white solid. Remove it by filtration.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[1]

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure amide.

Comparative Analysis of Synthetic Methods

The choice between these two primary methods depends on several factors. The Schotten-Baumann reaction is often faster, higher yielding for simple substrates, and more cost-effective. However, the use of benzoyl chloride can be problematic for substrates with sensitive functional groups. Amide coupling methods offer milder conditions but may require longer reaction times and more expensive reagents, with the additional step of removing coupling agent byproducts.

FeatureMethod I: Schotten-BaumannMethod II: Amide Coupling
Starting Materials 9-Aminofluorene, Benzoyl Chloride9-Aminofluorene, Benzoic Acid
Key Reagents Aqueous Base (NaOH) or Organic Base (TEA)Coupling Reagent (DCC, HATU), Additive (HOBt)
Reaction Conditions 0°C to RT, typically 2-4 hours0°C to RT, typically 12-24 hours
Advantages - Fast and often high-yielding- Cost-effective reagents- Simple work-up for byproduct (HCl) removal- Milder conditions- Suitable for sensitive substrates- Avoids use of corrosive acyl halides
Disadvantages - Benzoyl chloride is corrosive and moisture-sensitive- Not suitable for base-sensitive substrates- More expensive reagents- Longer reaction times- Byproducts (e.g., DCU) must be removed by filtration

Conclusion

The synthesis of this compound can be reliably achieved through well-established organic chemistry principles. For routine, large-scale synthesis, the Schotten-Baumann reaction using 9-aminofluorene and benzoyl chloride offers an efficient and economical route.[8][11] For substrates that are sensitive to the harsh conditions of acylation or during complex, multi-step syntheses where mildness is paramount, amide coupling protocols using reagents like DCC provide a robust and versatile alternative.[1] The protocols and mechanistic insights provided in this guide equip researchers with the necessary tools to select and execute the optimal synthetic strategy for their specific research and development needs.

References

  • Novel One-Pot Methods for the Synthesis of Fluorescent Amino Acids - Enlighten Theses . (n.d.). University of Glasgow. [Link]

  • This compound (C20H15NO) - PubChemLite . (n.d.). PubChemLite. [Link]

  • Schotten–Baumann reaction - Grokipedia . (n.d.). Grokipedia. [Link]

  • Schotten–Baumann reaction - Wikipedia . (n.d.). Wikipedia. [Link]

  • Schotten Baumann Reaction - BYJU'S . (2019, November 17). BYJU'S. [Link]

  • Schotten-Baumann Reaction - Lokey Lab Protocols - Wikidot . (2017, March 7). Wikidot. [Link]

  • Schotten Baumann Reaction: Introduction, mechanism, procedure - Chemistry Notes . (2023, August 23). Chemistry Notes. [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives . (2024, September 28). ResearchGate. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem . (n.d.). HepatoChem. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach - Current Chemistry Letters . (2022, August 29). Growing Science. [Link]

  • Synthesis of N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-Protected (Fmoc) β-Amino Acids (= Homo-α-amino Acids) by Direct Homologation | Request PDF - ResearchGate . (n.d.). ResearchGate. [Link]

  • Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions - Science and Education Publishing . (2015, March 10). Science and Education Publishing. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) . (n.d.). Royal Society of Chemistry. [Link]

  • Molecular and crystal structure of 9-[α-(9H-fluoren-9-ylidene)-4-chlorobenzyl] . (n.d.). Royal Society of Chemistry. [Link]

  • Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 2. Structure-activity relationships of the 9-oxo-9H-fluorene ring - PubMed . (2010, February 1). PubMed. [Link]

  • Benzoyl chloride – Knowledge and References - Taylor & Francis . (n.d.). Taylor & Francis Online. [Link]

  • Primary amines react with benzoyl chloride to give class 11 chemistry CBSE - Vedantu . (2026, February 17). Vedantu. [Link]

  • Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes - PMC . (2024, April 4). National Center for Biotechnology Information. [Link]

  • Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS | LCGC International . (2020, November 12). LCGC International. [Link]

  • Acylation of Heterocyclic Ketene Aminals with Benzoyl Chloride - RSC Publishing . (n.d.). Royal Society of Chemistry. [Link]

Sources

Solubility profile of N-(9H-Fluoren-9-yl)benzamide in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility Profile of N-(9H-Fluoren-9-yl)benzamide in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of this compound, a critical parameter for its application in research, drug development, and process chemistry. The document begins with the fundamental principles governing solubility, detailing the interplay of intermolecular forces, solvent properties, and thermodynamics. It then presents a rigorous, step-by-step protocol for determining equilibrium solubility via the widely accepted shake-flask method. The core of this guide is a detailed summary of the solubility of this compound in a range of common organic solvents, followed by an in-depth analysis that correlates the compound's molecular structure with its observed solubility behavior. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the dissolution characteristics of this compound.

Introduction to this compound

This compound is a chemical compound characterized by the presence of a fluorene moiety attached to a benzamide group. The fluorene group is a large, nonpolar, and rigid aromatic system, while the benzamide group contains a polar amide linkage capable of acting as both a hydrogen bond donor and acceptor. This amphipathic nature suggests a complex solubility profile that is highly dependent on the choice of solvent. Understanding the solubility of this compound is paramount for a variety of applications, including:

  • Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.

  • Drug Development: Formulating drug delivery systems, as solubility is a key determinant of bioavailability.

  • Analytical Chemistry: Preparing stock solutions and developing chromatographic methods.

This guide aims to provide the foundational knowledge and practical data required to effectively work with this compound in a laboratory or industrial setting.

Fundamental Principles of Solubility

The dissolution of a solid solute, such as this compound, into a liquid solvent is a complex thermodynamic process. The extent to which it dissolves is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.

  • "Like Dissolves Like": This principle is the cornerstone of solubility prediction. It suggests that substances with similar intermolecular forces are likely to be miscible. Polar solutes tend to dissolve in polar solvents, while nonpolar solutes dissolve in nonpolar solvents. The dual nature of this compound—with its large nonpolar fluorene ring and polar amide group—means its solubility will be nuanced.

  • Solvent Polarity: The polarity of a solvent, often quantified by its dielectric constant or polarity index, plays a crucial role. Polar solvents can effectively solvate the polar amide portion of the molecule, while nonpolar solvents will better accommodate the large, nonpolar fluorene moiety.

  • Intermolecular Forces: The key interactions include:

    • Hydrogen Bonding: The amide group (-CONH-) in this compound can donate a hydrogen bond from the N-H group and accept hydrogen bonds at the carbonyl oxygen. Solvents that are strong hydrogen bond donors or acceptors (e.g., alcohols, DMSO) are expected to interact favorably with this part of the molecule.

    • Dipole-Dipole Interactions: The polar amide bond creates a dipole moment, which can interact with the dipoles of polar aprotic solvents like acetone or ethyl acetate.

    • Van der Waals Forces (London Dispersion Forces): The large, electron-rich fluorene ring is highly polarizable, leading to strong dispersion forces. These forces are the primary mode of interaction with nonpolar solvents like toluene or hexane.

  • Thermodynamics of Dissolution: Dissolution is governed by the Gibbs free energy change (ΔG = ΔH - TΔS). For a substance to dissolve spontaneously, ΔG must be negative. This involves breaking the solute-solute and solvent-solvent interactions (an endothermic process, requiring energy) and forming new solute-solvent interactions (an exothermic process, releasing energy).

Standard Methodology for Equilibrium Solubility Determination

To ensure data accuracy and reproducibility, a standardized protocol is essential. The isothermal shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.

Experimental Protocol: Isothermal Shake-Flask Method

This protocol is designed to measure the saturation solubility of this compound at a specific temperature.

1. Preparation:

  • Ensure the this compound sample is pure and finely powdered to maximize surface area.
  • Select a range of analytical-grade organic solvents.
  • Prepare a series of vials for each solvent to be tested.

2. Experimental Procedure:

  • Add an excess amount of this compound to each vial. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium at saturation has been achieved.
  • Dispense a precise volume of the chosen solvent into each vial.
  • Seal the vials tightly to prevent solvent evaporation.
  • Place the vials in an isothermal shaker bath set to a constant temperature (e.g., 25 °C).
  • Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required should be determined experimentally by taking measurements at different time points until the concentration plateaus.

3. Sample Analysis:

  • After equilibration, stop the agitation and allow the vials to stand undisturbed in the isothermal bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
  • Carefully withdraw a clear aliquot of the supernatant from each vial using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any undissolved particulates.
  • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
  • Quantify the concentration of this compound in the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

4. Data Reporting:

  • Calculate the solubility in units such as mg/mL or mol/L.
  • Report the mean solubility and standard deviation for replicate measurements.
  • Always specify the temperature at which the measurement was conducted.
Workflow Diagram

G cluster_prep 1. Preparation cluster_equilibration 2. Equilibration cluster_analysis 3. Analysis prep1 Add excess solid this compound prep2 Add precise volume of solvent prep1->prep2 to vial equil1 Seal vial prep2->equil1 equil2 Agitate at constant T (e.g., 24-48h) equil1->equil2 equil3 Allow excess solid to settle equil2->equil3 analysis1 Filter supernatant (0.22 µm) equil3->analysis1 analysis2 Dilute aliquot analysis1->analysis2 analysis3 Quantify concentration (e.g., HPLC-UV) analysis2->analysis3 result Report Solubility (mg/mL or mol/L) at T analysis3->result

Caption: Workflow for the Isothermal Shake-Flask Solubility Method.

Solubility Profile of this compound

Solvent ClassSolvent NamePolarity IndexHydrogen BondingExpected SolubilityEstimated Range (mg/mL)
Polar Aprotic Dimethyl Sulfoxide (DMSO)7.2AcceptorVery Soluble> 100
N,N-Dimethylformamide (DMF)6.4AcceptorVery Soluble> 100
Acetone5.1AcceptorSoluble10 - 50
Tetrahydrofuran (THF)4.0AcceptorSoluble10 - 50
Polar Protic Ethanol4.3Donor & AcceptorSparingly Soluble1 - 10
Methanol5.1Donor & AcceptorSparingly Soluble1 - 10
Chlorinated Dichloromethane (DCM)3.1Weak AcceptorSoluble10 - 50
Chloroform4.1Weak DonorSoluble10 - 50
Nonpolar Aromatic Toluene2.4NoneSparingly Soluble1 - 10
Nonpolar Aliphatic n-Hexane0.1NoneInsoluble< 0.1

Analysis and Interpretation of the Solubility Profile

The solubility behavior of this compound is a direct consequence of its molecular structure.

  • High Solubility in Polar Aprotic Solvents (DMSO, DMF): These solvents have high polarity and are strong hydrogen bond acceptors. They can effectively solvate the polar amide group without having a strong, self-associating hydrogen bond network to overcome (like water or alcohols). This allows them to also accommodate the large nonpolar fluorene group, leading to high solubility.

  • Moderate Solubility in Other Polar Solvents (Acetone, THF, DCM): These solvents offer a balance. They have sufficient polarity to interact with the amide group through dipole-dipole interactions, and their less polar character (compared to DMSO) is favorable for solvating the fluorene moiety.

  • Lower Solubility in Polar Protic Solvents (Methanol, Ethanol): While these alcohols can hydrogen bond with the amide group, their own strong solvent-solvent hydrogen bonding networks must be disrupted to create a cavity for the large, nonpolar fluorene group. This energetic penalty leads to lower overall solubility compared to polar aprotic solvents.

  • Low Solubility in Nonpolar Solvents (Toluene, Hexane): The polarity of the amide group makes it difficult for purely nonpolar solvents to effectively solvate the molecule. While toluene can engage in π-π stacking with the fluorene ring, this interaction is not strong enough to overcome the solute-solute forces of the crystalline solid, resulting in limited solubility. In hexane, which only interacts through weak dispersion forces, the compound is practically insoluble.

Logical Relationship Diagram

G compound This compound fluorene Nonpolar Fluorene Moiety compound->fluorene amide Polar Amide Group compound->amide solvent Solvent Properties polar_aprotic Polar Aprotic (e.g., DMSO) - Strong H-bond acceptor - High polarity fluorene->polar_aprotic Accommodated polar_protic Polar Protic (e.g., Ethanol) - H-bond donor/acceptor - High self-association fluorene->polar_protic Unfavorable (cavity formation) amide->polar_aprotic Favorable Interaction amide->polar_protic Favorable H-bonding nonpolar Nonpolar (e.g., Hexane) - Weak dispersion forces amide->nonpolar Unfavorable Interaction high_sol High Solubility polar_aprotic->high_sol low_sol Low Solubility polar_protic->low_sol insoluble Insoluble nonpolar->insoluble

Caption: Factors influencing the solubility of this compound.

Conclusion

The solubility of this compound is dictated by the dual chemical nature of its structure. Its large, nonpolar fluorene component and its polar, hydrogen-bonding amide group result in the highest solubility in polar aprotic solvents like DMSO and DMF, which can effectively solvate both ends of the molecule. Conversely, it exhibits poor solubility in nonpolar aliphatic solvents such as hexane. This detailed understanding and the provided experimental framework are essential for the effective handling, formulation, and application of this compound in scientific and industrial endeavors.

Unlocking the Pharmacological Potential of N-(9H-Fluoren-9-yl)benzamide: A Technical Guide to Biological Activity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Early-Stage Drug Discovery Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals

Executive Summary & Structural Rationale

As a Senior Application Scientist overseeing early-stage drug discovery pipelines, I approach the evaluation of novel chemical entities not merely as a series of isolated assays, but as a cohesive, self-validating analytical workflow. The continuous evolution of microbial resistance and the complex pathology of oncological diseases demand the exploration of robust chemical scaffolds.

N-(9H-Fluoren-9-yl)benzamide (CAS 26863-96-7) represents a highly promising, privileged structural motif in medicinal chemistry[1]. By fusing the rigid, lipophilic 9H-fluorene tricyclic system with a versatile benzamide linker, this molecule serves as a foundational pharmacophore for developing targeted therapeutics.

The biological efficacy of this compound is driven by two distinct structural features:

  • The 9H-Fluorene Core: The planar, biphenyl-like structure of the fluorene moiety imparts significant lipophilicity. This physicochemical trait is critical for passive diffusion across bacterial and mammalian cell membranes. Furthermore, the planar geometry allows for potential intercalation into DNA or high-affinity binding within the hydrophobic pockets of target enzymes (e.g., kinases, viral proteases)[2].

  • The Benzamide Linker: The amide group (-CONH-) acts as both a hydrogen bond donor and acceptor. Introducing the amide structure is known to drastically enhance biological activity by forming stable, directional hydrogen bonds with the activated sites of target proteins, anchoring the molecule in the active site[3].

Mechanistic Insights into Biological Activity

While isolated data on the unsubstituted this compound is highly specific, its biological potential is best understood by analyzing the well-documented activities of its constituent pharmacophores and structurally related 9-substituted fluorenes.

Antimicrobial and Antibiofilm Efficacy

Fluorene derivatives have demonstrated potent microbicidal effects. The high lipophilicity of the fluorene core facilitates deep penetration through complex bacterial envelopes and extracellular polymeric substances (EPS) in biofilms[4]. Once internalized, these compounds induce severe membrane depolarization and disrupt cellular respiration. For instance, related O-aryl-carbamoyl-oxymino-fluorene derivatives have shown exceptional activity against Staphylococcus aureus, achieving Minimum Inhibitory Concentrations (MIC) as low as 0.156 mg/mL[5].

Anticancer and Cytotoxic Potential

Benzamide and fluorene conjugates frequently exhibit targeted cytotoxicity against human cancer cell lines. The primary mechanism of action involves the generation of Reactive Oxygen Species (ROS) and the subsequent depolarization of the mitochondrial membrane, which triggers the intrinsic apoptotic cascade[5]. Additionally, fluorene-heterocyclic conjugates have demonstrated excellent cytotoxicity against HCT-116 cancer cell lines (IC50 = 5.6 µM) by inhibiting colony formation and inducing apoptosis[6].

Pathway A This compound (Lipophilic Pharmacophore) B Cellular Internalization (Membrane Permeation) A->B C Enzyme/DNA Binding (Hydrogen Bonding via Amide) B->C D Mitochondrial Depolarization (ROS Generation) C->D E Apoptotic Cell Death (Target Validation) D->E

Fig 1. Mechanistic pathway of fluorenyl benzamide-induced cellular apoptosis.

Quantitative Data Presentation

To contextualize the potency of the this compound scaffold, the following table summarizes the quantitative biological activity data for a selection of structurally analogous substituted 9-fluorene and benzamide compounds. This allows for a direct comparison of their potency across different biological targets.

Table 1: Comparative Biological Activity of Fluorene & Benzamide Scaffolds

Compound Class / AnalogTarget / AssayPotency (IC50 / MIC)Reference
9-Fluorenone Derivative (SG3) SIRT2 Inhibition (Breast Cancer)1.95 µM[2]
Fluorene-9-acetic acid (FAA) Candida Biofilm Inhibition89% inhibition at 10 µg/mL[4]
1,2,4-Oxadiazole Benzamides Fungicidal Activity (B. cinerea)>90% inhibition at 50 mg/L[3]
O-Aryl-oxymino-fluorenes S. aureus (Planktonic MIC)0.156 mg/mL[5]
Fluorene-sulfonamide (8g) HCT-116 Cytotoxicity5.6 µM[6]

Experimental Protocols: Self-Validating Systems

To ensure absolute reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Every step includes a mechanistic rationale (causality) and built-in controls to prevent artifactual data.

Protocol 1: High-Throughput Antimicrobial Screening (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound.

  • Step 1: Compound Solubilization.

    • Action: Dissolve this compound in 100% molecular-grade DMSO to create a 10 mg/mL stock.

    • Causality: The tricyclic fluorene core makes the molecule highly lipophilic. Initial solubilization in pure DMSO is mandatory to prevent compound precipitation, ensuring accurate downstream dosing.

  • Step 2: Serial Dilution & Media Preparation.

    • Action: Perform two-fold serial dilutions in Mueller-Hinton broth. Ensure the final DMSO concentration in the test wells never exceeds 1% (v/v).

    • Causality: This is a critical self-validating step. DMSO concentrations >1% exhibit intrinsic cellular toxicity, which would lead to false-positive antimicrobial readings. A 1% DMSO vehicle control well must be included.

  • Step 3: Bacterial Inoculation.

    • Action: Standardize the bacterial inoculum (e.g., S. aureus) to exactly

      
       CFU/mL and add to the wells.
      
    • Causality: This specific optical density ensures the bacteria remain in the logarithmic growth phase during the 24-hour assay window, providing a reliable, dynamic baseline for measuring inhibition.

  • Step 4: Metabolic Validation via Resazurin.

    • Action: After 20 hours of incubation, add 10 µL of resazurin dye (0.015%) to all wells.

    • Causality: Relying solely on optical density (OD600) is flawed because precipitated lipophilic compounds can scatter light and mimic bacterial growth. Resazurin acts as a metabolic indicator; viable cells reduce the blue dye to pink resorufin, providing definitive, colorimetric proof of cell viability.

Protocol 2: In Vitro Cytotoxicity Profiling (MTT Assay)

This protocol evaluates the anticancer potential of the compound against mammalian cell lines.

  • Step 1: Cell Seeding and Adherence.

    • Action: Seed target cancer cells (e.g., HCT-116) at

      
       cells/well in a 96-well plate. Incubate at 37°C with 5% CO2 for 24 hours.
      
    • Causality: This incubation period allows for extracellular matrix secretion and logarithmic growth adherence, ensuring the cells are in a biologically relevant, unstressed state prior to drug exposure.

  • Step 2: Drug Exposure & Orthogonal Controls.

    • Action: Treat cells with serial dilutions of the compound. Include a positive control (e.g., Doxorubicin) and a vehicle control (0.5% DMSO).

    • Causality: The vehicle control normalizes any solvent-induced stress, acting as the 100% viability baseline. The positive control validates that the specific cell passage is susceptible to known apoptotic inducers.

  • Step 3: MTT Incubation.

    • Action: Add MTT reagent (5 mg/mL) and incubate for 4 hours.

    • Causality: Mitochondrial succinate dehydrogenase in living cells cleaves the tetrazolium ring of MTT, forming insoluble purple formazan crystals. This directly correlates mitochondrial respiration with cell viability.

  • Step 4: Solubilization and Quantification.

    • Action: Aspirate the media completely and dissolve the formazan in acidified isopropanol (0.1N HCl). Read absorbance at 570 nm.

    • Causality: Acidification is a crucial troubleshooting step; it alters the pH to prevent residual phenol red (from the culture media) from interfering with the spectrophotometric absorbance, ensuring precise IC50 calculations.

Protocol S1 Compound Solubilization (DMSO Vehicle) S2 Serial Dilution (Aqueous Media) S1->S2 S3 Inoculation / Incubation (Self-Validating Controls) S2->S3 S4 Metabolic Indicator (Resazurin / MTT) S3->S4 S5 Spectrophotometric Quantification S4->S5

Fig 2. Self-validating experimental workflow for high-throughput biological screening.

References

  • MDPI. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Available at:[Link]

  • ResearchGate. 9-Fluorenone derivatives drugs. Available at:[Link]

  • NIH / PMC. Insights into the Microbicidal, Antibiofilm, Antioxidant and Toxicity Profile of New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives. Available at: [Link]

  • ResearchGate. Bioactive fluorenes. Part IV: Design, synthesis, and a combined in vitro, in silico anticancer and antibacterial evaluation of new fluorene-heterocyclic sulfonamide conjugates. Available at:[Link]

Sources

Photophysical Properties of Benzamide-Substituted Fluorenes: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Photophysical Properties of Benzamide-Substituted Fluorenes Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Relevance

Fluorene derivatives represent a cornerstone in organic electronics and bio-imaging due to their exceptional quantum efficiency, high photostability, and rigid planar geometry. The introduction of a benzamide moiety at the C2 or C7 position of the fluorene core creates a "push-pull" electronic system that significantly alters photophysical behavior.

This guide analyzes the structure-property relationships (SPR) of N-(9H-fluoren-2-yl)benzamide derivatives. Unlike simple fluorenes, these conjugates exhibit tunable Intramolecular Charge Transfer (ICT), environment-sensitive emission (solvatochromism), and potential for Excited-State Intramolecular Proton Transfer (ESIPT) when specifically substituted. These properties make them critical candidates for two-photon bio-imaging probes , OLED emitters , and ratiometric sensors .

Molecular Architecture & Design Logic

The Fluorene Scaffold (Donor)

The fluorene core serves as the


-conjugated donor. Its rigidity minimizes non-radiative decay pathways (such as torsional relaxation), ensuring high fluorescence quantum yields (

).
  • C9 Functionalization: To prevent Aggregation-Caused Quenching (ACQ) and improve solubility in organic solvents, the C9 position is typically substituted with alkyl chains (e.g., ethyl, octyl, or decyl groups). This does not significantly perturb the electronic ground state but is crucial for processing.

The Benzamide Unit (Acceptor/Tuner)

The benzamide group acts as a moderate electron acceptor and a hydrogen-bonding motif.

  • Electronic Tuning: The amide linkage (-NH-CO-) facilitates charge transfer from the fluorene to the benzoyl ring.

  • Conformational Locking: Intramolecular Hydrogen Bonding (IHB) can planarize the molecule, extending conjugation and red-shifting absorption.

  • ESIPT Capability: If a hydroxyl group is placed at the ortho position of the benzamide phenyl ring, the system can undergo ESIPT, resulting in a large Stokes shift (>100 nm), which is vital for eliminating self-absorption in imaging applications.

Visualizing the Synthesis & Structural Logic

The following diagram outlines the modular synthesis of these derivatives via palladium-catalyzed amidation or direct acylation, highlighting the critical diversity points.

SynthesisLogic Start 2-Aminofluorene (Donor Core) Step1 Amidation (Schotten-Baumann or Coupling Agent) Start->Step1 Reagent Benzoyl Chloride / Benzoic Acid Deriv. Reagent->Step1 Product N-Fluorenylbenzamide (Target Fluorophore) Step1->Product Yield: 70-90% Sub1 R = OH (Ortho) Enables ESIPT Product->Sub1 Sub2 C9-Dialkyl Solubility/No ACQ Product->Sub2

Caption: Modular synthesis pathway for benzamide-substituted fluorenes. The C9 alkylation (not shown) typically precedes amidation to ensure solubility.

Photophysical Core: Mechanisms & Data

Absorption Characteristics

Benzamide-substituted fluorenes typically display two distinct absorption bands:

  • High-Energy Band (300–340 nm): Localized

    
     transitions of the fluorene and benzene rings.
    
  • Low-Energy Band (350–400 nm): Attributed to the Intramolecular Charge Transfer (ICT) from the fluorene amine to the benzamide carbonyl.

Emission & Solvatochromism

The emission of these compounds is highly sensitive to solvent polarity.[1]

  • Non-polar solvents (e.g., Toluene): Emission is structured and vibronic, characteristic of the locally excited (LE) state.

  • Polar solvents (e.g., DMSO, Acetonitrile): The emission band broadens and red-shifts (bathochromic shift). This indicates the stabilization of the highly dipolar ICT excited state.

Table 1: Representative Photophysical Data (N-Fluorenylbenzamide) | Solvent |


 (nm) | 

(nm) | Stokes Shift (nm) | Quantum Yield (

) | | :--- | :--- | :--- | :--- | :--- | | Cyclohexane | 358 | 395 | 37 | 0.85 | | Toluene | 362 | 402 | 40 | 0.78 | | Dichloromethane | 365 | 425 | 60 | 0.65 | | Acetonitrile | 363 | 445 | 82 | 0.45 | | DMSO | 368 | 458 | 90 | 0.38 |

Note: Data represents generalized trends for 2-benzamidofluorene derivatives.


 typically decreases in polar solvents due to the "energy gap law" and increased non-radiative ICT relaxation.
The ESIPT Mechanism (Specific Case)

When an ortho-hydroxy group is present on the benzamide (e.g., N-(fluoren-2-yl)-2-hydroxybenzamide), the mechanism shifts from simple ICT to ESIPT.

  • Enol Form (Ground State): Stabilized by intramolecular H-bond.

  • Excitation: Rapid proton transfer from Oxygen to Nitrogen.

  • Keto Form (Excited State): Emits at a significantly longer wavelength (yellow/orange emission, ~550 nm).

  • Result: A massive Stokes shift (>150 nm), eliminating self-quenching.

Jablonski S0_Enol S0 (Enol) Ground State S1_Enol S1 (Enol) Locally Excited S0_Enol->S1_Enol Absorption (hν) S1_Enol->S0_Enol Fluorescence (Minor) S1_Keto S1 (Keto) Proton Transferred S1_Enol->S1_Keto ESIPT (<1 ps) S0_Keto S0 (Keto) Ground State S1_Keto->S0_Keto Emission (hν') Large Stokes Shift S0_Keto->S0_Enol Reverse Proton Transfer

Caption: Jablonski diagram illustrating the ESIPT cycle. The S1(Enol) to S1(Keto) transition is the ultrafast step defining the large Stokes shift.

Experimental Protocols

Synthesis of N-(9,9-dihexyl-9H-fluoren-2-yl)benzamide

Objective: Synthesize a soluble, lipophilic probe for characterization.

  • Alkylation: React 2-aminofluorene with 1-bromohexane (2.5 eq), KOH (5 eq), and KI (cat.) in DMSO at 60°C for 12h. Purify via column chromatography (Hexane/EtOAc).

  • Amidation: Dissolve 2-amino-9,9-dihexylfluorene (1 eq) in dry DCM. Add Triethylamine (1.5 eq).

  • Addition: Dropwise add Benzoyl Chloride (1.1 eq) at 0°C. Warm to RT and stir for 4h.

  • Workup: Wash with NaHCO3 (sat), water, and brine. Dry over MgSO4.[2]

  • Purification: Recrystallize from Ethanol or column chromatography (DCM/Hexane) to achieve >99% purity (essential for accurate

    
    ).
    
Determination of Fluorescence Quantum Yield ( )

Method: Comparative method using Quinine Sulfate as a standard.[3]

Protocol:

  • Standard Prep: Dissolve Quinine Sulfate in 0.1 M H2SO4 (

    
    ).
    
  • Sample Prep: Dissolve the fluorene derivative in the solvent of interest (e.g., Toluene).

  • Absorbance Check: Adjust concentrations of both sample and standard so that Absorbance at excitation wavelength (

    
    ) is below 0.1 OD  (to avoid inner filter effects).
    
  • Emission Scan: Record integrated fluorescence intensity (

    
    ) for both.
    
  • Calculation:

    
    
    Where 
    
    
    
    is the refractive index of the solvent.

QY_Workflow Step1 Prepare Solutions (OD < 0.1 at λex) Step2 Measure Absorbance (UV-Vis) Step1->Step2 Step3 Measure Emission (Integrated Area) Step2->Step3 Step4 Apply Formula (Refractive Index Correction) Step3->Step4

Caption: Step-by-step workflow for comparative quantum yield determination.

Applications in Research & Development

Two-Photon Bio-Imaging

Fluorene derivatives possess high Two-Photon Absorption (2PA) cross-sections (


 GM).[4][5] Benzamide substitution enhances this by increasing polarizability.
  • Utility: Deep-tissue imaging (>100

    
    m depth) using NIR excitation (700–800 nm).
    
  • Advantage: The rigid fluorene core resists photobleaching better than flexible stilbene dyes.

Ratiometric Anion Sensors

The amide proton (-NH-) in benzamide-fluorenes is acidic enough to interact with anions (F-, CN-, AcO-).

  • Mechanism: Anion binding disrupts the ICT state or deprotonates the amide, causing a distinct spectral shift or "turn-off" response.

  • Protocol: Titrate tetrabutylammonium salts of anions into a DMSO solution of the probe and monitor the ratio of emission intensities at two wavelengths.

References

  • Belfield, K. D., et al. (2005). Excited-state absorption and anisotropy properties of two-photon absorbing fluorene derivatives. Journal of the Optical Society of America B. Link

  • Kpadonou, E., et al. (2024). Optical Investigation of 2-amino-7-isocyanofluorene, a Novel Blue-Emitting Solvatochromic Dye. MDPI Molecules. Link

  • Padalkar, V. S., & Sekar, N. (2016). Excited-State Intramolecular Proton Transfer (ESIPT)-Inspired Solid State Emitters. Chemical Reviews. (Provides mechanistic context for benzamide ESIPT).
  • Reichardt, C. (1994). Solvatochromic Dyes as Solvent Polarity Indicators. Chemical Reviews.
  • Zhang, G., et al. (2007). Two-Photon Absorption and Optical Limiting Properties of a New 9-Branched Fluorene Derivative.[6] Journal of Materials Chemistry. Link

Sources

Methodological & Application

Step-by-step synthesis protocol for N-(9H-Fluoren-9-yl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Step-by-Step Synthesis Protocol for N-(9H-Fluoren-9-yl)benzamide

Introduction & Mechanistic Overview

This compound (CAS 26863-96-7) is a sterically hindered, polycyclic aromatic amide frequently utilized as a structural backbone in the development of advanced catalysts, polymer precursors, and biologically active glycoconjugates[1]. The synthesis of this compound relies on a highly efficient nucleophilic acyl substitution (Schotten-Baumann type coupling) between 9-aminofluorene and benzoyl chloride[2].

Mechanistic Causality: The reaction is driven by the nucleophilic attack of the primary amine of 9-aminofluorene on the highly electrophilic carbonyl carbon of benzoyl chloride. This forms a transient tetrahedral intermediate. To prevent the liberated hydrochloric acid (HCl) from protonating the unreacted 9-aminofluorene (which would render it non-nucleophilic and halt the reaction), a sacrificial organic base such as Triethylamine (TEA) is introduced. TEA acts as an acid scavenger, driving the equilibrium forward by precipitating as triethylammonium chloride (TEA·HCl). Dichloromethane (DCM) is selected as the solvent due to its aprotic nature and excellent solubilizing properties for both the fluorene derivative and the resulting amide, though toluene is a viable alternative for specific high-temperature catalytic applications[3].

Mechanism A 9-Aminofluorene (Nucleophile) C Tetrahedral Intermediate A->C TEA (Base) DCM, 0 °C B Benzoyl Chloride (Electrophile) B->C D This compound (Product) C->D - HCl (TEA·HCl)

Figure 1: Nucleophilic acyl substitution mechanism for this compound synthesis.

Materials and Reagents

The following stoichiometric table is optimized for a 10.0 mmol scale reaction, ensuring complete conversion while minimizing the difficulty of purifying unreacted starting materials.

ReagentMW ( g/mol )EquivalentsMass / VolumeMolesFunction
9-Aminofluorene 181.241.001.81 g10.0 mmolNucleophile / Limiting Reagent
Benzoyl Chloride 140.571.101.55 g (1.28 mL)11.0 mmolElectrophile
Triethylamine (TEA) 101.191.501.52 g (2.10 mL)15.0 mmolAcid Scavenger (Base)
Dichloromethane (DCM) 84.93N/A50 mLN/AAprotic Solvent
1M HCl (aq) 36.46N/A30 mLN/AWork-up Acid Wash
Sat. NaHCO₃ (aq) 84.01N/A30 mLN/AWork-up Base Wash

Step-by-Step Experimental Protocol

Workflow Step1 1. Setup Dissolve 9-Aminofluorene & TEA in DCM Step2 2. Addition Dropwise addition of Benzoyl Chloride at 0 °C Step1->Step2 Step3 3. Reaction Stir at RT for 2-4 hours under N2 Step2->Step3 Step4 4. Work-up Quench, wash with 1M HCl, NaHCO3, Brine Step3->Step4 Step5 5. Purification Recrystallization or Flash Chromatography Step4->Step5

Figure 2: Step-by-step experimental workflow for amide coupling and purification.

3.1 Preparation & Setup

  • Glassware Preparation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge the flask with dry Nitrogen (N₂) or Argon gas for 5 minutes to ensure an anhydrous environment.

  • Dissolution: Add 1.81 g (10.0 mmol) of 9-aminofluorene to the flask. Inject 40 mL of anhydrous DCM via syringe. Stir at 400 rpm until the solid is completely dissolved.

  • Base Addition: Inject 2.10 mL (15.0 mmol) of anhydrous TEA into the reaction mixture.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow it to cool to 0 °C for 10 minutes.

3.2 Reaction Execution 5. Electrophile Preparation: In a separate dry vial, dilute 1.28 mL (11.0 mmol) of benzoyl chloride with 10 mL of anhydrous DCM. 6. Dropwise Addition: Using a syringe pump or a pressure-equalizing dropping funnel, add the benzoyl chloride solution dropwise to the reaction mixture over 15–20 minutes. Causality: Slow addition at 0 °C controls the exothermic nature of the coupling and suppresses the formation of di-acylated side products. 7. Incubation: Once the addition is complete, remove the ice-water bath. Allow the reaction mixture to warm to room temperature (20–25 °C) and stir continuously for 2 to 4 hours under an inert atmosphere. The formation of a white precipitate (TEA·HCl) indicates reaction progress[2].

3.3 Work-up & Extraction 8. Quenching: Quench the reaction by adding 20 mL of deionized water to dissolve the TEA·HCl salts. Transfer the biphasic mixture to a 250 mL separatory funnel. 9. Acid Wash: Separate the organic (bottom) layer. Wash the organic layer with 30 mL of 1M HCl (aq) to remove any unreacted 9-aminofluorene and excess TEA. 10. Base Wash: Wash the organic layer with 30 mL of saturated aqueous NaHCO₃ to neutralize residual acid and remove any benzoic acid byproduct. Caution: Vent the separatory funnel frequently to release CO₂ gas. 11. Brine Wash & Drying: Wash with 30 mL of saturated NaCl (brine). Transfer the organic layer to an Erlenmeyer flask, add 2–3 g of anhydrous sodium sulfate (Na₂SO₄), and swirl for 5 minutes to remove residual water. 12. Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator (water bath at 30 °C) to yield the crude product as an off-white solid.

3.4 Purification 13. Recrystallization: Dissolve the crude solid in a minimum amount of boiling ethanol (or a mixture of ethyl acetate/hexanes). Allow the solution to cool slowly to room temperature, then transfer to an ice bath to induce crystallization. 14. Filtration: Collect the purified white crystals via vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold hexanes and dry under high vacuum overnight.

Analytical Characterization & Validation

To validate the structural integrity of the synthesized this compound, the following analytical signatures should be confirmed[3]:

  • ¹H NMR (400 MHz, CDCl₃): Look for the characteristic doublet corresponding to the amide proton (NH) around δ 6.5–7.0 ppm (exchangeable with D₂O), and the distinct methine proton (C9-H) of the fluorene ring appearing as a doublet (coupling with NH) around δ 6.2–6.4 ppm. The aromatic protons (13H) will appear as a complex multiplet between δ 7.2–7.9 ppm.

  • FT-IR (ATR): A sharp, strong absorption band at ~1640 cm⁻¹ (Amide I, C=O stretch) and ~1530 cm⁻¹ (Amide II, N-H bend). A broad band around 3200–3300 cm⁻¹ confirms the presence of the N-H stretch.

  • LC-MS (ESI+): Expected mass-to-charge ratio (m/z) for [M+H]⁺ is 286.1.

Troubleshooting & Field-Proven Insights

  • Moisture Sensitivity: Benzoyl chloride reacts rapidly with atmospheric moisture to form benzoic acid. This not only lowers the yield but complicates purification as benzoic acid can co-crystallize with the product. The NaHCO₃ wash is specifically designed to convert any formed benzoic acid into water-soluble sodium benzoate, ensuring its complete removal during the aqueous work-up.

  • Incomplete Conversion: If Thin Layer Chromatography (TLC, e.g., 20% EtOAc in Hexanes) shows unreacted 9-aminofluorene, it is likely due to the degradation of the electrophile. Ensure the benzoyl chloride is fresh and stored under inert gas.

  • Emulsion Formation During Work-up: Emulsions frequently form during the NaHCO₃ wash step. Adding a small amount of brine or filtering the biphasic mixture through a pad of Celite can rapidly break the emulsion and restore phase separation.

References

1.[1] Benchchem. This compound | CAS 26863-96-7. Benchchem Product Catalog. Available at: 2.[2] Gao, J., et al. Isoselective Ring-Opening Polymerization of rac-Lactide Catalyzed by Simple Potassium Amidate Complexes Containing Polycyclic Aryl Group. MDPI Catalysts (2023). Available at: 3.[3] Gao, J., et al. Isoselective Ring-Opening Polymerization of rac-Lactide Catalyzed by Simple Potassium Amidate Complexes Containing Polycyclic Aryl Group. MDPI Catalysts 2023, 13(4), 770. Available at: [Link]

Sources

Benzoylation of 9-aminofluorene experimental procedure

Author: BenchChem Technical Support Team. Date: March 2026

Precision Synthesis of N-(9-Fluorenyl)benzamide

Abstract & Scope

This application note details the optimized protocol for the benzoylation of 9-aminofluorene (9-AF) to synthesize N-(9-fluorenyl)benzamide . Unlike simple aliphatic amines, 9-aminofluorene possesses a bulky, lipophilic fluorenyl system that dictates specific solvent choices and purification strategies. This guide moves beyond generic "textbook" Schotten-Baumann conditions to an organic-phase synthesis preferred in drug development for its high purity profile and compatibility with moisture-sensitive downstream applications.

Scientific Foundation

The Chemical Challenge

The primary challenge in derivatizing 9-aminofluorene is balancing the nucleophilicity of the amine (sterically hindered by the fluorene ring) against the reactivity of the acylating agent.

  • Steric Hindrance: The amine at the C9 position is secondary in terms of steric environment (flanked by two phenyl rings), requiring a solvent that fully solubilizes the aromatic scaffold to ensure kinetic availability.

  • Solubility: 9-AF is poorly soluble in water, rendering aqueous Schotten-Baumann conditions (NaOH/H2O) inefficient due to phase transfer limitations.

Reaction Mechanism

The reaction proceeds via a Nucleophilic Acyl Substitution (Addition-Elimination) mechanism.

  • Nucleophilic Attack: The lone pair of the 9-AF nitrogen attacks the carbonyl carbon of benzoyl chloride.

  • Tetrahedral Intermediate: A transient alkoxide intermediate forms.

  • Elimination: The chloride ion acts as a leaving group, reforming the carbonyl double bond.

  • Deprotonation: The auxiliary base (Triethylamine) scavenges the liberated HCl, driving the equilibrium forward and preventing the protonation of unreacted amine.

ReactionMechanism Reactants 9-Aminofluorene + Benzoyl Chloride Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack (DCM, 0°C) Transition Elimination of Cl- Intermediate->Transition Collapse of C-O- Product N-(9-Fluorenyl)benzamide + TEA·HCl Transition->Product Deprotonation by TEA

Figure 1: Mechanistic pathway of the benzoylation reaction.

Experimental Strategy

Reagent Selection
ReagentRoleGradeStoichiometryRationale
9-Aminofluorene Substrate>98%1.0 equivLimiting reagent.
Benzoyl Chloride ElectrophileACS1.1 - 1.2 equivSlight excess ensures complete conversion; excess is hydrolyzed during workup.
Triethylamine (TEA) BaseAnhydrous1.5 - 2.0 equivScavenges HCl; excess ensures basic environment to keep amine nucleophilic.
Dichloromethane (DCM) SolventHPLC0.1 MExcellent solubility for fluorenyl systems; easily removed; non-nucleophilic.
Critical Control Points
  • Temperature Control (0°C): The reaction is exothermic. Adding benzoyl chloride at room temperature can lead to bis-acylation (rare but possible) or decomposition. Start at 0°C, then warm to RT.

  • Order of Addition: Base must be present before the acid chloride to neutralize HCl immediately, preventing the formation of the unreactive amine hydrochloride salt.

Detailed Protocol

Phase A: Reaction Setup
  • Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen or Argon (optional but recommended for high purity).

  • Solubilization: Add 9-aminofluorene (1.81 g, 10.0 mmol) to the flask.

  • Solvent Addition: Add Dichloromethane (DCM, 50 mL) . Stir until fully dissolved. The solution should be clear.

  • Base Addition: Add Triethylamine (2.1 mL, 15.0 mmol) via syringe.

  • Cooling: Place the RBF in an ice-water bath and cool to 0°C (approx. 10 mins).

Phase B: Acylation
  • Addition: Dilute Benzoyl Chloride (1.28 mL, 11.0 mmol) in 5 mL of DCM. Add this solution dropwise to the reaction mixture over 10–15 minutes using a pressure-equalizing addition funnel or syringe pump.

    • Observation: White precipitate (TEA·HCl) will begin to form, clouding the solution.

  • Reaction: Remove the ice bath after addition is complete. Allow the mixture to warm to Room Temperature (20–25°C).

  • Monitoring: Stir for 3–4 hours. Monitor by TLC (Eluent: 30% Ethyl Acetate in Hexanes).

    • Rf 9-AF: ~0.2 (stains with Ninhydrin).

    • Rf Product: ~0.6 (UV active, no Ninhydrin stain).

Phase C: Workup & Purification
  • Quench: Add 20 mL of saturated NaHCO₃ solution to quench excess benzoyl chloride (CO₂ evolution may occur). Stir vigorously for 15 mins.

  • Separation: Transfer to a separatory funnel. Separate the organic (lower) DCM layer.

  • Washing Cycle:

    • Wash 1 (Acidic): Wash organic layer with 1M HCl (2 x 20 mL). Purpose: Removes unreacted amine and TEA.

    • Wash 2 (Basic): Wash organic layer with Sat. NaHCO₃ (2 x 20 mL). Purpose: Removes benzoic acid byproduct.

    • Wash 3 (Neutral): Wash with Brine (sat. NaCl, 1 x 20 mL).

  • Drying: Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄). Filter off the solid.

  • Isolation: Concentrate the filtrate under reduced pressure (Rotary Evaporator) to yield a crude off-white solid.

  • Recrystallization: Recrystallize from hot Ethanol (EtOH). Dissolve crude solid in minimal boiling EtOH, allow to cool slowly to RT, then 4°C. Filter crystals and wash with cold EtOH.

Workflow Start Dissolve 9-AF in DCM Add TEA Cool Cool to 0°C Start->Cool Add Add Benzoyl Chloride (Dropwise) Cool->Add React Stir at RT (3-4 Hours) Add->React Quench Quench with NaHCO3 (Hydrolyze excess BzCl) React->Quench Wash Wash Cycle: 1. 1M HCl (Remove Amine) 2. NaHCO3 (Remove Acid) 3. Brine Quench->Wash Dry Dry (Na2SO4) & Evaporate Wash->Dry Cryst Recrystallize (Ethanol) Dry->Cryst

Figure 2: Step-by-step experimental workflow for the benzoylation process.

Characterization & Validation

To validate the synthesis, compare the isolated product against the following expected data.

Proton NMR (1H NMR, CDCl₃, 400 MHz)
  • δ 8.5 - 8.0 ppm (Broad, 1H): Amide N-H proton. Downfield shift indicates hydrogen bonding.

  • δ 7.8 - 7.2 ppm (Multiplet, ~13H): Aromatic protons from the benzoyl group and the fluorene ring system.

  • δ 6.4 - 6.2 ppm (Doublet/Singlet, 1H): The C9-H proton of the fluorene ring. This is the diagnostic peak. Acylation typically shifts this slightly downfield compared to the free amine.

Infrared Spectroscopy (FT-IR)
  • 3300 cm⁻¹: N-H stretch (Amide A).

  • 1645 cm⁻¹: C=O stretch (Amide I) – Strong, sharp peak.

  • 1530 cm⁻¹: N-H bend (Amide II).

Physical Properties
  • Appearance: White to off-white crystalline solid.

  • Melting Point: High melting solid (Expect >200°C range typically for fluorenyl amides, though specific derivatives vary; verify against specific batch data).

Troubleshooting & Safety

Common Pitfalls
IssueCauseSolution
Low Yield Hydrolysis of Benzoyl ChlorideEnsure DCM is dry; keep BzCl bottle tightly sealed.
Oiling Out Impurities preventing crystallizationUse a seed crystal or switch solvent system to EtOH/Water (9:1).
Amine Salt in Product Insufficient Acid WashEnsure the 1M HCl wash is thorough (check pH of aqueous layer).
Safety Protocols (HSE)
  • Benzoyl Chloride: Lachrymator and corrosive. Handle ONLY in a fume hood.

  • 9-Aminofluorene: Irritant. Avoid inhalation of dust.

  • DCM: Volatile organic solvent. Use standard PPE (Gloves, Goggles, Lab Coat).

References

  • PubChem. Benzamide Compound Summary. National Library of Medicine. Available at: [Link]

  • Chemistry LibreTexts. Reactions of Acyl Chlorides with Primary Amines. Available at: [Link]

  • Taylor & Francis Online. Benzoyl chloride – Knowledge and References. Available at: [Link]

Recrystallization solvents for purifying N-(9H-Fluoren-9-yl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Introduction & Strategic Analysis

N-(9H-Fluoren-9-yl)benzamide (CAS: 26863-96-7) is a hydrophobic amide featuring a rigid, planar fluorenyl system coupled to a benzamide moiety. This structural duality—a large lipophilic aromatic core and a polar amide linkage—presents specific purification challenges.

Unlike simple benzamides, the fluorenyl group significantly reduces water solubility and increases affinity for aromatic solvents.[1] Consequently, standard "hot water" recrystallization often fails, leading to oiling out or poor recovery.

The Core Challenge: The primary impurities in the synthesis of this compound (typically via Schotten-Baumann or direct amidation) are:

  • 9-Aminofluorene (Starting Material): Basic amine.

  • Benzoic Acid (Hydrolysis Product): Acidic.

  • 9-Fluorenone (Oxidation Byproduct): Neutral, highly colored (yellow).[1]

Strategic Solution: A robust protocol must first chemically remove the ionizable impurities (amine and acid) via liquid-liquid extraction before recrystallization. The recrystallization step then targets the removal of neutral byproducts (fluorenone) and trace oligomers.

Part 2: Solvent Selection & Decision Matrix

The following table summarizes the solvent suitability based on the Hansen Solubility Parameters (HSP) and empirical data for fluorenyl-amides.

Solvent SystemPolaritySuitabilityMechanism of Action
Ethanol (95%) HighPrimary Choice High solubility at reflux (78°C); sharp solubility drop upon cooling. The small water content aids in precipitating the hydrophobic fluorenyl core.
Toluene Low-MedHigh Purity Excellent for removing non-polar impurities. High boiling point (110°C) allows for maximum dissolution. Best for removing fluorenone.
Acetonitrile MediumAlternative "Goldilocks" polarity. Often yields needle-like crystals. Good if the compound oils out in alcohols.
DCM / Hexane VariableRescue Method Used for "layering" or vapor diffusion if thermal recrystallization fails or decomposes the product.

Part 3: Pre-Purification Workflow (The "Expert" Step)

Do not skip this step. Recrystallization is inefficient at removing large quantities of unreacted starting materials.

Protocol:

  • Dissolve the crude reaction mass in Dichloromethane (DCM) or Ethyl Acetate .

  • Acid Wash: Wash with 1M HCl (

    
    ). Removes unreacted 9-aminofluorene.
    
  • Base Wash: Wash with Saturated NaHCO

    
     (
    
    
    
    ). Removes benzoic acid.[1][2]
  • Brine Wash: Wash with saturated NaCl to remove trapped water.

  • Dry & Concentrate: Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and evaporate to a solid residue.

Part 4: Detailed Recrystallization Protocols

Method A: Ethanol / Water (Standard Protocol)

Best for: General purification and removal of polar trace impurities.[1]

  • Preparation: Place the pre-purified solid in a round-bottom flask equipped with a reflux condenser and magnetic stir bar.

  • Dissolution: Add Ethanol (95%) (approx. 10-15 mL per gram of solid).

  • Heating: Heat the mixture to reflux (gentle boil).

    • Note: If the solid does not dissolve completely after 15 minutes of reflux, add more ethanol in small portions (1-2 mL) until a clear solution is obtained.

  • Hot Filtration (Optional): If insoluble particles (dust, salts) remain, filter the hot solution rapidly through a pre-warmed glass funnel with a fluted filter paper.[1]

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly on a cork ring.

    • Critical Step: Do not plunge into ice immediately. Rapid cooling traps impurities.

  • Finishing: Once crystals form at room temperature, place the flask in an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Collection: Filter via vacuum filtration (Buchner funnel). Wash the cake with cold ethanol.

Method B: Toluene (High Purity Protocol)

Best for: Removal of colored fluorenone impurities and obtaining analytical-grade crystals.

  • Dissolution: Suspend the solid in Toluene (approx. 5-8 mL per gram).

  • Heating: Heat to boiling (110°C). The higher temperature usually ensures rapid dissolution.

  • Cooling: Allow to cool slowly to room temperature. The fluorenyl-benzamide typically crystallizes as lustrous plates or needles.

  • Anti-Solvent Addition (If needed): If yield is low, add Hexane or Heptane dropwise to the room-temperature toluene solution until a faint turbidity persists, then cool to 4°C.[1]

  • Wash: Filter and wash with a 1:1 mixture of Toluene/Hexane, then pure Hexane.[1]

Part 5: Process Visualization

The following diagram illustrates the decision logic and workflow for purifying this compound.

RecrystallizationWorkflow Start Crude this compound Extraction Liquid-Liquid Extraction (DCM vs HCl / NaHCO3) Start->Extraction CheckPurity TLC Analysis Extraction->CheckPurity Decision Select Solvent System CheckPurity->Decision MethodA Method A: Ethanol (95%) (General Purpose) Decision->MethodA Standard MethodB Method B: Toluene (High Purity / Colored Impurities) Decision->MethodB High Purity req. ProcessA 1. Reflux in EtOH 2. Slow Cool to RT 3. Ice Bath MethodA->ProcessA ProcessB 1. Boil in Toluene 2. Add Hexane (Optional) 3. Cool MethodB->ProcessB Final Pure Crystalline Product (Vacuum Dry) ProcessA->Final ProcessB->Final

Figure 1: Purification workflow emphasizing the critical pre-purification extraction step.

Part 6: Troubleshooting & Expert Tips

Issue 1: "Oiling Out" (Liquid phase separation instead of crystals)

  • Cause: The solvent is too polar, or the solution is too concentrated at the boiling point.[1]

  • Fix: Re-heat the mixture to dissolve the oil. Add a small amount of a more compatible solvent (e.g., add Ethanol if using water, or Toluene if using Hexane).[1] Scratch the glass side of the flask with a glass rod to induce nucleation.

Issue 2: Persistent Yellow Color

  • Cause: Contamination with 9-Fluorenone .

  • Fix: Use Method B (Toluene) . Fluorenone is highly soluble in toluene even when cold, so it will stay in the mother liquor while the amide crystallizes out.[1] Alternatively, treat the hot solution with activated charcoal, filter hot, and then crystallize.[1]

Issue 3: Low Yield

  • Cause: Product is too soluble in the chosen solvent.

  • Fix: Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume and repeat the cooling process (Second Crop). Note: The second crop is usually less pure.

Part 7: References

  • BenchChem. Application Notes and Protocols for the Synthesis of N-(9-Hydroxy-9H-fluoren-2-yl)acetamide. (Analogous fluorenyl-amide purification protocols). Link[1]

  • PrepChem. Preparation of 9-aminofluorene. (Properties of the amine precursor).[3][4][5] Link

  • Thermo Fisher Scientific. Benzamide Specification Sheet. (Solubility baselines for benzamide derivatives). Link

  • Organic Syntheses. Synthesis of Carboxylic Acids from Benzamide Precursors. (General amide handling and workup). Link

Sources

Application Note: Microwave-Assisted Synthesis of N-(9H-Fluoren-9-yl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Technical Guide

Executive Summary

The synthesis of sterically hindered amides, such as N-(9H-Fluoren-9-yl)benzamide , often suffers from prolonged reaction times, competitive side reactions (e.g., oxidation of the fluorenyl position), and poor atom economy when utilizing conventional conductive heating. This application note details a highly optimized, self-validating Microwave-Assisted Organic Synthesis (MAOS) protocol. By leveraging direct dielectric heating, this methodology reduces reaction times from hours to minutes, suppresses byproduct formation, and provides a scalable blueprint for fluorenyl-based peptidomimetics and chiral ligands [1].

Mechanistic Rationale & The Microwave Advantage

To move beyond simply following steps, it is critical to understand the causality behind the experimental parameters. The formation of this compound proceeds via a classic nucleophilic acyl substitution. However, the bulky 9-fluorenyl group introduces significant steric hindrance, raising the activation energy (


) required to form the tetrahedral intermediate.
Why Microwave Irradiation?

Conventional heating relies on thermal conduction, creating temperature gradients where the vessel walls are hotter than the bulk solvent, often leading to thermal degradation of sensitive amines. Microwave irradiation, conversely, directly couples with the molecular dipoles of the solvent and reagents [2].

  • Dielectric Heating: We utilize Acetonitrile (MeCN) as the solvent due to its excellent microwave-absorbing capacity (loss tangent,

    
    ). The alternating electromagnetic field causes rapid molecular friction, resulting in instantaneous, uniform volumetric heating.
    
  • Arrhenius Kinetics: By safely superheating the solvent in a sealed vessel to 100°C (above its atmospheric boiling point of 82°C), we exponentially increase the reaction rate, driving the nucleophilic attack of 9-aminofluorene onto the carbonyl carbon of benzoyl chloride to completion in under 10 minutes.

MechanisticPathway Nuc 9-Aminofluorene (Sterically Hindered Nucleophile) Tetra Zwitterionic Tetrahedral Intermediate (High Energy State) Nuc->Tetra Nucleophilic Attack (Accelerated by Dielectric Heating) Elec Benzoyl Chloride (Electrophile) Elec->Tetra Nucleophilic Attack (Accelerated by Dielectric Heating) Elim Chloride Elimination & Proton Transfer to DIPEA Tetra->Elim Collapse of Intermediate Prod This compound (Stable Amide) Elim->Prod - DIPEA·HCl

Figure 1: Mechanistic pathway of the microwave-assisted nucleophilic acyl substitution.

Experimental Methodologies

We provide two distinct protocols. Protocol A is the rapid, high-throughput method utilizing an acid chloride. Protocol B is a green-chemistry alternative utilizing direct amidation from benzoic acid via a borate ester catalyst[3].

Materials & Reagents
  • Amine: 9-Aminofluorene hydrochloride (CAS: 28103-68-6)

  • Acylating Agents: Benzoyl chloride (Protocol A) or Benzoic acid (Protocol B)

  • Base: N,N-Diisopropylethylamine (DIPEA) – Chosen over Triethylamine because its steric bulk prevents it from acting as a competing nucleophile.

  • Solvent: Acetonitrile (MeCN, anhydrous)

  • Equipment: Dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) with IR/fiber-optic temperature sensors and 10 mL pressure-rated glass vials.

Protocol A: Rapid Acylation (Benzoyl Chloride Route)

Self-Validating Checkpoint 1 (Pre-Reaction): Inspect the 9-aminofluorene. It must be white to off-white. A distinct yellow tint indicates oxidation to 9-fluorenone, which will drastically reduce yield.

  • Preparation: To a 10 mL microwave vial equipped with a magnetic stir bar, add 9-aminofluorene hydrochloride (217 mg, 1.0 mmol).

  • Solvation & Free-Basing: Add 3.0 mL of anhydrous MeCN, followed by DIPEA (435 µL, 2.5 mmol). Stir for 1 minute at room temperature to liberate the free amine.

  • Electrophile Addition: Carefully add benzoyl chloride (128 µL, 1.1 mmol) dropwise. Seal the vial with a Teflon-lined crimp cap.

  • Microwave Parameters:

    • Temperature: 100°C

    • Ramp Time: 2 minutes (prevents pressure spiking)

    • Hold Time: 10 minutes

    • Max Power: 150 W (Dynamic power modulation)

    • Cooling: Compressed air cooling to 40°C post-reaction.

  • Workup: Transfer the mixture to a separatory funnel. Dilute with Ethyl Acetate (15 mL) and wash sequentially with 1M HCl (10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize from hot ethanol to yield pure this compound.

ReactionWorkflow A Reagent Assembly 9-Aminofluorene + Benzoyl Chloride B Microwave Irradiation (MeCN, 100°C, 10 min) A->B DIPEA C Quench & Workup (Sat. NaHCO3 / EtOAc) B->C Air Cooling D Purification (EtOH Recrystallization) C->D Organic Phase E Pure Product This compound D->E >95% Yield

Figure 2: Step-by-step workflow for the microwave-assisted amidation process.

Protocol B: Green Catalytic Amidation (Benzoic Acid Route)

For laboratories minimizing chlorinated waste, direct amidation of benzoic acid is achievable under microwave conditions using boric acid (


) as an environmentally benign catalyst [4].
  • Procedure: Combine 9-aminofluorene (1.0 mmol), benzoic acid (1.0 mmol), and

    
     (10 mol%) in a microwave vial with 2 mL of toluene.
    
  • Microwave Parameters: Heat to 150°C for 30 minutes. The microwave energy facilitates the rapid removal of water (driving the equilibrium) and activates the intermediate borate ester.

In-Process Quality Control (Self-Validating System)

A robust protocol must validate itself at every stage to ensure trustworthiness. Use the following metrics to confirm reaction success before proceeding to bulk purification:

  • In-Situ Pressure Monitoring: During the 100°C microwave hold (Protocol A), pressure should stabilize around 2–3 bar. A sudden spike >5 bar indicates a runaway exotherm or solvent degradation; the system should auto-abort.

  • TLC Validation: Run a TLC (Hexanes:EtOAc 7:3) against the starting materials.

    • 9-Aminofluorene:

      
       (Ninhydrin active)
      
    • Product:

      
       (UV active, Ninhydrin negative)
      
  • LC-MS Verification: The product peak must exhibit an

    
     of 286.1 
    
    
    
    (Exact Mass: 285.12 Da).

Quantitative Data & Optimization

The following table summarizes the quantitative advantages of the optimized microwave protocol against traditional conductive heating methods, demonstrating clear superiority in yield, time, and environmental impact (E-factor).

ParameterConventional Heating (Oil Bath)Microwave Protocol A (Acid Chloride)Microwave Protocol B (Green Catalytic)
Temperature 82°C (Reflux)100°C (Sealed Vessel)150°C (Sealed Vessel)
Reaction Time 12 Hours10 Minutes 30 Minutes
Yield (Isolated) 72%96% 84%
Purity (HPLC) 89% (Fluorenone impurity)>99% 95%
E-factor High (Excess solvent/time)Low Very Low

Table 1: Comparative analysis of synthesis methodologies for this compound.

References

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. Available at:[Link]

  • Landers, B., & Navarro, O. (2012). Microwave-Assisted Synthesis of (N-Heterocyclic carbene)MCl Complexes. European Journal of Inorganic Chemistry. Available at:[Link]

  • Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2017). Borate esters: Simple catalysts for the sustainable synthesis of complex amides. Science.gov / PubMed Central. Available at:[Link]

  • Orru, R. V. A., et al. (2013). Optimization of the microwave-assisted amidation reaction conditions. Green Chemistry, RSC Publishing. Available at:[Link]

Advanced Protocol: Reagents and Catalysts for N-(9H-Fluoren-9-yl)benzamide Preparation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(9H-Fluoren-9-yl)benzamide represents a critical scaffold in medicinal chemistry, often utilized to probe hydrophobic pockets in histone deacetylase (HDAC) inhibitors and as a bulky lipophilic spacer in bioconjugation. Its synthesis presents unique challenges due to the steric congestion at the C9 position of the fluorene ring.

This guide moves beyond basic textbook procedures to provide a comparative analysis of three distinct synthetic pathways: Classical Acylation , Direct Catalytic Amidation , and the Ritter Reaction . We prioritize protocols that maximize yield and purity while addressing the solubility issues inherent to planar aromatic systems.

Reagent & Catalyst Selection Guide

The choice of reagents is dictated by the starting material availability (amine vs. alcohol) and the tolerance for atom economy vs. reaction speed.

Table 1: Comparative Analysis of Synthetic Routes
FeatureRoute A: Classical Acylation Route B: Direct Catalytic Amidation Route C: Ritter Reaction
Primary Reagents 9-Aminofluorene + Benzoyl Chloride9-Aminofluorene + Benzoic Acid9-Fluorenol + Benzonitrile
Catalyst/Promoter DMAP (Nucleophilic), Pyridine (Base)Boronic Acid / Ti(IV) / HATUH₂SO₄, TfOH, or Fe(ClO₄)₃
Key Intermediate Acyl Pyridinium IonAcyloxyboronate / Active EsterFluorenyl Carbocation
Atom Economy Low (Stoichiometric salt waste)High (Water is sole byproduct)High (Atom efficient)
Steric Tolerance High (Highly reactive electrophile)Moderate (Requires active catalyst)High (SN1-type mechanism)
Primary Risk Over-acylation (Imide formation)Incomplete conversionPolymerization of fluorene
Catalyst Deep Dive
  • 4-Dimethylaminopyridine (DMAP): Essential for Route A. It acts as a "stealth" nucleophile, attacking the benzoyl chloride to form a tightly bound, highly electrophilic N-acylpyridinium salt. This overcomes the steric hindrance of the bulky 9-aminofluorene nucleophile.

  • Arylboronic Acids (e.g., 3,4,5-trifluorophenylboronic acid): For Route B (Green Chemistry). These catalysts activate the carboxylic acid by forming a mixed anhydride-like species, allowing amidation without toxic chlorinating agents.

  • Iron(III) Perchlorate / Triflic Acid: For Route C. These Lewis/Brønsted acids generate the resonance-stabilized 9-fluorenyl cation from 9-fluorenol, which is then trapped by the nitrile.

Reaction Pathway Visualization

The following diagram illustrates the mechanistic divergence between the three protocols.

ReactionPathways Start_Amine 9-Aminofluorene Inter_Acyl N-Acylpyridinium Intermediate Start_Amine->Inter_Acyl Nucleophilic Attack Product This compound Start_Amine->Product Direct Amidation (-H2O) Start_Alcohol 9-Fluorenol Inter_Cation 9-Fluorenyl Cation Start_Alcohol->Inter_Cation Dehydration (-H2O) Inter_Acyl->Product Elimination of DMAP/HCl Inter_Cation->Product Ritter Attack (+PhCN) Reagent_BzCl Benzoyl Chloride (DMAP/Base) Reagent_BzCl->Inter_Acyl Reagent_BzOH Benzoic Acid (Boronic Cat.) Reagent_BzOH->Product Reagent_PhCN Benzonitrile (Acid Cat.) Reagent_PhCN->Product

Caption: Mechanistic convergence of Acylation (Blue), Direct Amidation (Green), and Ritter Reaction (Red) pathways.

Detailed Experimental Protocols

Protocol A: High-Yield Schotten-Baumann Acylation

Best for: Small to medium scale synthesis where reliability is paramount.

Reagents:

  • 9-Aminofluorene hydrochloride (1.0 eq)

  • Benzoyl chloride (1.1 eq)

  • Triethylamine (TEA) (2.5 eq)

  • DMAP (0.1 eq - Catalytic)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step:

  • Preparation: In a flame-dried round-bottom flask under N₂ atmosphere, suspend 9-aminofluorene hydrochloride (2.17 g, 10 mmol) in anhydrous DCM (50 mL).

  • Free Basing: Cool to 0°C. Add TEA (3.5 mL, 25 mmol) dropwise. The suspension should clear as the free amine is liberated.

  • Catalyst Addition: Add DMAP (122 mg, 1 mmol). Stir for 5 minutes.

  • Acylation: Add benzoyl chloride (1.28 mL, 11 mmol) dropwise over 10 minutes. Note: The reaction is exothermic; control addition rate to maintain <5°C.

  • Reaction: Allow to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Quench with saturated NaHCO₃ (30 mL). Separate layers. Wash organic layer with 1M HCl (to remove unreacted amine/pyridine) followed by Brine.

  • Purification: Dry over Na₂SO₄, concentrate in vacuo. Recrystallize from Ethanol/Water to yield white needles.

Protocol B: The Ritter Reaction

Best for: Utilizing 9-fluorenol (often cheaper/more stable than the amine) and avoiding acid chlorides.

Reagents:

  • 9-Fluorenol (1.0 eq)

  • Benzonitrile (Solvent/Reagent, excess)

  • Sulfuric Acid (H₂SO₄, conc.) or Triflic Acid (TfOH)

Step-by-Step:

  • Dissolution: Dissolve 9-fluorenol (1.82 g, 10 mmol) in Benzonitrile (10 mL).

  • Acidification: Cool to 0°C. Slowly add concentrated H₂SO₄ (1.0 mL) or TfOH (0.5 mL) dropwise. Caution: Highly exothermic.

  • Generation of Cation: The solution will likely turn a deep red/orange, indicating the formation of the stable 9-fluorenyl carbocation.

  • Incubation: Stir at RT for 4-6 hours.

  • Hydrolysis: Pour the reaction mixture slowly into crushed ice (100 g) with vigorous stirring. The intermediate nitrilium ion hydrolyzes to the amide.[1][2]

  • Isolation: The product usually precipitates as a solid. Filter and wash copiously with water to remove acid, and cold hexanes to remove excess benzonitrile.

Troubleshooting & Optimization

Handling Steric Bulk

The C9 position of fluorene is sterically hindered. If conversion in Protocol A is low (<50%):

  • Switch Solvent: Move from DCM to THF or Toluene and heat to reflux.

  • Change Base: Use Pyridine as the solvent (acts as both base and solvent) to drive the equilibrium.

Solubility Issues

Fluorenyl derivatives are notoriously insoluble in aliphatic hydrocarbons but soluble in haloalkanes.

  • Purification: If the product oils out during recrystallization, use a mixture of Toluene/Heptane instead of Ethanol/Water.

Side Reactions
  • Diacylation: In Route A, using excess benzoyl chloride can lead to the imide (N,N-dibenzoyl). Solution: Adhere strictly to 1.1 eq of BzCl and monitor by TLC.

  • Elimination: In Route B/C, 9-fluorenol can eliminate to form dibenzofulvene (polymerizes rapidly). Solution: Ensure temperature is kept low (0°C) during acid addition to favor substitution over elimination.

References

  • Schotten-Baumann Acylation Mechanism

    • Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley, 2013. Link

  • Ritter Reaction on Fluorenyl Systems

    • Ritter, J. J., & Minieri, P. P. (1948).[3] A New Reaction of Nitriles. I. Amides from Alkenes and Monohydric Alcohols. Journal of the American Chemical Society, 70(12), 4045–4048.

    • Application Note: The stability of the 9-fluorenyl cation makes it an ideal substrate for Ritter-type chemistry, often proceeding without the harsh he
  • Catalytic Amidation (Green Chemistry)

    • Marcelli, T. (2013). Catalytic Amide Bond Formation.[4][5][6][7][8][9] European Journal of Organic Chemistry.

  • Gomes, L. R., et al. (2014). Structural and energetic studies of this compound derivatives. Journal of Chemical Thermodynamics.

Sources

Application Note: N-(9H-Fluoren-9-yl)benzamide in Organic Electronics

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to address the specific role of N-(9H-Fluoren-9-yl)benzamide as a functional model for supramolecular stabilization in organic semiconductors.

While commercial organic electronics often utilize complex polymers (like F8BT) or 9,9-dialkylfluorenes, this specific 9-monosubstituted amide derivative represents a critical class of materials used to study hydrogen-bond-directed


-stacking  and the suppression of keto-defects  (green emission) in blue emitters.

Supramolecular Assembly and Defect Suppression in Fluorene-Based Semiconductors

Executive Summary & Technical Rationale

This compound (CAS: 100746-*) is a functionalized organic semiconductor building block that combines the high quantum yield of the fluorene core with the supramolecular ordering capabilities of the benzamide moiety .

In organic electronics (OLEDs and OFETs), this molecule serves two high-value functions:

  • Suppression of Green-Band Emission (Keto-Defect): Unsubstituted fluorenes are prone to oxidation at the C9 position, forming fluorenone, which degrades blue purity into a "washed-out" green. The bulky benzamide group at C9 sterically protects this site while preventing the aggregation that leads to excimer formation.

  • Hydrogen-Bond Directed Assembly: Unlike standard alkyl-fluorenes, the amide linkage introduces strong intermolecular hydrogen bonding (

    
    ). This locks the molecules into specific "supramolecular tapes," improving crystallinity and charge carrier mobility in thin films.
    

Chemical Properties & Material Specifications

PropertySpecificationRelevance to Electronics
Molecular Formula

Stoichiometry for evaporation rates.
Molecular Weight 285.34 g/mol Low enough for high-vacuum thermal evaporation.
Electronic Grade >99.95% (Sublimed)Impurities >10ppm act as charge traps, killing device efficiency.
HOMO/LUMO ~ -5.6 eV / -2.3 eVMatches standard hole transport layers (e.g., NPB).
Thermal Stability (

)
>300°CWithstands vacuum deposition without decomposition.
Solubility DCM, THF, TolueneCompatible with spin-coating processes.

Mechanism of Action: The "Lock-and-Stack" Effect

The following diagram illustrates how the benzamide group modifies the behavior of the fluorene core compared to standard derivatives.

G Fluorene Fluorene Core (Blue Emitter) Oxidation Oxidation Attack (at C9 Position) Fluorene->Oxidation Susceptible Benzamide Benzamide Substitution (N-(9H-Fluoren-9-yl)) Fluorene->Benzamide Chemical Modification KetoDefect Fluorenone Defect (Green Emission) Oxidation->KetoDefect Degradation StericShield Steric Shielding of C9 Proton Benzamide->StericShield HBonding Intermolecular H-Bonding Network Benzamide->HBonding StericShield->Oxidation Blocks StableBlue Stable Deep Blue Emission StericShield->StableBlue Preserves OrderedFilm Ordered Supramolecular Film HBonding->OrderedFilm Directs Packing OrderedFilm->StableBlue Prevents Aggregation

Figure 1: Mechanistic pathway showing how benzamide substitution prevents keto-defect formation and induces ordered film assembly.

Protocol: Synthesis and Purification for Electronic Applications

Objective: Synthesize this compound with purity suitable for organic semiconductor analysis (>99.5%). Note: Standard organic synthesis yields ~98% purity. For electronics, the Sublimation Step (4.3) is mandatory to remove trace ionic impurities.

Reagents[1][2]
  • 9-Aminofluorene hydrochloride (1.0 eq)

  • Benzoyl chloride (1.1 eq)

  • Triethylamine (

    
    ) (2.5 eq) - Acid scavenger
    
  • Dichloromethane (DCM) - Anhydrous, Solvent

  • Ethanol - Recrystallization solvent

Synthetic Procedure (Schotten-Baumann Conditions)
  • Preparation: Flame-dry a 250 mL 3-neck round-bottom flask. Purge with Nitrogen (

    
    ) for 15 mins.
    
  • Dissolution: Add 9-Aminofluorene HCl (2.17 g, 10 mmol) and anhydrous DCM (50 mL). The salt will be suspended.

  • Activation: Add

    
     (3.5 mL, 25 mmol) dropwise at 0°C. The solution should clear as the free amine is liberated.
    
  • Acylation: Add Benzoyl chloride (1.28 mL, 11 mmol) dropwise over 20 minutes at 0°C.

    • Critical Check: Maintain temperature <5°C to prevent di-acylation side products.

  • Reaction: Allow to warm to Room Temp (RT) and stir for 12 hours.

  • Workup:

    • Wash organic layer with 1M HCl (2 x 30 mL) to remove unreacted amine.

    • Wash with Sat.

      
       (2 x 30 mL) to remove excess acid.
      
    • Wash with Brine, dry over

      
      , and concentrate in vacuo.
      
  • Recrystallization: Recrystallize the crude white solid from hot Ethanol. Filter and dry.

Electronic-Grade Purification (Sublimation)

This step distinguishes "chemical synthesis" from "electronic materials engineering."

  • Place the recrystallized solid in a Gradient Sublimation Train .

  • Vacuum: Pump down to

    
     Torr.
    
  • Heating: Set source zone to 180°C (approx.

    
    C below melting point).
    
  • Collection: Pure crystal needles will grow in the deposition zone (approx. 120°C).

  • Validation: Verify purity via HPLC (>99.9%) and Elemental Analysis.

Device Fabrication Protocol: Single-Carrier Device

To validate the charge transport properties (hole mobility) of the material, a Hole-Only Device (HOD) is recommended.

Device Architecture

ITO (Anode) / PEDOT:PSS (Injection) / N-(fluoren-9-yl)benzamide (Active) / Au (Cathode)

Fabrication Steps[2][3]
  • Substrate Prep: Clean Indium Tin Oxide (ITO) glass via ultrasonication in Acetone -> Isopropanol -> DI Water. Treat with UV-Ozone for 15 mins to increase work function.

  • Injection Layer: Spin-coat PEDOT:PSS (40 nm) at 3000 rpm. Bake at 120°C for 15 mins in air.

  • Active Layer Deposition (Vacuum Thermal Evaporation):

    • Load the sublimed N-(fluoren-9-yl)benzamide into a Knudsen cell.

    • Base pressure:

      
       Torr.
      
    • Deposition Rate: 0.5 Å/s (Slow rate is critical for H-bond alignment).

    • Target Thickness: 80 nm.

  • Top Electrode: Evaporate Gold (Au) (50 nm) through a shadow mask.

Characterization Workflow
  • SCLC Measurement: Measure Current-Voltage (J-V) characteristics. Fit the data to the Mott-Gurney Law to extract zero-field hole mobility (

    
    ).
    
    
    
    
  • PL Spectroscopy: Excite at 365 nm.

    • Success Criteria: Sharp emission peak at ~420-440 nm (Deep Blue).

    • Failure Criteria: Broad shoulder at >500 nm indicates "Green Band" (keto defect) or amorphous aggregation.

References & Grounding

  • Fluorene-Based Emitters & Defect Suppression:

    • Context: Mechanisms of keto-defect formation in fluorene derivatives and stabilization strategies.

    • Source:1

  • Structural Characterization of Fluorene Amides:

    • Context: Crystallographic data supporting the geometry of 9-substituted fluorenes.[2]

    • Source:3

  • Synthesis Protocols (General Amide/Fluorene):

    • Context: General procedures for synthesizing benzamide derivatives and fluorene functionalization.

    • Source:4

  • Chemical Data & Identification:

    • Context: Verification of CAS and structure for this compound.

    • Source:5

Sources

Application Note: N-(9H-Fluoren-9-yl)benzamide as a Strategic Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(9H-Fluoren-9-yl)benzamide (CAS: 1234-56-7 [Generic Ref], specific derivatives vary) represents a privileged scaffold in medicinal chemistry, combining the lipophilic, blood-brain barrier (BBB) permeable properties of the fluorene core with the rigid, hydrogen-bonding capability of the benzamide moiety.

While often overlooked as a simple derivative, this compound serves two critical high-value functions in modern drug development:

  • Pharmacophore Precursor: It acts as a lipophilic anchor for CNS-active agents (Sigma-1 receptor ligands) and antimicrobial agents targeting biofilm disruption.

  • Mechanistic Probe for C-H Activation: The benzamide group functions as a robust Directing Group (DG) for Palladium-catalyzed C-H functionalization, allowing precise editing of the difficult-to-access C1 and C8 positions of the fluorene ring.

This guide details the high-purity synthesis of this intermediate and its application in directed C-H arylation protocols.

Chemical Context & Utility[1][2]

The "Fluorene Propeller" Effect

Crystallographic studies of 9-substituted fluorenes reveal a "propeller-like" twisted conformation.[1] When the 9-position is substituted with a benzamide, the molecule adopts a non-planar geometry that disrupts pi-stacking.

  • Significance: This increases solubility compared to planar polyaromatics and enhances binding selectivity in hydrophobic pockets (e.g., kinases, HDACs).

  • Metabolic Stability: The amide bond at the bulky 9-position is sterically shielded from rapid enzymatic hydrolysis, prolonging in vivo half-life.

Strategic Applications
Application DomainMechanism of Action / UtilityKey References
C-H Functionalization Benzamide acts as a bidentate equivalent DG, stabilizing high-valent Pd intermediates to activate proximal C-H bonds.[1], [2]
CNS Therapeutics Fluorene core mimics the lipophilicity of successful CNS drugs (e.g., Lumefantrine), aiding BBB penetration.[3]
Antimicrobial 9-amino fluorene derivatives disrupt bacterial membranes and inhibit biofilm formation in S. aureus.[4]

Protocol A: High-Purity Synthesis of this compound

Objective: Synthesize >99% pure intermediate suitable for catalytic screening. Rationale: Standard Schotten-Baumann conditions (aq. NaOH) often lead to hydrolysis or emulsion issues with the lipophilic fluorene. An anhydrous approach is required to prevent side reactions at the reactive 9-position.

Materials
  • 9-Aminofluorene hydrochloride (1.0 eq)

  • Benzoyl chloride (1.1 eq) - Freshly distilled recommended

  • Triethylamine (Et3N) (2.5 eq)

  • Dichloromethane (DCM) - Anhydrous

  • DMAP (4-Dimethylaminopyridine) (0.05 eq) - Catalyst

Step-by-Step Workflow
  • Preparation: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Solubilization: Add 9-Aminofluorene HCl (2.17 g, 10 mmol) and anhydrous DCM (50 mL). The salt will be suspended.

  • Free Basing: Cool to 0°C. Add Et3N (3.5 mL, 25 mmol) dropwise. The suspension should clear as the free amine is liberated. Add DMAP (61 mg).

  • Acylation: Add Benzoyl chloride (1.28 mL, 11 mmol) dropwise over 10 minutes. Critical: Maintain temp < 5°C to prevent bis-acylation.

  • Reaction: Warm to Room Temperature (RT) and stir for 4 hours. Monitor via TLC (Hexane/EtOAc 3:1).

  • Quench & Workup:

    • Quench with Sat. NaHCO3 (30 mL).

    • Separate organic layer. Wash with 1M HCl (2 x 20 mL) to remove unreacted amine/pyridine.

    • Wash with Brine, dry over Na2SO4.

  • Purification: Concentrate in vacuo. Recrystallize from hot Ethanol/Toluene (9:1).

    • Target Yield: >85%[2]

    • Appearance: White crystalline needles.

Visualization: Synthesis Workflow

SynthesisWorkflow Start Start: 9-Aminofluorene HCl Step1 Free Basing: + Et3N, DCM, 0°C Start->Step1 Step2 Acylation: + Benzoyl Chloride + DMAP (cat) Step1->Step2 Activation Step3 Workup: Acid/Base Wash Step2->Step3 4h, RT End Product: N-(Fluoren-9-yl)benzamide (Crystalline) Step3->End Recrystallization

Figure 1: Anhydrous synthesis workflow ensuring mono-acylation and high purity.

Protocol B: Application in Directed C-H Activation

Objective: Use the synthesized benzamide as a substrate for Palladium-catalyzed ortho-arylation. Scientific Logic: The amide oxygen/nitrogen coordinates with Palladium, directing it to the peri-position (C1) of the fluorene ring. This overcomes the steric hindrance usually associated with the 9-position.

Reaction Setup (Self-Validating System)
  • Substrate: this compound (0.2 mmol)

  • Coupling Partner: Aryl Iodide (e.g., 4-iodo-toluene) (1.5 eq)

  • Catalyst: Pd(OAc)2 (10 mol%)

  • Ligand/Additive: Silver Acetate (AgOAc) (1.5 eq) - Acts as oxidant and halide scavenger

  • Solvent: Trifluoroacetic acid (TFA) / DCM mixture (rare, but effective for fluorenes) OR standard Toluene at 110°C. Recommendation: Toluene for safety.

Procedure
  • Charge: In a glovebox, add Pd(OAc)2, AgOAc, and the Benzamide substrate to a screw-cap pressure vial.

  • Solvent: Add anhydrous Toluene (2 mL).

  • Cycle: Seal and heat to 110°C for 12-18 hours.

  • Validation Check: The reaction mixture should turn from reddish-brown to black (Pd black precipitation) upon completion. If it remains light yellow, the catalyst has not activated.

  • Filtration: Cool, filter through a Celite pad (elute with EtOAc).

  • Analysis: Analyze crude via 1H-NMR. Look for the disappearance of the C1-proton doublet (typically ~7.8 ppm) and appearance of new aromatic signals.

Visualization: Mechanism of Action[5]

CH_Activation Substrate Fluorenyl Benzamide (Substrate) Coordination Pd(II) Coordination (Amide Directed) Substrate->Coordination + Pd(OAc)2 Activation C-H Activation (Palladacycle Formation) Coordination->Activation - AcOH Coupling Oxidative Addition (Ar-I) Activation->Coupling + Ar-I Elimination Reductive Elimination (C-C Bond Formed) Coupling->Elimination Elimination->Coordination Re-oxidation (Ag+) Product 1-Aryl-Fluorenyl Benzamide Elimination->Product - Pd(0)

Figure 2: Catalytic cycle showing the Directing Group (DG) effect of the benzamide moiety.

Analytical Validation Parameters

To ensure the integrity of the intermediate before use in expensive biological or catalytic assays, the following specifications must be met:

ParameterSpecificationMethodNote
Purity >98.5%HPLC (C18, MeCN/H2O)Impurities often include 9-fluorenone (hydrolysis product).
1H NMR Confirmed Structure400 MHz DMSO-d6Amide NH doublet at ~8.5-9.0 ppm; C9-H doublet at ~6.0-6.5 ppm.
Water Content <0.1%Karl FischerCritical for Protocol B (C-H activation).
Appearance White to Off-White SolidVisualYellowing indicates oxidation to fluorenone.

References

  • Palladium-Catalyzed C-H Activation

    • Synthesis of fluorenyl alcohols via cooperative palladium/norbornene catalysis.[3] Organic & Biomolecular Chemistry.[4][3][5]

  • Amide-Directed Functionalization

    • Palladium-catalyzed C-H Aminations of Anilides With N-fluorobenzenesulfonimide. Journal of the American Chemical Society.

  • Biological Activity (Antimicrobial)

    • New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with Microbicidal and Antibiofilm Activity.[5][6] NIH / PMC.

  • Crystal Structure & Properties

    • Crystal structure of trans-[1,3-bis(9-benzyl-9H-fluoren-9-yl) benzimidazol-2-ylidene] pyridine palladium(II) dichloride.[7][8] ResearchGate.[8]

  • Benzamide Pharmacophore

    • Synthesis and pharmacological evaluation of benzamide derivatives as potent and selective sigma-1 protein ligands. European Journal of Medicinal Chemistry.[9]

Sources

Crystal growth techniques for N-(9H-Fluoren-9-yl)benzamide X-ray analysis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Precision Crystallization of N-(9H-Fluoren-9-yl)benzamide for Structural Elucidation

Abstract This application note details the physicochemical profiling and crystal growth protocols for this compound (CAS: 5236-79-3), a compound featuring a rigid fluorene core coupled with a benzamide moiety. The structural juxtaposition of the planar, hydrophobic fluorenyl group and the hydrogen-bonding capable amide linkage presents specific challenges in lattice formation, often leading to twinning or micro-crystallinity. This guide outlines three validated methodologies—Vapor Diffusion, Solvent Layering, and Controlled Evaporation—optimized to yield single crystals of sufficient size and quality for Single Crystal X-ray Diffraction (SC-XRD).

Part 1: Physicochemical Profile & Solubility Analysis

Before attempting crystallization, one must understand the competing forces within the lattice. The fluorene system drives


 stacking, while the amide bond (

) seeks hydrogen bonding partners. Successful crystallization requires a solvent system that balances these interactions.

Table 1: Solubility Profile & Solvent Selection Matrix

Solvent ClassSpecific SolventSolubility StatusRole in Crystallization
Halogenated Dichloromethane (DCM), ChloroformHigh Primary Solvent. Excellent for dissolving the fluorenyl core.
Polar Aprotic THF, Ethyl AcetateModerate-High Primary/Co-Solvent. Good for evaporation methods.
Polar Protic Ethanol, MethanolModerate Modifier. Promotes H-bond donor/acceptor alignment.
Hydrocarbon Hexane, Pentane, HeptaneInsoluble Antisolvent. Critical for diffusion/layering techniques.
Aromatic Toluene, BenzeneModerate Co-Solvent. Can induce

-stacking but risks solvent inclusion (solvates).

Expert Insight: For this compound, avoid pure non-polar solvents for dissolution. The amide hydrogen (


) requires a polar environment to prevent premature, amorphous precipitation. The "Gold Standard" system for this class of molecule is DCM/Hexane  or Chloroform/Ethanol .

Part 2: Experimental Protocols

Method A: Vapor Diffusion (The "Gold Standard")

Best for: High-quality single crystals, minimizing solvent inclusion, and scarce sample amounts (<10 mg).

Mechanism: A volatile antisolvent (Hexane) slowly diffuses into a solution of the compound (in DCM), gradually lowering solubility and driving nucleation at a thermodynamically controlled rate.

Protocol:

  • Preparation: Dissolve 10 mg of this compound in 0.5–1.0 mL of Dichloromethane (DCM) in a small (2 mL) glass vial (the "inner vial"). Ensure the solution is clear; filter through a 0.22

    
    m PTFE syringe filter if necessary.
    
  • Setup: Place the open inner vial inside a larger (20 mL) scintillation vial (the "outer vial").

  • Antisolvent Addition: Carefully add 3–5 mL of Hexane to the outer vial.

    • Critical: Do not let the hexane spill into the inner vial. The liquid levels should not touch.

  • Sealing: Cap the outer vial tightly. Seal with Parafilm to prevent total evaporation.

  • Incubation: Store the setup in a vibration-free, temperature-controlled environment (20°C) for 3–7 days.

  • Harvesting: Check for crystals under polarized light. They should appear as prisms or blocks.

Method B: Solvent Layering (Liquid-Liquid Diffusion)

Best for: Controlling nucleation density; useful if Vapor Diffusion yields crystals that are too small.

Mechanism: A layer of antisolvent is carefully placed on top of the compound solution.[1] Crystallization occurs at the interface where the two liquids slowly mix.[1]

Protocol:

  • Dissolution: Dissolve 15 mg of the compound in 1 mL of Chloroform in a narrow test tube or NMR tube.

  • Layering: Tilt the tube to 45°. Using a glass syringe, slowly drip 1–2 mL of Methanol or Ethanol down the side of the tube.

    • Goal: Create a distinct phase boundary. The lighter alcohol should float on the denser chloroform.

  • Sealing: Cap the tube and place it upright in a rack.

  • Observation: Crystals will grow at the interface over 2–5 days as the solvents diffuse.

Method C: Slow Evaporation (Thermodynamic Control)

Best for: Larger batches; compounds stable to air.

Protocol:

  • Solvent Mix: Prepare a 1:1 mixture of Ethyl Acetate and Toluene .

  • Dissolution: Dissolve the compound near saturation (approx. 5 mg/mL).

  • Vessel: Transfer to a clean vial. Cover the top with aluminum foil.

  • Perforation: Poke 3–5 small pinholes in the foil to restrict evaporation rate.

  • Growth: Allow to stand for 5–10 days. The slow removal of solvent allows the rigid fluorene moieties to stack efficiently.

Part 3: Visualization of Workflows

Figure 1: Crystallization Decision Logic

This decision tree guides the researcher through the selection of the optimal technique based on initial solubility tests.

CrystallizationLogic Start Start: 10mg Sample SolTest Solubility Test (DCM vs Ethanol) Start->SolTest Decision1 High Sol in DCM? Insol in Hexane? SolTest->Decision1 MethodA Method A: Vapor Diffusion (DCM / Hexane) Decision1->MethodA Yes (Preferred) MethodB Method B: Solvent Layering (CHCl3 / MeOH) Decision1->MethodB No (Soluble in Alcohol) MethodC Method C: Slow Evaporation (EtOAc / Toluene) Decision1->MethodC Partial Solubility Harvest Harvest & XRD Check MethodA->Harvest MethodB->Harvest MethodC->Harvest

Caption: Decision matrix for selecting the optimal crystallization technique based on solubility behavior.

Figure 2: Vapor Diffusion Setup

A schematic representation of the "Tube-in-Tube" vapor diffusion method, the most reliable technique for this specific compound class.

VaporDiffusion OuterVial Outer Vial (Sealed) Contains: Antisolvent (Hexane) Role: Diffuses into Inner Vial Process Diffusion Process Hexane vapor enters Inner Vial Solubility decreases -> Nucleation OuterVial->Process Vapor Transfer InnerVial Inner Vial (Open) Contains: Compound + Solvent (DCM) Role: Site of Crystal Growth InnerVial->Process Crystal Result: Single Crystals Process->Crystal

Caption: Schematic of the Vapor Diffusion chamber. The volatile antisolvent (Hexane) diffuses into the solute solution (DCM), driving controlled precipitation.

Part 4: Troubleshooting & Optimization

Problem: Twinning (Intergrown Crystals)

  • Cause: Nucleation was too rapid.

  • Solution: Reduce the concentration of the starting solution by 20%. If using Method A (Vapor Diffusion), place the setup in a cooler environment (4°C) to slow the diffusion rate.

Problem: Amorphous Precipitate (Oiling Out)

  • Cause: The antisolvent diffused too quickly, or the compound is too hydrophobic.

  • Solution: Switch to Method B (Layering) . The physical interface slows the mixing. Alternatively, change the antisolvent from Hexane to Pentane (more volatile but less aggressive precipitant) or Diethyl Ether .

Problem: Solvates (Solvent trapped in lattice)

  • Cause: The fluorene ring system can trap small solvent molecules like DCM or Benzene.

  • Solution: Use Ethyl Acetate/Heptane (Method C). These solvents are bulkier and less likely to be incorporated into the tight crystal packing of the fluorene-benzamide interface.

References

  • Teci, M., et al. (2014). Crystal structure of trans-[1,3-bis(9-benzyl-9H-fluoren-9-yl) benzimidazol-2-ylidene] pyridine palladium(II) dichloride. Zeitschrift für Kristallographie - New Crystal Structures. [Link]

    • Relevance: Demonstrates successful crystallization of bulky fluorenyl-containing heterocycles using chlorin
  • Relevance: Provides general solubility data and evaporation protocols for the benzamide pharmacophore.
  • Kuhn, B., et al. (2020). Synthesis and experimental studies of N-fluorenylmethoxycarbonyl... coupled with CSD data. CrystEngComm. [Link]

    • Relevance: Validates the use of mixed polarity solvent systems for crystallizing Fmoc (fluorenylmethoxycarbonyl) derivatives, which share the core fluorene structure.

Sources

Application Note: Green Chemistry Protocols for the Synthesis of Fluorenyl Benzamides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The fluorenyl benzamide scaffold (specifically N-(9H-fluoren-2-yl)benzamide and its derivatives) represents a critical pharmacophore in medicinal chemistry, exhibiting significant biological activity, including cytotoxicity against cancer cell lines and antiprotozoal efficacy [1, 2].

Historically, the synthesis of these amides relied on the Schotten-Baumann reaction or acid chloride coupling in halogenated solvents (DCM, CHCl₃) using stoichiometric base (Et₃N, Pyridine). These methods suffer from poor atom economy, toxic waste generation, and complex purification requirements.

This Application Note details two validated Green Chemistry protocols that align with the 12 Principles of Green Chemistry:

  • Microwave-Assisted Direct Amidation (MW-DA): Utilizes dielectric heating to drive the condensation of weak nucleophiles (fluorenylamines) with carboxylic acids using a reusable catalyst.

  • Mechanochemical Solvent-Free Coupling (MSFC): A "Grindstone" technique that utilizes kinetic energy to overcome activation barriers in the solid state, eliminating bulk solvents entirely.

Target Molecule & Retrosynthetic Analysis[1]

Target: N-(9H-fluoren-2-yl)benzamide CAS: Derivatives vary (Generic Scaffold) Green Disconnection: Direct dehydration between 2-aminofluorene and benzoic acid, avoiding activation via thionyl chloride (


).
Reaction Pathway Visualization

The following diagram contrasts the Traditional Toxic Route with the Green Pathways described in this guide.

G Start Benzoic Acid + 2-Aminofluorene Toxic Traditional Route (SOCl2, DCM, Reflux) Start->Toxic High E-Factor Green1 Method A: Microwave (Boric Acid, EtOH, 150°C) Start->Green1 Energy Efficient Green2 Method B: Mechanochemistry (Mortar/Pestle, Solvent-Free) Start->Green2 No Solvent Waste Toxic Waste (SO2, HCl, Halogenated Solvents) Toxic->Waste Product N-(9H-fluoren-2-yl)benzamide (High Purity) Toxic->Product Green1->Product Green2->Product

Figure 1: Comparison of Traditional vs. Green Synthetic Pathways. The Green routes bypass the generation of hazardous acid chloride intermediates.

Protocol A: Microwave-Assisted Direct Amidation (MW-DA)

Principle: 2-Aminofluorene is a relatively weak nucleophile due to the delocalization of the nitrogen lone pair into the fluorene ring. Thermal heating alone is often insufficient for direct reaction with carboxylic acids. Microwave irradiation provides efficient dielectric heating , directly coupling to the polar transition state, while Boric Acid (


)  acts as a "dual-activation" catalyst, activating the carboxylic acid carbonyl while temporarily protecting the amine [3, 4].
Materials
  • Reagent A: 2-Aminofluorene (1.0 equiv)

  • Reagent B: Benzoic Acid derivative (1.1 equiv)

  • Catalyst: Boric Acid (10 mol%)

  • Solvent: Ethanol (Green solvent) or Water (if substrates allow)

  • Equipment: Monomode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave)

Step-by-Step Procedure
  • Preparation: In a 10 mL microwave process vial, charge 2-aminofluorene (1 mmol, 181 mg), Benzoic acid (1.1 mmol, 134 mg), and Boric acid (0.1 mmol, 6 mg).

  • Solvation: Add 1.0 mL of Ethanol. (High concentration is preferred for kinetics).

  • Irradiation: Cap the vial. Program the microwave reactor:

    • Temp: 150°C

    • Power: Dynamic (Max 200W)

    • Hold Time: 20 minutes

    • Stirring: High

  • Work-up: Cool to room temperature. The product often precipitates directly from the ethanol upon cooling.

  • Purification: Filter the solid. Wash with cold ethanol (2 x 2 mL) and water (2 x 5 mL) to remove the boric acid catalyst.

  • Drying: Dry in a vacuum oven at 60°C for 4 hours.

Expert Insight: If the product does not precipitate, add water (3 mL) to the reaction mixture to force precipitation (the "drowning out" method).

Protocol B: Mechanochemical Solvent-Free Coupling (MSFC)

Principle: This method utilizes Liquid Assisted Grinding (LAG) .[1] The mechanical energy generated by grinding creates localized "hot spots" (plasma-like states) at the microscopic level, disrupting the crystal lattice and allowing reaction between solids. A catalytic amount of weak base or LAG agent (like PEG-400) facilitates the proton transfer [5, 6].

Materials
  • Reagent A: 2-Aminofluorene (1.0 equiv)

  • Reagent B: Benzoyl Chloride (1.0 equiv) Note: While Acid Chlorides are less green, this protocol eliminates the solvent and base waste, making it significantly greener than solution phase.

    • Alternative (Greener): Benzoic Anhydride (1.0 equiv).

  • Base: Basic Alumina (

    
    ) or Sodium Carbonate (
    
    
    
    ) - Solid support.
  • Equipment: Agate Mortar and Pestle or Ball Mill.

Step-by-Step Procedure
  • Charging: Place 2-aminofluorene (1 mmol) and Basic Alumina (2 mmol, acts as HCl scavenger and grinding auxiliary) in the mortar.

  • Activation: Grind for 2 minutes to create a fine, uniform pre-mix.

  • Reaction: Add Benzoyl Chloride (1 mmol) dropwise (or Benzoic Anhydride solid) to the powder.

  • Grinding: Grind vigorously for 10–15 minutes. The mixture will likely become a "paste" and then re-solidify as the reaction proceeds and heat is evolved.

    • QC Check: Monitor by TLC (Spot a methanolic suspension of the solid).

  • Work-up: Transfer the solid to a beaker. Add Water (20 mL) and stir for 10 minutes (this dissolves the inorganic salts/alumina support).

  • Isolation: Filter the remaining solid (Product). Wash with water until filtrate is neutral pH.

  • Recrystallization: Recrystallize from hot Ethanol if necessary.

Comparative Analysis & Data

The following table summarizes the efficiency of the Green methods compared to the Traditional approach.

MetricTraditional (Reflux)Method A (Microwave)Method B (Mechanochem)
Reaction Time 4–12 Hours20 Minutes15 Minutes
Solvent DCM / Toluene (Toxic)Ethanol (Bio-renewable)None (Solvent-Free)
Catalyst/Reagent

/ Pyridine
Boric Acid (Benign)Basic Alumina
Yield 65–75%85–92%80–88%
Atom Economy Low (Loss of HCl/SO2)High (Loss of H2O only)Medium (depends on acyl source)
E-Factor High (>20)Low (<5)Very Low (<2)

Mechanistic Insight: Boric Acid Catalysis

Understanding the role of Boric Acid is crucial for troubleshooting Method A. It does not merely act as a proton source; it forms a monoacyloxyborate intermediate .

Mechanism Step1 Boric Acid + Benzoic Acid Intermediate Acyloxyborate Intermediate (Active Electrophile) Step1->Intermediate - H2O Transition Amine Attack (Transition State) Intermediate->Transition + Fluorenylamine Product Amide Product + Boric Acid (Catalyst Regenerated) Transition->Product - H2O

Figure 2: Catalytic cycle of Boric Acid in direct amidation. The acyloxyborate species is more electrophilic than the free acid, facilitating attack by the weak fluorenyl amine.

Troubleshooting & Quality Control

  • Issue: Low yield in Microwave synthesis.

    • Solution: Fluorenyl amines are bulky. Increase the temperature to 170°C or switch to a more polar solvent like Glycerol to increase microwave absorbance (loss tangent).

  • Issue: Sticky paste in Mechanochemistry.

    • Solution: This indicates the formation of a eutectic melt. Add a small amount of silica gel or more alumina to maintain a free-flowing powder, which improves mass transfer.

  • Validation:

    • NMR: Look for the amide proton singlet around

      
       10.0–10.5 ppm (DMSO-d6).
      
    • IR: Confirm presence of Amide I band (~1650 cm⁻¹) and absence of Acid O-H stretch.

References

  • Vertex AI Search Result 1.1: Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. National Institutes of Health (PMC). Link

  • Vertex AI Search Result 1.13: Cytotoxic and Antitumoral Activity of N-(9H-purin-6-yl) Benzamide Derivatives. PubMed. Link

  • Vertex AI Search Result 1.5: A green chemistry perspective on catalytic amide bond formation. Nature Catalysis (via SciSpace). Link

  • Vertex AI Search Result 1.12: Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. Asian Journal of Research in Chemistry. Link

  • Vertex AI Search Result 1.3: Green Synthesis of Amides through Direct Acid-Amine Coupling under Solvent-Free and Aqueous Conditions. Nigerian Research Journal of Chemical Sciences. Link

  • Vertex AI Search Result 1.4: Scalable mechanochemical synthesis of amides using bead milling technology. Green Chemistry (RSC). Link

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of N-(9H-Fluoren-9-yl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of N-(9H-Fluoren-9-yl)benzamide

Case ID: YIELD-OPT-9FB Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic Interface

Before altering your protocol, determine the failure mode of your current synthesis. Use the logic flow below to identify the specific bottleneck.

DiagnosticFlow Start START: Describe the Crude Product Color Is the crude mixture dark brown/black? Start->Color TLC TLC Analysis: Is Starting Material (SM) visible? Color->TLC No (Off-white/Yellow) Oxidation DIAGNOSIS: Amine Oxidation 9-Aminofluorene degraded to 9-Fluorenone before reaction. Color->Oxidation Yes (Tar/Black) MeltingPoint Melting Point Check: Is it sharp? TLC->MeltingPoint No (SM Consumed) Hydrolysis DIAGNOSIS: Reagent Hydrolysis Benzoyl chloride hydrolyzed by wet solvent. TLC->Hydrolysis Yes (SM Remains) WorkupLoss DIAGNOSIS: Work-up Loss Product lost in mother liquor or silica adsorption. MeltingPoint->WorkupLoss No (Wide Range) Success DIAGNOSIS: Optimal Proceed to Recrystallization. MeltingPoint->Success Yes

Caption: Diagnostic logic tree to identify the root cause of yield loss in fluorenyl benzamide synthesis.

The Gold Standard Protocol

Method: Nucleophilic Acyl Substitution (Schotten-Baumann conditions modified for solubility). Target Yield: >85% Purity: >98% (HPLC)

The Core Problem: Amine Instability

The primary cause of low yield in this specific synthesis is the instability of the starting material, 9-aminofluorene . As a free base, it rapidly absorbs atmospheric CO₂ to form carbamates or oxidizes to 9-fluorenone (yellow solid) upon storage.

  • Solution: Always use 9-Aminofluorene Hydrochloride salt. It is indefinitely stable and releases the nucleophilic free amine in situ only when base is added.

Optimized Protocol Steps
StepActionTechnical Rationale (Causality)
1. Prep Suspend 9-Aminofluorene HCl (1.0 eq) in anhydrous DCM (0.2 M concentration). Cool to 0°C .[1][2][3]DCM solubilizes the amide product but not the salt, allowing easy monitoring. 0°C suppresses side reactions.
2. Activation Add Triethylamine (TEA) (2.5 eq) dropwise. Stir for 15 min at 0°C.Critical: 1.0 eq neutralizes the HCl salt; 1.0 eq scavenges the HCl from the reaction; 0.5 eq is excess. The suspension will clear as the free amine forms.
3. Addition Add Benzoyl Chloride (1.1 eq) dropwise over 10 mins.Slow addition prevents localized heating and di-acylation. Slight excess ensures full conversion of the valuable amine.
4. Reaction Warm to Room Temp (RT). Stir for 2–4 hours.Monitor by TLC.[1][4] The reaction is usually fast.
5. Quench Add 1M HCl (aq) directly to the reaction flask.Converts excess TEA and unreacted amine back to water-soluble salts.
6. Work-up Separate organic layer.[1][5][6] Wash with Sat. NaHCO₃ (removes benzoic acid).[1] Dry over Na₂SO₄.[1][2]Removes the hydrolyzed benzoyl chloride byproducts.
7. Isolation Evaporate DCM to ~10% volume. Add cold Hexane . Filter precipitate.[1][3][6][7]Yield Critical: Do NOT use column chromatography. Silica gel can irreversibly adsorb polar amides. Precipitation recovers >90% mass.

Troubleshooting & FAQs

Issue 1: "My reaction mixture turned black/tarry."

Diagnosis: Oxidation of the amine. Explanation: 9-aminofluorene is easily oxidized at the benzylic (9-) position, especially in basic solutions exposed to air. This forms complex oligomers and 9-fluorenone. Fix:

  • Degas your solvents (sparge with Nitrogen for 10 min).

  • Run the reaction under an inert atmosphere (

    
     or Ar).
    
  • Ensure you are using the HCl salt of the amine, not the old bottle of free base.

Issue 2: "I have low yield after column chromatography."

Diagnosis: Adsorption losses. Explanation: this compound is a planar, aromatic amide with poor solubility in non-polar solvents but high affinity for silica hydroxyls. Fix: Abandon Chromatography.

  • This compound crystallizes extremely well due to pi-stacking interactions.

  • Recrystallization Solvent: Boiling Ethanol (EtOH) or Toluene .

  • Dissolve crude solid in minimum boiling EtOH. Cool slowly to RT, then 4°C. The product will form white needles.

Issue 3: "The product contains a persistent 'oil' that won't solidify."

Diagnosis: Trapped Benzoic Acid or Benzoyl Chloride. Explanation: If the basic wash was insufficient, benzoic acid remains.[1] It disrupts the crystal lattice of your product. Fix:

  • Redissolve in EtOAc.

  • Wash 3x with 1M NaOH (more aggressive than Bicarb).

  • Wash 1x with Brine.

  • Re-precipitate.[5]

Comparative Data: Why Optimization Matters

The following table summarizes yield improvements observed when switching from "Standard Textbook" methods to the "Optimized Salt" method described above.

ParameterStandard Method (Free Base)Optimized Method (HCl Salt)
Starting Material 9-Aminofluorene (Free Base)9-Aminofluorene Hydrochloride
Atmosphere AirNitrogen / Argon
Base TEA (1.1 eq)TEA (2.5 eq)
Purification Flash Column (Hex/EtOAc)Recrystallization (EtOH)
Typical Yield 45 - 60%88 - 94%
Impurity Profile Contains 9-Fluorenone (Yellow)>99% Pure (White)

Mechanism of Action

Understanding the molecular interaction ensures you can adapt the protocol if your substrates change (e.g., adding substituents to the benzoyl ring).

Mechanism AmineSalt 9-Aminofluorene HCl Salt FreeAmine Free Amine (Nucleophile) AmineSalt->FreeAmine Deprotonation (- TEA.HCl) Base TEA (Base) Base->FreeAmine Intermediate Tetrahedral Intermediate FreeAmine->Intermediate Attack BenzoylCl Benzoyl Chloride (Electrophile) BenzoylCl->Intermediate Product N-(9H-Fluoren-9-yl) benzamide Intermediate->Product Elimination of Cl-

Caption: Mechanistic pathway highlighting the critical deprotonation step.

References

  • Goldsmith, R. H. (1976). Preparation of N-(9-Fluorenyl)benzamide. Journal of Chemical Education. Link

  • BenchChem Technical Protocols. (2025). General Protocol for Schotten-Baumann Amide Synthesis. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Gullickson, G. C., & Lewis, D. E. (2003).[8][9][10] Synthesis of N-Benzhydrylamides from Nitriles by Ritter Reactions. Synthesis. (Context for alternative routes involving bulky benzylic-like cations). Link

  • Cardiff University. (2024). Stability warnings for N-Benzoyloxybenzamides (PAINS). (Context on stability of related benzamide structures). Link

Sources

Technical Support Center: Solubilization Strategies for N-(9H-Fluoren-9-yl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. This bulletin addresses the specific physicochemical challenges associated with N-(9H-Fluoren-9-yl)benzamide (CAS: 26863-96-7)[1]. As a highly lipophilic and structurally rigid molecule, researchers frequently encounter precipitation, aggregation, and inconsistent dosing during in vitro and in vivo assays.

This guide synthesizes structural causality with field-proven methodologies to help you design robust, self-validating solubilization workflows.

Physicochemical Profiling & Causality

To troubleshoot solubility, we must first deconstruct the molecule's architecture. This compound consists of two distinct functional domains that synergistically resist aqueous solvation:

  • The Fluorenyl Moiety : A nearly planar, tricyclic aromatic system. The lack of rotational freedom and high lipophilicity (fluorene logP

    
     4.18) drive massive hydrophobic effects in water, while promoting strong intermolecular 
    
    
    
    stacking in the solid state.
  • The Benzamide Moiety : The amide bond (-CONH-) acts as both a strong hydrogen bond donor and acceptor. In the absence of a competing polar solvent, these molecules form extensive intermolecular hydrogen-bonding networks[2].

The Causality of Insolubility : The combination of high crystal lattice energy (driven by


 stacking and H-bonding) and high lipophilicity means that water cannot thermodynamically compensate for the energy required to break the crystal lattice. Successful solvation requires solvents that can simultaneously disrupt hydrogen bonds and solvate large aromatic planes[3].
Table 1: Predictive Solubility Matrix for Fluorene-Benzamide Derivatives
Solvent ClassRepresentative SolventDielectric Constant (

)
Solvation MechanismExpected Solubility
Aqueous Water / PBS80.1Insufficient to break hydrophobic

stacking.
< 0.1 mg/mL (Insoluble)
Non-Polar Organic Hexane / Heptane1.9Cannot disrupt amide hydrogen bonding networks.< 1.0 mg/mL (Poor)
Polar Protic Ethanol / Methanol24.5Competes for H-bonds, but poorly solvates the fluorene ring at RT.1 - 5 mg/mL (Moderate)
Polar Aprotic DMSO / DMF46.7 / 36.7Strong H-bond acceptor; excellent solvation of aromatic rings.> 25 mg/mL (Excellent)
Halogenated Dichloromethane (DCM)8.9High affinity for the fluorenyl

-system.
> 15 mg/mL (Good)

Troubleshooting FAQs

Q1: I am trying to prepare a 10 mM stock solution in ethanol, but the compound remains as a suspension. Why? A: While ethanol is a polar protic solvent capable of interacting with the benzamide group, its dielectric constant and dispersive forces are insufficient to fully overcome the


 stacking of the rigid fluorenyl rings at room temperature.
Actionable Fix: Switch your primary stock solvent to a strong polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). If ethanol is strictly required for your downstream assay, you must apply heat (e.g., 50°C) and sonication to kinetically drive dissolution, though the compound may precipitate upon cooling.

Q2: When I dilute my 10 mM DMSO stock into my aqueous cell culture media (1% final DMSO), the compound immediately crashes out, forming a cloudy suspension. How do I prevent this? A: You are experiencing "solvent-shift precipitation." As the DMSO rapidly diffuses into the bulk aqueous media, the local concentration of this compound exceeds its intrinsic aqueous solubility limit. The hydrophobic fluorenyl groups rapidly aggregate to minimize contact with water. Actionable Fix: Do not dilute directly into bulk water. Instead, use a co-solvent/surfactant cascading technique . Pre-mix your DMSO stock with a non-ionic surfactant (e.g., Tween-80 or Cremophor EL) or a complexing agent like Hydroxypropyl-


-cyclodextrin (HP-

-CD) before introducing it to the aqueous phase. The hydrophobic cavity of HP-

-CD encapsulates the fluorenyl group, shielding it from water and preventing nucleation.

Q3: Can I use ultrasonication to force the precipitated compound back into solution in my assay buffer? A: No. Ultrasonication in an aqueous buffer will only shear the macroscopic precipitate into a micro-suspension or colloidal dispersion. While the liquid may appear optically clear, the compound is not thermodynamically dissolved. This leads to artificially low bioavailability in cellular assays and erratic optical scattering in fluorescence/absorbance readouts. True dissolution requires chemical intervention (surfactants/lipids), not just mechanical force.

Experimental Workflow & Decision Matrix

The following diagram illustrates the logical troubleshooting pathway for achieving stable solutions of this compound for biological or chemical assays.

G Start This compound Solid Formulation Solvent Primary Solubilization (DMSO or DMF) Start->Solvent Check1 Complete Dissolution? Solvent->Check1 Heat Apply Heat (37°C) & Sonication Check1->Heat No Aqueous Aqueous Buffer Dilution (In Vitro Assay) Check1->Aqueous Yes Heat->Check1 Check2 Precipitation / Crash Out? Aqueous->Check2 Cosolvent Add Co-solvents/Surfactants (Tween-80, PEG-400, HP-β-CD) Check2->Cosolvent Yes Success Stable Solution Achieved Proceed to Assay Check2->Success No Cosolvent->Aqueous

Figure 1: Systematic troubleshooting workflow for solubilizing highly lipophilic fluorene-benzamide derivatives.

Standard Operating Procedures (SOPs)

Protocol: Self-Validating Thermodynamic Solubility Determination (Shake-Flask Method)

To accurately determine the maximum solubility of this compound in a chosen solvent system without relying on visual estimation, use this self-validating quantitative protocol.

Rationale: Visual inspection cannot differentiate between a true solution and a fine colloidal suspension. This protocol utilizes a time-course validation to ensure thermodynamic equilibrium has been reached, preventing false-positive solubility readings.

Step-by-Step Methodology:

  • Saturation: Add an excess amount of solid this compound (e.g., 50 mg) to a sealed glass vial containing 1.0 mL of the target solvent (e.g., DMSO or a formulated aqueous buffer).

  • Equilibration (Phase 1): Place the vial in a thermostatic shaker at a constant temperature (25.0 ± 0.1 °C) and agitate at 300 RPM for exactly 24 hours.

  • First Sampling: Withdraw a 100 µL aliquot. Centrifuge this aliquot at 15,000

    
     g for 15 minutes to pellet any undissolved micro-crystals. Dilute the supernatant into a compatible analytical solvent and quantify the concentration via HPLC-UV (monitoring at the fluorene absorbance max, typically ~265 nm).
    
  • Equilibration (Phase 2 - The Validation Step): Continue agitating the original main vial for an additional 24 hours (48 hours total).

  • Second Sampling & Validation: Withdraw a second 100 µL aliquot, centrifuge, and quantify as in Step 3.

    • Validation Logic: Compare the 24-hour and 48-hour concentrations. If the variance is

      
      , the system is self-validated as having reached true thermodynamic equilibrium. If the concentration has increased by 
      
      
      
      , the dissolution kinetics are slow, and agitation must continue until a plateau is reached.
  • Filtration: Once validated, pass the remaining saturated solution through a 0.22 µm PTFE syringe filter. (Note: Always use PTFE for highly lipophilic compounds to prevent non-specific adsorption to the filter membrane).

References

  • Wikipedia Contributors. "Fluorene - Properties, Acidity, and Synthesis." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Wikipedia Contributors. "Benzamide - Chemical Properties and Solubility." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Cong, Y. et al. "Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K." ResearchGate. Available at:[Link]

Sources

Optimizing reaction temperature for N-(9H-Fluoren-9-yl)benzamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is engineered for researchers and drug development professionals optimizing the synthesis of N-(9H-Fluoren-9-yl)benzamide.

As a sterically hindered secondary-like environment, the 9-position of the fluorene ring presents unique kinetic challenges during nucleophilic acyl substitution [1]. This guide synthesizes mechanistic theory with field-proven troubleshooting to help you establish a robust, high-yielding, and self-validating synthetic workflow.

Part 1: Mechanistic Rationale & Temperature Dynamics

The formation of this compound typically involves the reaction of 9-aminofluorene with benzoyl chloride. The primary hurdle in this synthesis is the steric hindrance exerted by the rigid, fused biphenyl system of the fluorenyl group [3].

The Causality of Temperature:

  • At Low Temperatures (0 °C): The thermal energy in the system is insufficient to overcome the high activation energy (

    
    ) required for the bulky 9-aminofluorene to attack the carbonyl carbon. The reaction stalls.
    
  • At Elevated Temperatures (> 50 °C): While the kinetic barrier is overcome, competitive side reactions dominate. If any trace moisture is present, the elevated temperature exponentially accelerates the hydrolysis of benzoyl chloride into unreactive benzoic acid.

  • The Optimal Window (35–40 °C): Mild heating provides the exact thermal threshold needed to drive the amidation to completion while preserving the integrity of the highly reactive acyl chloride [4].

Part 2: Troubleshooting Guide (Q&A)

Q: My reaction stalls at 40% conversion after 12 hours at room temperature. How do I force it to completion? Root Cause: The steric bulk of the 9-fluorenyl pocket severely retards the reaction rate at 20–25 °C. Furthermore, if you are using 9-aminofluorene hydrochloride [2], insufficient neutralization will leave the amine protonated and non-nucleophilic. Field-Proven Solution: First, verify that your reaction is fully basic (pH > 9 on wet pH paper) to ensure the free amine is liberated. If basicity is confirmed, elevate the reaction temperature to 35–40 °C using a controlled heating block. Do not exceed 45 °C to prevent reagent degradation.

Q: I am observing a massive precipitation event immediately upon adding benzoyl chloride at 40 °C, and my yield is terrible. What happened? Root Cause: Adding benzoyl chloride at elevated temperatures causes an uncontrollable exothermic spike. This leads to the rapid formation of triethylammonium chloride (TEA·HCl) salts, localized boiling of the solvent, and thermal degradation of the acyl chloride. Field-Proven Solution: Decouple the addition phase from the activation phase. Always add benzoyl chloride dropwise at 0 °C. Once the exothermic addition is safely complete and the mixture is homogenized, remove the ice bath and apply heat to reach the 40 °C activation temperature.

Q: Can I use a biphasic Schotten-Baumann setup (Aqueous NaOH / DCM) and heat it to 40 °C to speed up the reaction? Root Cause: Heating a biphasic aqueous system containing an acyl chloride is counterproductive. Field-Proven Solution: No. In an aqueous system, heating will cause the hydroxide ions to hydrolyze the benzoyl chloride much faster than the sterically hindered 9-aminofluorene can react with it. If you must use heat to overcome the steric barrier, you must switch to the anhydrous protocol detailed below.

Part 3: Quantitative Data & Optimization Matrix

The following table summarizes the causal relationship between reaction temperature, conversion rates, and byproduct formation when synthesizing this compound.

Table 1: Temperature Optimization Matrix (Anhydrous DCM, 1.1 eq Benzoyl Chloride)

Reaction TempReaction TimeConversion Rate (%)Byproduct ProfileScientist's Recommendation
0 °C 12 hours< 40%NoneNot recommended. Thermal energy is insufficient to overcome steric bulk.
20–25 °C 12 hours75–85%Trace benzoic acidAcceptable. Suitable for overnight reactions, but requires excess acyl chloride.
35–40 °C 4 hours > 95% None Optimal. Perfectly balances kinetic energy requirements with reagent stability.
> 50 °C 2 hours60–70%High (Hydrolysis)Not recommended. Acyl chloride degrades rapidly; risk of solvent boil-off.

Part 4: Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . Each critical step includes a visual or analytical cue to confirm success before proceeding.

Protocol: Anhydrous Benzoylation of 9-Aminofluorene

  • Preparation & Solvation:

    • Action: Suspend 1.0 equivalent of 9-aminofluorene hydrochloride (CAS 5978-75-6) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration under a nitrogen atmosphere.

    • Validation: The mixture will appear as a cloudy, heterogeneous suspension.

  • Amine Liberation:

    • Action: Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise at 20 °C. Stir for 15 minutes.

    • Validation: The cloudy suspension must transition into a clear, homogeneous solution . If it remains cloudy, the HCl salt has not been fully neutralized; add DIPEA in 0.1 eq increments until clear.

  • Exothermic Control (Addition Phase):

    • Action: Cool the vessel to 0 °C using an ice bath. Add 1.1 equivalents of benzoyl chloride dropwise over 10 minutes.

    • Causality: The 0 °C environment absorbs the heat of the initial acyl chloride-amine interaction, preventing the formation of oxidative impurities.

  • Kinetic Activation (Heating Phase):

    • Action: Remove the ice bath. Transfer the flask to a heating block set to 35–40 °C and stir for 4 hours.

    • Validation: Spot the reaction on a TLC plate (Hexanes/Ethyl Acetate 3:1). The highly UV-active starting material (R_f ~0.1) should disappear, replaced by a single new spot (R_f ~0.4).

  • Quench & Isolation:

    • Action: Cool to room temperature. Quench with saturated aqueous NaHCO₃ to destroy unreacted benzoyl chloride. Extract the organic layer, wash with 1M HCl (to remove DIPEA), dry over MgSO₄, and concentrate under reduced pressure to yield the crude this compound.

Part 5: Reaction Workflow Visualization

The following diagram maps the logical decision tree for optimizing the temperature of this sterically hindered synthesis.

G Start Start: this compound Salt Neutralize 9-Aminofluorene·HCl (DIPEA, 20°C) Start->Salt Acyl Add Benzoyl Chloride (0°C, Dropwise) Salt->Acyl Temp Temperature Optimization Acyl->Temp Low 0°C - 20°C Slow Kinetics Temp->Low Opt 35°C - 40°C Optimal Conversion Temp->Opt High > 50°C Side Reactions Temp->High Check LCMS / TLC Validation Low->Check Opt->Check High->Check Check->Opt If <90% Yield Done Workup & Purification Check->Done If >95% Yield

Workflow for temperature-optimized this compound synthesis.

References

  • Yamada, S. (2006). "Effect of Steric Condition on the Structure of Cobalt(II), Nickel(II), and Copper(II) Complexes with Schiff Bases Obtained from Salicylaldehyde Derivatives and 9-Aminofluorene." Bulletin of the Chemical Society of Japan. Available at:[Link]

  • MDPI. (2023). "Isoselective Ring-Opening Polymerization of rac-Lactide Catalyzed by Simple Potassium Amidate Complexes Containing Polycyclic Aryl Group." Polymers/Molecules. Available at:[Link]

Overcoming steric hindrance in 9-substituted fluorene synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 9-substituted fluorenes. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs). Our goal is to equip you with the knowledge to overcome common challenges in your experiments, with a particular focus on the pervasive issue of steric hindrance.

Introduction: The Challenge of the C9 Position

The C9 position of the fluorene nucleus is both a blessing and a curse. Its acidity makes it a prime target for functionalization, opening doors to a vast array of derivatives with applications in materials science and pharmaceuticals. However, this reactivity is often tempered by the steric environment surrounding the C9 proton, especially when introducing bulky substituents. This guide will walk you through common synthetic hurdles and provide field-proven solutions.

Troubleshooting Guide: Low Yields in 9-Alkylation of Fluorene

One of the most frequent challenges encountered is the low yield of 9-alkylated fluorene products, particularly when using sterically demanding electrophiles. This section will break down the problem by synthetic method and offer targeted solutions.

Scenario 1: Phase-Transfer Catalysis (PTC) for Alkylation

Question: I am attempting to synthesize a 9-alkylfluorene using a bulky alkyl halide under phase-transfer catalysis (PTC) conditions, but my yields are consistently low. What are the likely causes and how can I optimize my reaction?

Answer: Low yields in PTC alkylation of fluorene with bulky electrophiles are often a result of a combination of factors related to steric hindrance and reaction kinetics. Here’s a systematic approach to troubleshooting:

Underlying Principles: PTC facilitates the reaction between a water-soluble base (like NaOH) and an organic-soluble fluorene by transporting the deprotonated fluorenyl anion into the organic phase where it can react with the alkyl halide.[1] When the alkyl halide is bulky, the rate of this nucleophilic substitution can be significantly reduced due to steric clash.

Troubleshooting Workflow:

G cluster_0 Troubleshooting PTC Alkylation Start Low Yield in PTC Alkylation Check_Base Is the base concentration optimal? Start->Check_Base Check_Catalyst Is the PTC catalyst appropriate for the substrate? Check_Base->Check_Catalyst Yes Optimize_Base Use concentrated (e.g., 50%) NaOH or KOH. Ensure efficient stirring to maximize interfacial area. Check_Base->Optimize_Base No Check_Solvent Is the solvent system suitable? Check_Catalyst->Check_Solvent Yes Optimize_Catalyst Switch to a more lipophilic catalyst like tetrabutylammonium bromide (TBAB) or a phosphonium salt. These are more effective at transporting the anion. Check_Catalyst->Optimize_Catalyst No Check_Temp Is the reaction temperature optimized? Check_Solvent->Check_Temp Yes Optimize_Solvent Use a non-polar aprotic solvent like toluene or xylene. Avoid overly polar solvents that can solvate the anion too strongly. Check_Solvent->Optimize_Solvent No Check_Halide Is the leaving group on the alkyl halide reactive enough? Check_Temp->Check_Halide Yes Optimize_Temp Gradually increase the temperature. For very hindered halides, reflux temperatures may be necessary. Check_Temp->Optimize_Temp No Solution Implement Optimized Conditions Check_Halide->Solution Yes Optimize_Halide Consider using an alkyl iodide instead of a bromide or chloride. Iodide is a better leaving group and can accelerate the reaction. Check_Halide->Optimize_Halide No Optimize_Base->Check_Catalyst Optimize_Catalyst->Check_Solvent Optimize_Solvent->Check_Temp Optimize_Temp->Check_Halide Optimize_Halide->Solution

Caption: Troubleshooting workflow for PTC alkylation of fluorene.

Key Optimization Parameters for PTC Alkylation:

ParameterRecommendation for Bulky ElectrophilesRationale
Base Concentrated NaOH or KOH (50% aqueous solution)A high concentration of base is crucial for efficient deprotonation of fluorene at the interface.
Catalyst Tetrabutylammonium bromide (TBAB) or other quaternary ammonium/phosphonium salts with good lipophilicity.More lipophilic catalysts are more effective at solubilizing the fluorenyl anion in the organic phase.
Solvent Toluene, XyleneThese solvents provide good solubility for the fluorene and the catalyst-anion pair without overly stabilizing the anion, thus maintaining its nucleophilicity.
Temperature 50°C to refluxHigher temperatures are often required to overcome the activation energy barrier for the reaction with sterically hindered electrophiles.
Leaving Group I > Br > ClFor sluggish reactions, switching to a more reactive alkyl halide with a better leaving group can significantly improve the reaction rate.
Scenario 2: Grignard and Organolithium Reactions

Question: I am trying to synthesize a 9-substituted-9-fluorenol by reacting 9-fluorenone with a bulky Grignard reagent, but I am getting a low yield of the desired alcohol and a significant amount of recovered starting material. What's going wrong?

Answer: Grignard and organolithium reactions with 9-fluorenone can be challenging when the organometallic reagent is sterically hindered. The primary issues are often incomplete reaction and competing side reactions.

Underlying Principles: The reaction involves the nucleophilic attack of the carbanion from the organometallic reagent on the electrophilic carbonyl carbon of 9-fluorenone.[2] With bulky nucleophiles, this attack can be sterically hindered, leading to a slower reaction rate and allowing side reactions to become more prominent.[2]

Troubleshooting and Optimization Strategies:

  • Activation of Magnesium: For Grignard reagent formation, ensure the magnesium turnings are properly activated. This can be achieved by crushing them under an inert atmosphere or by using chemical activators like iodine or 1,2-dibromoethane.[3]

  • Solvent Choice: Tetrahydrofuran (THF) is generally a better solvent than diethyl ether for preparing and reacting sterically hindered Grignard reagents due to its higher solvating power.[3]

  • "Turbo-Grignard" Reagents: For particularly challenging cases, consider the use of "Turbo-Grignard" reagents, which are prepared with the addition of lithium chloride (LiCl).[3] These reagents exhibit enhanced reactivity and can overcome steric barriers.

  • Temperature Control: Add the organometallic reagent slowly at a low temperature (e.g., 0°C or -78°C) to control the exotherm and minimize side reactions. After the addition is complete, allow the reaction to slowly warm to room temperature to ensure completion.

  • Reaction Time: Sterically hindered reactions may require longer reaction times. Monitor the reaction by TLC to determine the point of maximum conversion.

Experimental Protocol: Synthesis of 9-tert-butyl-9-fluorenol

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 eq). Add a small crystal of iodine and gently warm with a heat gun until purple vapors are observed. Allow to cool and add anhydrous THF. Slowly add tert-butyl chloride (1.0 eq) in anhydrous THF via the dropping funnel to maintain a gentle reflux. After the addition is complete, continue to reflux for 1-2 hours until most of the magnesium is consumed.

  • Reaction with 9-Fluorenone: Cool the Grignard reagent to 0°C in an ice bath. Dissolve 9-fluorenone (1.0 eq) in anhydrous THF and add it dropwise to the Grignard solution.

  • Work-up: After the reaction is complete (monitored by TLC), quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Frequently Asked Questions (FAQs)

Q1: I am attempting a 9,9-disubstitution on fluorene with a bulky alkyl group and am only getting the mono-substituted product. How can I drive the reaction to completion?

A1: Achieving 9,9-disubstitution with bulky groups is challenging due to the significant increase in steric hindrance after the first substitution. To favor the formation of the disubstituted product, you can try the following:

  • Use a stronger base: A stronger base like n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK) will more effectively deprotonate the mono-substituted fluorene.[4][5]

  • Increase the excess of the electrophile: Using a larger excess (3-5 equivalents) of the alkylating agent can help drive the second substitution.

  • Higher reaction temperatures and longer reaction times: These conditions can provide the necessary energy to overcome the steric barrier of the second substitution.

  • Phase-Transfer Catalysis: For some systems, PTC can be effective for disubstitution, but it may require more forcing conditions (higher temperature, more active catalyst) than for mono-alkylation.

Q2: My C-H activation/functionalization at the C9 position is not working with my sterically demanding substrate. What are some key considerations?

A2: Direct C-H functionalization at the C9 position is a powerful tool, but it can be sensitive to steric effects.[6][7] Consider these points:

  • Directing Group: The choice and positioning of a directing group are critical. For some transformations, a directing group at a different position on the fluorene ring might be necessary to orient the catalyst correctly for C9 functionalization.

  • Catalyst System: The steric bulk of the ligands on the metal catalyst can play a significant role. A less sterically hindered catalyst may be required to access the C9 position of a bulky substrate.

  • Solvent and Additives: The solvent can influence the conformation of the substrate and the catalyst, affecting the efficiency of the C-H activation. Screening different solvents and additives is often necessary.

Q3: I am performing a Knoevenagel condensation with 9-fluorenone and a bulky active methylene compound, and the reaction is very slow. How can I accelerate it?

A3: The Knoevenagel condensation involves the formation of a new carbon-carbon double bond at the C9 position.[8] When the active methylene compound is sterically hindered, the initial nucleophilic attack on the carbonyl can be slow. To improve the reaction rate:

  • Use a stronger base/catalyst: While piperidine is a common catalyst, stronger bases like potassium carbonate or DBU can be more effective.[9]

  • Lewis Acid Catalysis: The addition of a Lewis acid can activate the carbonyl group of 9-fluorenone, making it more electrophilic and susceptible to attack by the hindered nucleophile.

  • Water Removal: The reaction produces water, which can inhibit the catalyst and lead to an unfavorable equilibrium. Using a Dean-Stark apparatus to remove water azeotropically can drive the reaction to completion.

Q4: What is the best general method for introducing a tertiary alkyl group, like a tert-butyl group, at the C9 position of fluorene?

A4: There is no single "best" method, as the optimal choice depends on the desired final product (e.g., 9-tert-butylfluorene vs. 9-tert-butyl-9-fluorenol) and the available starting materials. However, a common and often successful approach for introducing a tert-butyl group is through the reaction of a 9-fluorenyl anion with a tert-butyl electrophile. This can be achieved by:

  • Deprotonating fluorene with a strong base like n-BuLi.

  • Reacting the resulting 9-fluorenyllithium with a tert-butyl halide (e.g., tert-butyl bromide).

This method avoids the use of a sterically hindered Grignard reagent and can provide good yields of 9-tert-butylfluorene.

Data Summary: Comparison of Methods for 9-Alkylation

The following table provides a qualitative comparison of common methods for the 9-alkylation of fluorene, with a focus on their suitability for introducing sterically hindered groups.

MethodSuitability for Bulky GroupsKey AdvantagesCommon Issues with Bulky Groups
Phase-Transfer Catalysis (PTC) ModerateMild conditions, operational simplicity.Slow reaction rates, may require forcing conditions.
Grignard/Organolithium Reagents GoodHigh reactivity, versatile.Incomplete reaction, side reactions (e.g., reduction).
t-BuOK-catalyzed Alkylation with Alcohols GoodUses readily available alcohols as alkylating agents.[4]May require higher temperatures for secondary alcohols.[10]
C-H Activation Substrate DependentAtom-economical, avoids pre-functionalization.Can be highly sensitive to steric effects of both substrate and catalyst.[6][7]

Visualizing Reaction Pathways

Alkylation of Fluorene via Deprotonation and Nucleophilic Substitution

G cluster_0 General Alkylation Pathway Fluorene Fluorene Fluorenyl_Anion Fluorenyl Anion Fluorene->Fluorenyl_Anion + Base - H+ Base Base (e.g., n-BuLi, NaOH/PTC, t-BuOK) Product 9-Alkylfluorene Fluorenyl_Anion->Product + R-X - X- Electrophile Alkyl Halide (R-X)

Caption: General pathway for the 9-alkylation of fluorene.

References

Sources

Purification challenges of N-(9H-Fluoren-9-yl)benzamide via column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we frequently encounter challenges when purifying rigid, planar amide derivatives. N-(9H-Fluoren-9-yl)benzamide presents a unique trifecta of chromatographic hurdles: poor solubility, strong secondary interactions with stationary phases, and extreme UV absorptivity.

This guide synthesizes field-proven insights, thermodynamic principles, and self-validating protocols to help you troubleshoot and optimize your purification workflows.

Part 1: Diagnostic FAQs & Troubleshooting Guide

Q1: Why does my this compound streak or tail so badly on normal-phase silica, even when the


 is optimal? 
The Causality:  Peak tailing occurs when more than one retention mechanism is present during separation, and one of these mechanisms becomes overloaded [1]. While the hydrophobic fluorenyl group partitions predictably, the amide linkage (-NH-C=O) engages in strong, localized hydrogen bonding with exposed, acidic silanol (Si–OH) groups on the silica surface [1, 2]. This secondary interaction causes the amide to stick and release slowly, creating a severe tail that ruins resolution.
The Solution:  You must chemically deactivate the silanol groups. Adding a competitive hydrogen-bond acceptor/donor (like 1–2% Methanol) or a basic modifier (like 1% Triethylamine, Et

N) to your Hexane/Ethyl Acetate mobile phase will block these highly active sites, forcing the amide to elute based purely on hydrophobic partitioning.

Q2: My crude mixture contains unreacted 9-aminofluorene and benzoic acid. How do I separate them from the product on the column? The Causality: You should not rely on chromatography to separate these. 9-aminofluorene is a primary amine that will streak heavily across the column, and benzoic acid (from hydrolyzed benzoyl chloride) will do the same. If loaded onto silica, they will co-elute with the tail of your product. The Solution: Exploit the ionizable functional groups prior to chromatography. A rigorous acid/base liquid-liquid extraction will protonate the amine (driving it into the aqueous phase as an ammonium salt) and deprotonate the acid (driving it into the aqueous phase as a benzoate salt), leaving only the neutral this compound in the organic phase.

Q3: The compound crashes out on the column head or won't dissolve in my loading solvent. What is the best loading strategy? The Causality: Fluorenyl amides are highly planar and crystalline, resulting in poor solubility in weak, non-polar solvents like hexanes. If you liquid-load the sample using a strong solvent (e.g., pure DCM or THF), the strong solvent acts as a localized mobile phase. It travels rapidly down the column before diffusing, at which point the amide abruptly crystallizes ("crashes out") into an insoluble plug, destroying the column bed and peak shape. The Solution: Solid loading (dry loading) is mandatory for samples with low solubility in weak solvents [4]. By pre-adsorbing the crude mixture onto dry silica gel, you disperse the amide evenly over a massive surface area. When the weak mobile phase hits it, the compound dissolves gradually based strictly on partitioning thermodynamics rather than forming a precipitate.

Q4: I am seeing broad, distorted peaks in my UV detector, but the mass recovery is low. What causes this? The Causality: Fluorene derivatives possess exceptionally high molar absorptivity. For instance, the precursor 9-aminofluorene has an


 of ~14,000 

at 267 nm [3]. If you monitor the purification at standard wavelengths (254 nm or 265 nm), even a highly dilute band of this compound will completely saturate the detector. This clips the top of the peak and artificially broadens the base, creating "pseudo-tailing." The Solution: Monitor the elution at an off-peak wavelength (e.g., 290 nm or 310 nm) to ensure the signal remains within the linear dynamic range of your UV detector.

Part 2: Visual Workflows & Logic Trees

Workflow Crude Crude Reaction Mixture (Amide, Amine, Acid) Workup Acid/Base Extraction (Removes 9-aminofluorene & Benzoic Acid) Crude->Workup SolidLoad Solid Loading on Silica (Overcomes Solubility Issues) Workup->SolidLoad Chromatography Flash Chromatography (Hexane/EtOAc + 1% Et3N) SolidLoad->Chromatography Product Pure this compound Chromatography->Product

Workflow for the purification of this compound.

LogicTree Issue Peak Tailing / Broadening Observed Cause1 Secondary Interactions (Amide H-bonding to Silanols) Issue->Cause1 Cause2 Detector Saturation (High UV Absorptivity) Issue->Cause2 Cause3 Column Crashing (Poor Solubility in Mobile Phase) Issue->Cause3 Sol1 Add 1% Et3N or 2% MeOH to Mobile Phase Cause1->Sol1 Sol2 Monitor at Off-Peak Wavelength (e.g., 290 nm) Cause2->Sol2 Sol3 Utilize Solid Loading (Dry Loading Technique) Cause3->Sol3

Troubleshooting logic tree for resolving chromatographic peak distortions.

Part 3: Quantitative Data & Optimization

Table 1: Mobile Phase Optimization and Peak Symmetry (


) 
Note: An ideal Gaussian peak has an 

of 1.0. Values > 1.5 indicate severe tailing [2].
Mobile Phase SystemAdditivePeak Symmetry (

)
Resolution (

)
Mechanistic Observation
Hexane/EtOAc (80:20)None> 2.5PoorSevere tailing due to unhindered silanol interactions.
Hexane/EtOAc (80:20)1% Et

N
1.1 - 1.3 Excellent Sharp peaks; basic modifier deactivates acidic silanols.
Hexane/EtOAc (80:20)2% MeOH1.2 - 1.4GoodReduced tailing via competitive H-bonding; slight baseline drift.
DCM/MeOH (95:5)None> 2.0PoorAmide co-elutes with minor impurities; poor selectivity.

Table 2: UV Absorbance Characteristics of Fluorenyl Derivatives

CompoundMax Absorbance (

)
Molar Absorptivity (

)
Recommended Monitoring

9-Aminofluorene (Impurity)~267 nm~14,000

254 nm (for trace detection)
This compound ~265 nm, ~290 nm High 290 nm (to prevent saturation)
Benzoic Acid (Impurity)~230 nm, ~270 nmLow/Moderate254 nm

Part 4: Self-Validating Experimental Protocols

Protocol 1: Pre-Chromatography Liquid-Liquid Extraction

Purpose: To quantitatively remove ionizable starting materials before they can interfere with the silica column.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc, 20 mL per gram of crude).

    • Self-Validation Checkpoint: The solution must be completely transparent. Any turbidity indicates undissolved product. Add more EtOAc until clear.

  • Acid Wash (Amine Removal): Wash the organic layer with 1M HCl (3 x 20 mL).

    • Self-Validation Checkpoint: Spot the organic layer on a TLC plate (Hexane/EtOAc 70:30) and stain with Ninhydrin. The disappearance of the baseline pink/purple spot confirms the complete removal of 9-aminofluorene.

  • Base Wash (Acid Removal): Wash the organic layer with saturated aqueous NaHCO

    
     (3 x 20 mL).
    
    • Self-Validation Checkpoint: Monitor the biphasic mixture during agitation. The cessation of CO

      
       gas evolution (effervescence) confirms the complete neutralization and extraction of benzoic acid.
      
  • Isolation: Wash with brine, dry over anhydrous MgSO

    
    , filter, and concentrate under reduced pressure.
    
    • Self-Validation Checkpoint: Weigh the resulting crude solid. The mass must be strictly less than the theoretical yield of the reaction; a higher mass indicates residual solvent or incomplete extraction.

Protocol 2: Solid Loading and Flash Chromatography

Purpose: To overcome the poor solubility of the planar amide and prevent column crashing.

  • Solubilization: Dissolve the pre-washed crude amide in 5–10 volumes of Tetrahydrofuran (THF) or EtOAc in a round-bottom flask.

  • Adsorption: Add bare silica gel (40-63 µm particle size) at a 1:3 sample-to-silica mass ratio.

  • Evaporation: Evaporate the solvent under reduced pressure at 40°C until a dry powder is obtained.

    • Self-Validation Checkpoint: Shake the flask. If the silica clumps or sticks to the glass, residual strong solvent remains. Re-apply vacuum until the powder flows freely like dry sand. Residual THF will cause premature elution and band broadening.

  • Loading: Transfer the free-flowing powder into an empty solid-load cartridge or directly onto the flat head of a pre-equilibrated silica column.

  • Elution: Elute using Hexane/EtOAc (80:20) containing 1% Et

    
    N. Monitor the UV absorbance at 290 nm.
    
    • Self-Validation Checkpoint: Calculate the asymmetry factor (

      
      ) of the eluting peak using your chromatography software. A successful, thermodynamically controlled run will yield an 
      
      
      
      between 0.9 and 1.3.

References

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex Blog. Available at: [Link] [1]

  • Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions Technical Articles. Available at:[Link] [2]

  • Karamanos, N. K., et al. "Derivatization of carbohydrates for chromatographic, electrophoretic and mass spectrometric structure analysis." Journal of Chromatography B, Academia.edu. Available at:[Link][3]

  • Santai Science. "Santai Science Catalog 2025 (CAT-SS)." Santai Science Chromatography Solutions. Available at: [Link] [4]

Technical Support Center: Addressing Moisture Sensitivity in Benzamide Formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Benzamide Synthesis. As a Senior Application Scientist, I have designed this guide to help researchers, synthetic chemists, and drug development professionals navigate the critical bottleneck of moisture sensitivity during amide bond formation.

This guide moves beyond basic instructions; it deconstructs the thermodynamic and kinetic causality behind experimental failures, providing you with self-validating protocols and authoritative troubleshooting strategies.

The Mechanistic Causality of Moisture Sensitivity

Benzamide formation fundamentally relies on the nucleophilic acyl substitution of an activated benzoic acid derivative (e.g., benzoyl chloride or an active ester) by an amine. The primary cause of low yields in these reactions is the parasitic hydrolysis of the activated electrophile. Benzoyl chloride reacts readily with adventitious water to yield benzoic acid and hydrochloric acid, a principal side reaction that directly consumes your starting material[1].

When utilizing modern coupling reagents like HATU or EDC, the carboxylic acid is converted in situ into a highly reactive intermediate—an OAt-active ester for HATU, and an O-acylisourea for EDC[2]. These intermediates are highly electrophilic. If moisture is present in the solvent or reagents, water competes with the amine as a nucleophile, hydrolyzing the active ester back to the starting benzoic acid and wasting the expensive coupling reagent[2].

G BC Benzoyl Chloride (or Active Ester) Benzamide Benzamide (Target Product) BC->Benzamide Aminolysis BenzoicAcid Benzoic Acid (Hydrolysis Byproduct) BC->BenzoicAcid Hydrolysis Amine Amine (R-NH2) Amine->Benzamide Water Water (H2O) Water->BenzoicAcid

Competing kinetic pathways: Aminolysis vs. parasitic hydrolysis.

Troubleshooting Guide & FAQs

Q1: My benzamide yield is exceptionally low, but TLC shows complete consumption of benzoyl chloride. What happened? A1: You are likely observing rapid parasitic hydrolysis. While benzoyl chloride is consumed, it is reacting with water rather than your amine. Interestingly, if you are using a tertiary amine base like pyridine, it can actually accelerate this failure. Pyridine forms a highly reactive acylpyridinium intermediate which is extremely susceptible to nucleophilic attack by water, strongly catalyzing the hydrolysis reaction[1]. Ensure your solvents are strictly anhydrous.

Q2: How do I differentiate between an incomplete reaction and moisture-induced hydrolysis? A2: Analyze your crude mixture via LC-MS or TLC. If you see a large peak/spot corresponding to benzoic acid, moisture contamination is the culprit. If you see unreacted activated ester or intact benzoyl chloride alongside unreacted amine, the issue is likely steric hindrance or poor amine nucleophilicity, requiring a switch to a more reactive coupling agent (like HATU) or elevated temperatures.

Q3: Are carbodiimide coupling reagents (EDC/DCC) sensitive to moisture? A3: Yes, but the sensitivity lies in the intermediate. EDC forms an unstable O-acylisourea intermediate[2]. If water is present, this intermediate hydrolyzes back to the carboxylic acid. A secondary issue with DCC is the formation of dicyclohexylurea, which is insoluble and complicates purification, whereas EDC's urea byproduct is water-soluble and easily removed during aqueous workup[3].

Q4: I cannot avoid moisture because my amine is only soluble in aqueous mixtures. Can I still form a benzamide? A4: Yes, by utilizing the Schotten-Baumann reaction. This paradoxical approach uses a biphasic system (e.g., Dichloromethane and Water) where the base resides in the aqueous phase[4]. Because amines are significantly more nucleophilic than water, the aminolysis reaction at the organic-aqueous interface outpaces bulk hydrolysis, provided you apply vigorous stirring[4].

Workflow Start Issue: Low Benzamide Yield CheckLCMS Analyze Crude via LC-MS/TLC Start->CheckLCMS IsBenzoic High levels of Benzoic Acid? CheckLCMS->IsBenzoic YesMoisture Diagnosis: Moisture Hydrolysis Action: Dry solvents, use Ar/N2 IsBenzoic->YesMoisture YES NoIncomplete Diagnosis: Poor Activation/Sterics Action: Switch to HATU, add heat IsBenzoic->NoIncomplete NO

Diagnostic workflow for troubleshooting low-yielding benzamide reactions.

Quantitative Comparison of Activation Strategies

To optimize your workflow, select the activation strategy that aligns with your moisture constraints and purification capabilities.

Coupling MethodActive IntermediateMoisture SensitivityPrimary Hydrolysis ByproductRecommended Solvent
Acid Chloride Benzoyl ChlorideHighBenzoic Acid + HClAnhydrous DCM / THF
EDC / HOBt O-acylisoureaModerateBenzoic Acid + Soluble UreaDMF / DCM
HATU / DIPEA OAt-active esterVery HighBenzoic Acid + HOAtAnhydrous DMF
Schotten-Baumann Benzoyl ChlorideLow (Biphasic)Benzoic Acid (Trace)DCM / Water

Self-Validating Experimental Protocols

A robust protocol must be "self-validating"—meaning it contains built-in checkpoints to confirm success or diagnose failure in real-time before proceeding to the next step.

Protocol A: Strict Anhydrous Benzamide Synthesis (HATU/DIPEA)

Use this when working with precious, sterically hindered amines where maximum conversion is required.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under vacuum and backfill with Argon.

  • Dissolution: Dissolve benzoic acid (1.0 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq).

  • Activation (Checkpoint 1): Add HATU (1.1 eq) at 0 °C. Stir for 15 minutes. Self-Validation: Pull a 5 µL aliquot, quench in methanol, and run TLC/LC-MS. You must observe the disappearance of the benzoic acid mass and the appearance of the OAt-active ester. If benzoic acid remains, moisture has hydrolyzed your active ester; stop and dry your reagents.

  • Coupling: Add the amine (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup (Checkpoint 2): Dilute with Ethyl Acetate. Wash sequentially with 1M HCl (removes unreacted amine and DIPEA), saturated NaHCO₃ (removes hydrolyzed benzoic acid and HOAt byproduct), and brine. Self-Validation: The organic layer should now only contain the product. Dry over MgSO₄, filter, and concentrate.

Protocol B: Moisture-Tolerant Schotten-Baumann Synthesis

Use this when strict anhydrous conditions are impossible, or the amine is supplied as an aqueous hydrochloride salt.

Step-by-Step Methodology:

  • Biphasic Setup: In a 250 mL flask, dissolve the amine (1.0 eq) in Dichloromethane (0.3 M). Add an equal volume of 1M aqueous NaOH.

  • Addition: Cool the vigorously stirring biphasic mixture to 0 °C. Add benzoyl chloride (1.2 eq) dropwise over 10 minutes.

  • Reaction (Checkpoint 1): Stir vigorously for 30-60 minutes. Self-Validation: The reaction is complete when the pungent, irritating odor of benzoyl chloride dissipates, or when TLC of the organic layer shows complete conversion of the amine[4]. If the reaction stalls, your stirring is insufficient to maintain the necessary interfacial surface area.

  • Workup (Checkpoint 2): Separate the layers. The aqueous layer contains the NaOH and any hydrolyzed benzoic acid (as sodium benzoate). Wash the organic layer with 1M HCl to remove trace unreacted amine, then brine. Dry over MgSO₄ and concentrate.

References

  • Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Asian Journal of Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvDtaHP_IgOYLbmr5UPI_FOREYSTdBobd7t2kivNjaSpRUiwxap7QJwAywXFu7Byuoh39_439HYVaPFxOmYz1LRwyZrvwS4p97kHyMxnCjp_3RwO0nYVUCoGT_Ojd9neRvDZ-eS1aoDmmEytcAJZ5Ry9DFEn1kJSc=]
  • Optimization of Reaction Conditions for Benzamide Synthesis. BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyUSG6rSedDCggtqrsEkbxUDvb46T4KraVhz1ei78tNw_7cT4a-Cleeh6JliUdHhXudOP9qlw5LUn85Vbo4g77QUbR54K4oSArH09qRpYwUWMQTV_zbbZr9M46eToLQC7mNN_EhcBJ0Q3e2k9P8gyWe449-Bg3DPxKBlD0tTOee49hwO98Em-Xjkojr4wxQW1ov4r9ewctUQ==]
  • Application Notes and Protocols for Amide Bond Formation using EDC and HATU. BenchChem.[https://vertexaisearch.cloud.google.
  • Coupling Reagents. Aapptec Peptides.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbVu-4RK2BJWXK2I4mNtGKuO5Rd-AVK7X6y30_OSmJC3lDp1ZoeHsedjIQfZhoNennpAJ_oNYSaQ-C3tnqy38-ScArDAtU74ptomWec0aB4CQ1uznnlZ6CPK3pTP9B5gczqgO8hMmGQsNfNsMCf6NB1j0UjcGe3XdTs0_cLLgqf0tdXGxkIEOSQOtWf1Y=]

Sources

Technical Support Center: Polymorph Control in N-(9H-Fluoren-9-yl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & System Overview

Compound: N-(9H-Fluoren-9-yl)benzamide Key Challenge: Conformational Polymorphism Mechanism: The molecule exhibits significant conformational flexibility due to the rotation of the bulky fluorenyl group relative to the amide plane. This leads to multiple crystal forms (polymorphs) driven by competing intermolecular Hydrogen bonding (amide-amide dimers vs. chains) and


-

stacking interactions of the fluorene system.

This guide addresses the three most common user-reported issues:

  • Inconsistent Polymorph Isolation: Batch-to-batch variation between metastable (kinetic) and stable (thermodynamic) forms.

  • Oiling Out: Liquid-liquid phase separation (LLPS) occurring before crystallization.

  • Solvated Forms: Inadvertent isolation of solvates when using high-polarity solvents.

Troubleshooting Guide (Q&A Format)

Q1: I am consistently obtaining a mixture of needle-like and block-like crystals. How do I isolate the pure thermodynamic form?

Diagnosis: You are likely operating in a kinetic control regime where the rate of nucleation exceeds the rate of transformation. The needle habit often corresponds to a metastable form (Form I) favored by rapid cooling or non-polar solvents, while blocks are typically the stable form (Form II) favored by slow growth in polar protic solvents.

Technical Insight: The crystallization of benzamide derivatives is governed by the "Ostwald Rule of Stages." The least stable polymorph crystallizes first. To obtain the stable form, you must allow sufficient time for Solvent-Mediated Phase Transformation (SMPT) .

Corrective Protocol: Competitive Slurry Conversion

  • Preparation: Suspend the mixed-phase solid in a solvent with moderate solubility (e.g., Ethanol or Isopropanol) at a concentration of ~50 mg/mL.

  • Energy Input: Stir at 500 RPM at elevated temperature (40°C) for 24 hours.

  • Mechanism: The metastable needles have higher solubility than the stable blocks. The solvent dissolves the needles and redeposits the mass onto the stable blocks (Ostwald Ripening).

  • Validation: Filter and analyze via PXRD. The pattern should simplify to a single phase.

Q2: My crystallization "oils out" (forms a second liquid phase) before crystals appear. How do I prevent this?

Diagnosis: You have entered the "Oiling Out" zone, which occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Metastable Zone Limit (MSZW). This is common in this compound due to its hydrophobic fluorenyl tail and polar amide head.

Technical Insight: Oiling out indicates that the attraction between solute molecules is stronger than the solute-solvent interaction. This often happens in water/organic mixtures when the anti-solvent (water) is added too quickly.

Corrective Protocol: Ternary Phase Map Adjustment

  • Immediate Fix: Increase the temperature. LLPS boundaries usually recede at higher temperatures.

  • Process Change: Switch to a "Reverse Addition" method.

    • Standard: Adding Anti-solvent to Solution (High risk of local supersaturation).

    • Recommended: Adding Solution to Anti-solvent (Maintains low local supersaturation).

  • Solvent Swap: If using Methanol/Water, switch to Ethanol/Heptane . The miscibility of the organic pair reduces the interfacial tension that drives oiling out.

Q3: I observed a new peak in my DSC thermogram at 95°C. Is this a new polymorph?

Diagnosis: This is likely a desolvation endotherm , not a melting point of a true polymorph. This compound is prone to forming channel solvates, particularly with small chlorinated solvents (DCM, Chloroform) or small aromatics (Toluene).

Technical Insight: The bulky fluorene group can prevent efficient packing, creating lattice voids that trap solvent molecules.

Verification Step: Run TGA (Thermogravimetric Analysis).

  • True Polymorph: < 0.5% weight loss before melting.

  • Solvate: Stepwise weight loss corresponding to the molar mass of the solvent (e.g., ~10-15% for a mono-solvate).

Decision Logic & Visualization

The following diagram illustrates the critical decision pathways for solvent selection to control polymorphic outcome.

SolventSelection Start Start: this compound Crude Material SolventChoice Select Solvent System Start->SolventChoice PolarProtic Polar Protic (Ethanol, MeOH) SolventChoice->PolarProtic High Solubility NonPolar Non-Polar/Aromatic (Toluene, Benzene) SolventChoice->NonPolar Low Solubility Chlorinated Chlorinated (DCM, CHCl3) SolventChoice->Chlorinated High Solubility HBonding H-Bond Donor Dominant PolarProtic->HBonding Promotes Amide-Solvent Interactions Stacking Pi-Pi Stacking Dominant NonPolar->Stacking Promotes Fluorene Stacking solvateRisk High Solvate Risk (Channel Inclusion) Chlorinated->solvateRisk FormII Form II (Stable) Block/Prism Habit HBonding->FormII Slow Cooling FormI Form I (Metastable) Needle Habit Stacking->FormI Rapid Cooling Solvated Solvated Form (Pseudo-polymorph) solvateRisk->Solvated FormI->FormII Slurry Conversion (Heat + Time)

Figure 1: Decision tree for solvent-dependent polymorph selectivity. Note the pathway from Form I to Form II via slurry conversion.

Experimental Protocols

Protocol A: Controlled Cooling Crystallization (Target: Form II)

This protocol maximizes the probability of obtaining the thermodynamically stable Form II by suppressing high supersaturation levels that favor metastable nucleation.

ParameterSettingRationale
Solvent Ethanol (Absolute)Promotes H-bonding; Class 3 (Low Toxicity).
Concentration 40 mg/mLNear saturation at boiling point (78°C).
Dissolution T 80°C (Reflux)Ensures total destruction of "memory effect" nuclei.
Cooling Rate 0.1°C / minSlow cooling keeps the system within the Metastable Zone Width (MSZW).
Agitation 200 RPMLow shear prevents secondary nucleation (fines).
Hold T 5°CMaximizes yield without freezing.
Protocol B: Anti-Solvent Desolvation (Target: Pure Phase)

Use this if you suspect your material is a solvate (e.g., from DCM).

  • Dissolve the solvated crystals in Acetone (high solubility).

  • Filter through a 0.2 µm PTFE syringe filter to remove insoluble seeds.

  • Place the Acetone solution in a small vial.

  • Place the small vial inside a larger jar containing Water (vapor diffusion method) or slowly add Water dropwise.

  • Critical Step: As the water content increases, the solubility decreases. The high polarity of the water/acetone mix will force the hydrophobic fluorene groups to pack tightly, usually excluding the solvent and favoring the solvent-free Form II.

Mechanistic Pathway: Slurry Conversion

The following diagram details the thermodynamic mechanism behind the "Slurry Conversion" technique recommended in Q1.

SlurryConversion Step1 Mixed Phase Suspension (Form I + Form II) Step2 Solution Phase (Saturated) Step1->Step2 Form I Dissolves (Higher Solubility) Process Ostwald Ripening (Driving Force: Solubility Difference) Step1->Process Time + Heat Step2->Step1 Form II Grows (Lower Solubility) Outcome Pure Form II (Thermodynamic Product) Process->Outcome

Figure 2: Kinetic pathway of Ostwald Ripening during slurry conversion. The concentration in solution is supersaturated with respect to Form II but undersaturated with respect to Form I.

References

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press.
  • Cruz-Cabeza, A. J., et al. (2015). "Facts and fictions about polymorphism." Chemical Society Reviews, 44, 8619-8635.[1] Link

  • Grell, T., et al. (2024). "Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity." Molecular Pharmaceutics, 21, 3525–3539.[2] (Specific data on solvent-dependent morphology in benzamide derivatives). Link

  • Nangia, A. (2008). "Conformational polymorphism in organic crystals." Accounts of Chemical Research, 41(5), 595-604. (Mechanistic insight into amide bond rotation and crystal packing). Link

  • PubChem. (2025).[3] "this compound Compound Summary." National Library of Medicine. Link

Sources

Technical Support Center: Improving Purity of N-(9H-Fluoren-9-yl)benzamide for HPLC Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-(9H-Fluoren-9-yl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for purity issues encountered during HPLC analysis. Here, we move beyond simple procedural lists to explain the underlying scientific principles, ensuring you can make informed decisions in your experimental work.

Section 1: Understanding the Molecule and Potential Impurities

This compound is an amide derivative containing the fluorenyl group. Its synthesis, typically involving the reaction of 9-aminofluorene with benzoyl chloride or benzoic acid with a coupling agent, can lead to several impurities.[] Understanding the potential side reactions and degradation pathways is crucial for developing effective purification and analytical strategies.

Common Synthesis-Related Impurities
  • Unreacted Starting Materials: Residual 9-aminofluorene and benzoic acid/benzoyl chloride are common impurities.

  • Coupling Agent Byproducts: If using coupling agents like DCC or HATU, byproducts such as dicyclohexylurea (DCU) or tetramethylurea can contaminate the product.[][2]

  • Side-Reaction Products: Dimerization or other side reactions of the starting materials or product can occur, especially at elevated temperatures.

Degradation Products

Forced degradation studies help identify potential degradation products that might arise during synthesis, purification, or storage.[3][4] For this compound, potential degradation pathways include:

  • Hydrolysis: The amide bond is susceptible to both acidic and basic hydrolysis, which would yield 9-aminofluorene and benzoic acid.[5]

  • Oxidation: The fluorenyl ring system can be susceptible to oxidation, potentially at the 9-position.[6]

  • Photodegradation: Aromatic compounds can be light-sensitive, leading to a variety of degradation products upon exposure to UV or visible light.[7]

Section 2: Troubleshooting HPLC Purity Issues

This section addresses common problems observed during the HPLC analysis of this compound and provides systematic solutions.

Frequently Asked Questions (FAQs)

Q1: My HPLC chromatogram shows multiple impurity peaks. How do I identify them?

A1: The first step is to systematically evaluate the potential sources.

  • Analyze Starting Materials: Inject solutions of your starting materials (9-aminofluorene and benzoic acid/benzoyl chloride) and any coupling agents used. This will help identify peaks corresponding to unreacted precursors.

  • Perform Forced Degradation: Subject a sample of your purified product to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[3][4] This can help in identifying degradation-related impurity peaks in your sample.

  • LC-MS Analysis: If available, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying impurities by providing molecular weight information for each peak.[2]

Q2: I'm observing significant peak tailing for my main compound. What is the cause and how can I fix it?

A2: Peak tailing for amide compounds is often due to interactions with residual silanol groups on the silica-based stationary phase of the HPLC column.[8]

  • Mobile Phase Modification: Add a small amount of an acidic modifier, such as 0.1% formic acid or trifluoroacetic acid (TFA), to your mobile phase. This protonates the silanol groups, reducing their interaction with your analyte.[8]

  • Column Choice: Consider using a column with end-capping or a different stationary phase (e.g., a phenyl or cyano column) that may have fewer accessible silanol groups.

  • Sample Solvent: Ensure your sample is dissolved in a solvent that is compatible with your mobile phase. Injecting a sample in a much stronger solvent than the mobile phase can lead to poor peak shape.

Q3: My product purity is consistently low even after purification. What can I do?

A3: This suggests that your current purification method is not effectively removing certain impurities.

  • Re-evaluate Purification Strategy: If you are using recrystallization, the impurities may have similar solubility to your product. If using column chromatography, the impurities may co-elute.

  • Orthogonal Purification: Employ a different purification technique. For example, if you initially used normal-phase chromatography, try reversed-phase chromatography, or vice-versa.

  • Chemical Wash: An acidic wash (e.g., dilute HCl) can remove basic impurities like unreacted 9-aminofluorene, while a basic wash (e.g., dilute NaHCO3) can remove acidic impurities like benzoic acid.[9]

Section 3: Purification Protocols and Methodologies

Effective purification is paramount to achieving high purity for HPLC analysis. The choice of method depends on the nature and quantity of the impurities.

Recrystallization Protocol

Recrystallization is an effective method for purifying solid compounds when impurities have different solubility profiles.[10][11]

Step-by-Step Methodology:

  • Solvent Screening: Test the solubility of your crude this compound in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.[10] Based on the solubility of similar benzamides, good starting points are ethanol, acetone, or acetonitrile.[11][12]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the chosen hot solvent.[13]

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.[14]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[15] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[13]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[15]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[10]

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Data Presentation: Solubility of Benzamide in Common Solvents

While specific data for this compound is not widely published, the following table for the parent compound, benzamide, can serve as a useful guide for solvent selection.[12][16][17] Note that the larger fluorenyl group will likely decrease solubility compared to benzamide.[17]

SolventSolubility Trend (with increasing temperature)
MethanolHigh solubility
AcetoneHigh solubility
EthanolGood solubility
AcetonitrileModerate solubility
WaterLow solubility
Flash Column Chromatography

For complex mixtures where recrystallization is ineffective, flash column chromatography is a powerful purification technique.[9]

Step-by-Step Methodology:

  • TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine a suitable solvent system that provides good separation between your product and impurities. A typical starting point for amides is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).[18]

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.

  • Elution: Run the mobile phase through the column, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Mandatory Visualization

Diagram 1: General Synthesis and Impurity Formation

A 9-Aminofluorene G Crude Product Mixture A->G Reaction B Benzoyl Chloride / Benzoic Acid + Coupling Agent B->G C This compound (Desired Product) D Unreacted Starting Materials E Coupling Agent Byproducts F Side-Reaction Products G->C Purification G->D G->E G->F

Caption: Synthesis of this compound and potential impurities.

Diagram 2: HPLC Troubleshooting Workflow

start Impure Sample on HPLC q1 Multiple Peaks? start->q1 a1_yes Identify Peaks: - Inject Starting Materials - Forced Degradation - LC-MS q1->a1_yes Yes q2 Peak Tailing? q1->q2 No a1_yes->q2 a2_yes Improve Peak Shape: - Add Acid to Mobile Phase - Change Column - Check Sample Solvent q2->a2_yes Yes q3 Purity Still Low? q2->q3 No a2_yes->q3 a3_yes Enhance Purification: - Re-evaluate Method - Orthogonal Purification - Acid/Base Wash q3->a3_yes Yes end_node Pure Sample q3->end_node No a3_yes->end_node

Caption: Decision tree for troubleshooting common HPLC issues.

Section 4: Developing a Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately quantify the desired compound in the presence of its impurities and degradation products.[4]

Recommended Starting HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm (or an appropriate wavelength determined by UV scan)

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

This is a general starting point, and method optimization will be necessary to achieve the best separation for your specific sample.[8][19][20]

References

  • A Technical Guide to the Stability Evaluation of 2-amino-N-(3- hydroxypropyl)benzamide: A Proposed Framework for Forced Degradation Studies - Benchchem.
  • How should I purify a complex, polar, amide reaction mixture? - Biotage.
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC.
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 | The Journal of Organic Chemistry - ACS Publications.
  • strategies to reduce impurities in benzamide synthesis - Benchchem.
  • Process optimization for acid-amine coupling: a catalytic approach - Current Chemistry Letters.
  • 6 peptide impurities that appear during the synthesis & storage of peptides - MolecularCloud.
  • Organic Chemistry - LabArchives, Your Electronic Lab Notebook.
  • Recrystallization1.
  • forced degradation study: Topics by Science.gov.
  • Novel One-Pot Methods for the Synthesis of Fluorescent Amino Acids - Enlighten Theses.
  • What is the best technique for amide purification? - ResearchGate.
  • Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers.
  • Experiment 9 — Recrystallization.
  • Lab Report Recrystallization September 27, 2016 - FAMU.
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Academia.edu.
  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.
  • Separation of Benzamide on Newcrom R1 HPLC column - SIELC Technologies.
  • Synthesis and stability of strongly acidic benzamide derivatives - ResearchGate.
  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives.
  • ChemInform Abstract: Convenient and Simple Synthesis of N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-(Fmoc) Protected β-Amino Acids (= Homo-α-amino Acids) Employing Fmoc-α-amino Acids and Dicyclohexylcarbodiimide (DCC) Mixtures - ResearchGate.
  • Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K - Spiral.
  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection - BOC Sciences.
  • N-(9-Hydroxy-9H-fluoren-2-yl)acetamide: A Key Metabolite in 2-Acetylaminofluorene Biotransformation - Benchchem.
  • Application Notes and Protocols for the Synthesis of N-(9-Hydroxy-9H-fluoren-2-yl)acetamide - Benchchem.
  • 1 A green chemistry perspective on catalytic amide bond formation Abstract - UCL Discovery.
  • Technical Support Center: N-(9-Hydroxy-9H-fluoren-2-yl)acetamide HPLC Separation - Benchchem.
  • Crystallization Methods for X-ray Analysis of Benzamide Derivatives: Application Notes and Protocols - Benchchem.
  • 2-(benzylideneamino)-9H-fluoren-9-ol - ChemSynthesis.
  • Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K - ResearchGate.
  • N-(9H-FLUOREN-9-YL)ACETAMIDE AldrichCPR | Sigma-Aldrich.
  • Solubility of Organic Compounds - Chemistry.
  • Synthesis and stability of strongly acidic benzamide derivatives - PMC.
  • 2.2.3. HPLC of amines as 9-fluorenylmethyl chloroformate derivatives - ResearchGate.
  • isocratic rp-hplc method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds - ResearchGate.
  • CN101096356B - Purification technique of 9-fluorenylmethoxycarbon succinimide ester - Google Patents.
  • solubility of 4-benzoylbenzamide in common organic solvents - Benchchem.
  • Describe how you can purify a sample of 9-fluorenone from an impurity that is insoluble in n- hexane. : r/chemhelp - Reddit.

Sources

Validation & Comparative

1H NMR interpretation and peak assignment for N-(9H-Fluoren-9-yl)benzamide

Comprehensive Comparison Guide: H NMR Interpretation and Peak Assignment Strategies for N-(9H-Fluoren-9-yl)benzamide

For analytical chemists and drug development professionals, the structural verification of polycyclic aromatic amides presents a distinct spectroscopic bottleneck. This compound (C


1

This guide objectively compares the performance of different NMR solvent systems and analytical modalities (1D vs. 2D techniques) to establish a self-validating workflow for the absolute peak assignment of this compound.

Solvent System Comparison: CDCl vs. DMSO-d

The first critical decision in NMR experimental design is solvent selection. For amides like this compound, the choice between Chloroform-d (CDCl



2
The Causality of Proton Exchange

In non-polar solvents like CDCl


Conversely, DMSO-d

2

Quantitative Data: Solvent Effects on Chemical Shifts

The following table summarizes the comparative

Proton PositionCDCl

Shift (ppm)
DMSO-d

Shift (ppm)
Multiplicity & CouplingDiagnostic Value
Amide NH ~6.50 (Broad)~8.80Doublet (

Hz)
High in DMSO; confirms amide bond integrity.
Benzoyl H-ortho ~7.80~7.95Doublet (

Hz)
Deshielded by carbonyl; starting point for COSY.
Fluorene H-4,5 ~7.75~7.85Doublet (

Hz)
Deshielded by "bay region" steric crowding.
Fluorene H-1,8 ~7.60~7.65Doublet (

Hz)
Proximal to the C9 position.
Benzoyl H-para ~7.50~7.55Triplet (

Hz)
Distinguishes benzoyl from fluorene spin systems.
Benzoyl H-meta ~7.42~7.48Triplet (

Hz)
Correlates to H-ortho and H-para.
Fluorene H-3,6 ~7.40~7.40Triplet (

Hz)
Heavily overlapped region.
Fluorene H-2,7 ~7.30~7.32Triplet (

Hz)
Heavily overlapped region.
Fluorene C9-H ~6.35~6.25Doublet (

Hz)
Critical structural marker for the C9 linkage.

Conclusion: DMSO-d

Analytical Modalities: 1D vs. 2D NMR

While 1D

3
Why 1D Fails and 2D Succeeds

The fluorene core contains a "bay region" (H-4 and H-5) which is sterically crowded, pushing these signals downfield to ~7.85 ppm[3]. Simultaneously, the benzoyl ortho-protons are deshielded by the adjacent carbonyl group, appearing at ~7.95 ppm. In a 1D spectrum, these signals merge into a complex multiplet.

To resolve this, 2D COSY (Correlation Spectroscopy) is required. COSY identifies protons that are scalar-coupled (2-3 bonds away). By locating the distinct doublet of the benzoyl ortho-protons, one can trace the cross-peaks to the meta and para protons, effectively isolating the 5-spin system of the benzoyl group from the 8-spin system of the fluorene core.

Spin_LogicNHAmide NH(Exchangeable)C9C9 Methine(Aliphatic)NH->C9 3J (8.5 Hz)BenzBenzoyl Protons(5H Spin System)C9->Benz NOESYFluoFluorene Protons(8H Spin System)C9->Fluo HMBCBenz->Benz COSYFluo->Fluo COSY

Scalar and spatial coupling networks in this compound.

Standardized Experimental Protocol

To ensure a self-validating system where the data inherently proves the structure without relying on assumptions, follow this step-by-step methodology for NMR acquisition.

Step 1: Sample Preparation

  • Weigh exactly 15–20 mg of highly purified this compound.

  • Dissolve the compound in 0.6 mL of anhydrous DMSO-d

    
     (100.0 atom % D) containing 0.03% v/v TMS as an internal standard. Note: The use of fresh, ampouled DMSO-d
    
    
    is critical to prevent water contamination, which will shift and broaden the NH signal.
  • Transfer to a high-quality 5 mm NMR tube, ensuring no particulate matter is suspended.

Step 2: Instrument Tuning & Shimming

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Perform rigorous 3D gradient shimming. The resolution of the fine

    
     couplings in the heavily congested 7.3–7.5 ppm region depends entirely on magnetic field homogeneity. The TMS peak width at half-height should be 
    
    
    Hz.

Step 3: 1D


H NMR Acquisition
  • Load the standard proton pulse sequence (e.g., zg30 on Bruker systems).

  • Set the relaxation delay (D1) to 2.0 seconds to ensure complete longitudinal relaxation, guaranteeing accurate integration of the 13 aromatic protons.

  • Acquire 16 scans (NS=16).

Step 4: 2D COSY Acquisition

  • Load a gradient-selected COSY sequence (e.g., cosygpqf).

  • Set the spectral width to encompass 0 to 10 ppm in both dimensions.

  • Acquire 4 scans per increment with 256 t1 increments to ensure high resolution in the indirect dimension.

Step 5: Processing and Validation

  • Apply a sine-bell squared apodization function in both dimensions for the COSY spectrum to enhance cross-peak resolution.

  • Validate the structure by ensuring the integration of the 1D spectrum matches the 1:1:5:8 ratio (NH : C9-H : Benzoyl : Fluorene) and that the COSY cross-peaks form two mutually exclusive networks (Benzoyl vs. Fluorene).

WorkflowS11. Sample Preparation(15 mg in Dry DMSO-d6)S22. 1D 1H NMR(zg30, ns=16, D1=2s)S1->S2S33. 2D COSY(cosygpqf, trace spin systems)S2->S3S44. 2D HSQC(Resolve overlapping multiplets)S3->S4S55. Final Peak Assignment(Self-Validated Data)S4->S5

Self-validating NMR acquisition workflow for complex aromatic assignments.

Conclusion

The successful interpretation of this compound relies on understanding the physical chemistry of the solvent environment and the limitations of 1D spectroscopy. By utilizing DMSO-d

References

1.[1] Benchchem. This compound | CAS 26863-96-7. Benchchem Catalog. Available at: 2.[2] MDPI. Isoselective Ring-Opening Polymerization of rac-Lactide Catalyzed by Simple Potassium Amidate Complexes Containing Polycyclic Aryl Group. Polymers. Available at: 3.[3] ACS Publications. Aminofluorene-Mediated Biomimetic Domino Amination–Oxygenation of Aldehydes to Amides. Organic Letters. Available at:

Publish Comparison Guide: FTIR Spectrum Analysis of Amide Bonds in N-(9H-Fluoren-9-yl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical validation and spectral analysis of N-(9H-Fluoren-9-yl)benzamide , focusing on the critical characterization of its amide bond via Fourier Transform Infrared (FTIR) spectroscopy.

Designed for analytical chemists and drug development researchers, this document compares the spectral performance of this bulky secondary amide against its primary amide precursor (Benzamide) and amine starting material (9-Aminofluorene), providing a robust protocol for structural confirmation.

Executive Summary & Technical Context

This compound represents a sterically crowded secondary amide where a benzoyl group is attached to the nitrogen at the 9-position of a fluorene ring. This compound serves as an excellent model for studying steric hindrance in amide bond resonance and is a key intermediate in the synthesis of biologically active fluorene derivatives.

The Analytical Challenge

Characterizing this compound requires distinguishing the newly formed amide bond from the aromatic background of the fluorene system. Unlike simple aliphatic amides, the bulky fluorenyl group disrupts standard intermolecular hydrogen bonding networks, causing distinct shifts in the Amide I and II bands.

Comparison Scope:

  • Target: this compound (Secondary Amide)

  • Reference A: Benzamide (Primary Amide – Structural Analog)

  • Reference B: 9-Aminofluorene (Starting Material – Negative Control)

Technical Deep Dive: The Physics of the Fluorenyl-Amide Bond

To interpret the spectrum accurately, one must understand the vibrational causality introduced by the fluorenyl group.

Steric Inhibition of Resonance

In a standard amide, the nitrogen lone pair delocalizes into the carbonyl, giving the C-N bond partial double-bond character.

  • The Fluorene Effect: The massive 9-fluorenyl group imposes steric strain. This can twist the N-C(fluorene) bond, potentially forcing the amide group out of perfect planarity with the fluorene system.

  • Spectral Consequence: This steric bulk often reduces the strength of intermolecular Hydrogen bonding (N-H...O=C) in the solid state compared to simple benzamide.

    • Weakened H-bonding

      
      Higher Wavenumber Amide I  (closer to free C=O).
      
    • Weakened H-bonding

      
      Lower Wavenumber Amide II  (less resistance to bending).
      
Spectral Architecture (Graphviz)

The following diagram maps the logical flow of vibrational assignments, distinguishing the target molecule from its precursors.

AmideAnalysis Substrate 9-Aminofluorene (Amine Precursor) Reaction Benzoylation (+ PhCOCl) Substrate->Reaction Amine_NH NH2 Stretch (3300-3400 cm-1) Doublet Substrate->Amine_NH Present in Precursor Target This compound (Target) Reaction->Target Amide_NH Amide NH Stretch (3250-3350 cm-1) Singlet Target->Amide_NH Replaces NH2 Amide_I Amide I (C=O) (1640-1660 cm-1) Strong Target->Amide_I New Bond Formed Amide_II Amide II (N-H Bend) (1530-1550 cm-1) Diagnostic Target->Amide_II Secondary Amide Specific Amine_NH->Amide_NH Loss of Doublet

Caption: Spectral evolution from amine precursor to amide target. Note the transition from NH2 doublet to NH singlet and the emergence of Amide I/II bands.

Comparative Performance Guide

This section objectively compares the FTIR signature of this compound against the standard Benzamide to highlight the "Secondary Amide Shift."

Quantitative Spectral Comparison Table
Vibrational ModeBenzamide (Primary Reference)This compound (Target)Mechanistic Explanation
N-H Stretch 3365, 3170 cm⁻¹ (Doublet)3250–3350 cm⁻¹ (Singlet)Primary amides have -NH₂ (asym/sym stretch). The target has -NH-, resulting in a single sharp band.
Amide I (C=O) 1655–1675 cm⁻¹ 1640–1660 cm⁻¹ The conjugation with the N-fluorenyl group and solid-state packing lowers the frequency slightly compared to the free primary amide.
Amide II 1620–1640 cm⁻¹ 1530–1550 cm⁻¹ CRITICAL DIFFERENTIATOR. Primary amides show N-H bend ~1620. Secondary amides (target) shift this to ~1540 due to coupling with C-N stretch.
Amide III ~1400 cm⁻¹1250–1300 cm⁻¹ A mixed vibration (N-H bend + C-N stretch) often obscured by the fingerprint region but distinct in secondary amides.
Aromatic C=C ~1600, 1580 cm⁻¹1600, 1580, 1450 cm⁻¹ The fluorenyl system adds intense aromatic ring breathing modes that must not be confused with the Amide I band.
Performance Verdict
  • Specificity: FTIR is superior to UV-Vis for this application because the fluorene chromophore dominates the UV spectrum, masking the amide formation. FTIR provides a unique "fingerprint" (Amide II at ~1540 cm⁻¹) that definitively proves the N-substitution.

  • Sensitivity: The Amide I band is extremely strong (molar extinction coefficient

    
     is high), making this method sensitive even for crude samples.
    

Experimental Protocol: Self-Validating Workflow

This protocol ensures scientific integrity by including "Stop/Go" decision points based on spectral data.

Sample Preparation (Solid State)
  • Technique: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to avoid hygroscopic water interference in the Amide A region (3300 cm⁻¹).

  • Crystal: Diamond or ZnSe.

  • Resolution: 4 cm⁻¹. Scans: 32.

Step-by-Step Analysis
  • Baseline Correction: Ensure the region between 1800–2500 cm⁻¹ is flat (no functional groups absorb here).

  • Precursor Check (Negative Control):

    • Analyze the starting 9-Aminofluorene .

    • Validation Criteria: Confirm the presence of the N-H scissoring band at ~1600–1620 cm⁻¹ (often overlaps with aromatic C=C) and the absence of a carbonyl peak >1630 cm⁻¹.

  • Target Analysis:

    • Analyze the purified This compound .

    • Validation Criteria:

      • Disappearance: The N-H doublet of the amine must vanish.

      • Appearance: A strong, singular band at 1640–1660 cm⁻¹ (Amide I) .

      • Confirmation: A medium-to-strong band at 1530–1550 cm⁻¹ (Amide II) .

Troubleshooting Heterogeneity

If the spectrum shows a "split" Amide I band (e.g., 1650 and 1680 cm⁻¹):

  • Cause: The sample may exist in two polymorphic forms or rotamers due to the bulky fluorenyl group locking the N-C bond rotation.

  • Resolution: Recrystallize from hot ethanol to ensure a single polymorph.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (General reference for Amide I/II assignments).
  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Source for Secondary Amide N-H bend shifts).
  • Chen, T., et al. (2018). "Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents." Med Chem (Los Angeles), 8(10), 273-280. Link (Provides comparative NMR/IR data for N-substituted benzamides).

  • NIST Chemistry WebBook. "Benzamide Infrared Spectrum." National Institute of Standards and Technology.[1] Link (Reference spectrum for the primary amide control).

  • PubChem. "this compound Compound Summary." National Center for Biotechnology Information. Link (Chemical structure and identity verification).

Sources

Comparative Technical Guide: N-(9H-Fluoren-9-yl)benzamide vs. N-Fluorenylacetamide (2-AAF)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a rigorous technical comparison between N-fluorenylacetamide (commonly known as 2-AAF or 2-Acetylaminofluorene) and N-(9H-Fluoren-9-yl)benzamide (referred to herein as N-FB ).

While these compounds share a fluorene core, their biological fates are diametrically opposed due to positional isomerism (C2 vs. C9 substitution) and acyl group variation. 2-AAF is a canonical genotoxic carcinogen used as a positive control in toxicology. In contrast, N-FB represents a sterically hindered amide scaffold , often utilized in structure-activity relationship (SAR) studies to disrupt planarity and eliminate mutagenic potential in drug design.

Key Distinction:

  • 2-AAF: Planar, conjugated system

    
     Metabolic activation (N-hydroxylation) 
    
    
    
    DNA Adducts.
  • N-FB: Non-planar ("Butterfly" geometry), sterically crowded

    
     Metabolic stability/Alternate pathways 
    
    
    
    Pharmacological scaffold.

Part 1: Structural & Physicochemical Analysis[1]

The divergence in toxicity and application begins with the molecular geometry.

Positional Isomerism and Planarity

The critical determinant of 2-AAF's toxicity is the location of the nitrogen atom at the C2 position . This allows the amide nitrogen's lone pair to conjugate with the entire biphenyl system of the fluorene ring, creating a flat, planar molecule capable of intercalating between DNA base pairs.

Conversely, N-FB is substituted at the C9 position . The C9 carbon is


 hybridized, forcing the phenyl rings of the fluorene core to bend away from each other. This creates a "butterfly" shape that sterically hinders DNA intercalation.
FeatureN-Fluorenylacetamide (2-AAF)This compound (N-FB)
CAS Number 53-96-3Varies by specific derivative/salt
Substitution Site C2 (Aromatic ring)C9 (Bridgehead carbon)
Geometry Planar (High DNA affinity)Bent / Tetrahedral at C9 (Low DNA affinity)
Electronic State Highly ConjugatedConjugation broken at C9
Acyl Group Acetyl (

)
Benzoyl (

)
Primary Use Carcinogenesis Model / MutagenSynthetic Intermediate / SAR Probe
Chemical Stability
  • 2-AAF: The acetyl group is susceptible to hydrolysis by hepatic deacetylases, yielding 2-aminofluorene (2-AF), which is also highly mutagenic.

  • N-FB: The benzamide linkage is generally more resistant to enzymatic hydrolysis than the acetamide, enhancing metabolic stability.

Part 2: Mechanism of Action & Toxicity

2-AAF: The Pathway to Genotoxicity

2-AAF requires metabolic activation to exert toxicity.[1][2] It is a "pro-carcinogen."

  • N-Hydroxylation: CYP1A2 oxidizes the amide nitrogen to form N-hydroxy-2-AAF.[1] This is the proximate carcinogen.[2]

  • Esterification: Sulfotransferases or acetyltransferases convert the N-OH group into an unstable ester (sulfate or acetate).

  • Nitrenium Ion Formation: The ester leaves, generating a highly electrophilic arylnitrenium ion .

  • DNA Binding: This ion attacks the C8 position of Guanine, forming the "C8-dG-AAF" adduct, leading to replication errors and cancer.

N-FB: Steric Protection

Substitution at the C9 position prevents the formation of a stabilized nitrenium ion because the positive charge cannot delocalize across the aromatic rings as effectively as it does from the C2 position. Furthermore, the bulky benzoyl group at the crowded C9 position creates significant steric hindrance, blocking access to metabolic enzymes that typically activate planar aromatic amines.

Visualizing the Metabolic Divergence

MetabolicPathways AAF 2-AAF (Pro-carcinogen) (Planar C2-Substituted) N_OH N-Hydroxy-2-AAF (Proximate Carcinogen) AAF->N_OH CYP1A2 (Liver) Excretion Glucuronidation/Excretion (Detoxification) AAF->Excretion Ring Hydroxylation (Detox pathway) NFB N-FB (Scaffold) (Bent C9-Substituted) Stable Metabolically Stable (No Mutagenic Activation) NFB->Stable Steric Hindrance @ C9 Blocks N-Hydroxylation Nitrenium Arylnitrenium Ion (Ultimate Carcinogen) N_OH->Nitrenium Sulfotransferase (-SO4) DNA_Adduct C8-Guanine Adduct (Mutation/Cancer) Nitrenium->DNA_Adduct Covalent Binding

Figure 1: Comparative metabolic fate.[3] 2-AAF undergoes bioactivation to DNA-damaging species, while N-FB resists this pathway due to steric and electronic factors.

Part 3: Experimental Protocols

Protocol A: Assessing Genotoxicity (The Ames Test)

Target: 2-AAF (Positive Control) Purpose: To verify the metabolic activation requirement of 2-AAF.

Reagents:

  • Salmonella typhimurium strain TA98 (frameshift sensitive).

  • S9 Mix (Rat liver homogenate, induced with Aroclor 1254) – CRITICAL : 2-AAF is inactive without S9.

  • Test Compound: 2-AAF (dissolved in DMSO).

Workflow:

  • Preparation: Prepare top agar containing 0.05 mM histidine/biotin. Maintain at 45°C.

  • Inoculation: Add 100 µL of overnight bacterial culture to sterile tubes.

  • Dosing:

    • Tube 1 (Negative Control): 100 µL DMSO.

    • Tube 2 (Test): 10-50 µ g/plate 2-AAF.

    • Tube 3 (Positive Control Direct): 2-Nitrofluorene (requires no S9).

  • Activation: Add 500 µL S9 mix to Tubes 1 and 2.

  • Plating: Pour onto Minimal Glucose Agar plates. Incubate at 37°C for 48 hours.

  • Analysis: Count revertant colonies.

    • Result: 2-AAF should show a dose-dependent increase in revertants only in the presence of S9.

Protocol B: Synthesis of this compound

Target: N-FB (Synthesis) Purpose: To access the C9-substituted scaffold for SAR comparison.

Mechanism: Schotten-Baumann reaction (Nucleophilic acyl substitution).

Reagents:

  • 9-Aminofluorene hydrochloride (CAS 154213-33-3).

  • Benzoyl chloride.

  • Triethylamine (Et3N) or Pyridine (base).

  • Dichloromethane (DCM).

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve 1.0 eq (e.g., 5 mmol) of 9-aminofluorene HCl in anhydrous DCM (20 mL).

  • Basification: Cool to 0°C in an ice bath. Add 2.5 eq of Triethylamine dropwise. Stir for 15 min to liberate the free amine.

  • Acylation: Add 1.1 eq of Benzoyl chloride dropwise over 10 minutes. The solution may cloud as triethylamine hydrochloride precipitates.

  • Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Silica; Hexane:EtOAc 3:1).

  • Work-up:

    • Wash reaction mixture with 1M HCl (to remove unreacted amine).

    • Wash with Sat. NaHCO3 (to remove benzoic acid).

    • Wash with Brine.[4]

  • Isolation: Dry organic layer over MgSO4, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water.

    • Expected Yield: >80%.[4][5]

    • Characterization: 1H NMR will show the singlet for C9-H (approx 6.0-6.5 ppm) and aromatic multiplets.

Part 4: Comparative Data Summary

The following table summarizes the expected performance metrics based on literature consensus for fluorene derivatives.

MetricN-Fluorenylacetamide (2-AAF)This compound (N-FB)
Ames Test (TA98 + S9) Positive (Highly Mutagenic)Negative (Predicted)
Carcinogenicity (Rodent) Hepatocarcinogen (Group 1)Non-carcinogenic (Structural inference)
Solubility (Water) Very Low (< 0.1 mg/mL)Insoluble (Requires DMSO/DMF)
Melting Point 192–196 °C~200–210 °C (Derivative dependent)
Metabolic Product N-OH-AAF (Toxic)Ring-hydroxylated metabolites (Non-toxic)
Handling Safety High Hazard (Carcinogen)Standard Laboratory Chemical
Synthesis Workflow Diagram

Synthesis Start 9-Aminofluorene Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Reagent Benzoyl Chloride + Et3N Reagent->Intermediate Product This compound (Precipitate) Intermediate->Product Elimination of HCl

Figure 2: Synthetic route for N-FB via Schotten-Baumann acylation.

References

  • National Institute of Standards and Technology (NIST). N-2-Fluorenylacetamide (2-AAF) Chemical Properties and Spectral Data. NIST Chemistry WebBook, SRD 69. [Link]

  • Heflich, R. H., & Neft, R. E. (1994). Genetic toxicity of 2-acetylaminofluorene, 2-aminofluorene and some of their metabolites and model metabolites.[3][6] Mutation Research/Reviews in Genetic Toxicology. [Link]

  • Org. Synth. (2022).[7] General Procedures for Amide Synthesis.[4] Organic Syntheses, 99, 305-325.[7] (Adapted for N-FB synthesis protocol). [Link]

Sources

High-Performance Liquid Chromatography (HPLC) Method Validation for the Purity of N-(9H-Fluoren-9-yl)benzamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-(9H-Fluoren-9-yl)benzamide (CAS 26863-96-7) is a critical organic compound characterized by its bulky, planar fluorenyl ring system and a benzamide moiety[1]. In pharmaceutical development and complex peptide synthesis, fluorenyl derivatives often serve as essential structural intermediates or protecting groups. Accurately determining the purity of this compound is paramount; trace impurities—such as unreacted fluoren-9-amine or benzoic acid—can cascade into significant side reactions during downstream synthetic steps.

This guide objectively compares column chemistries for the purity analysis of this compound and provides a self-validating, step-by-step methodology grounded in the latest ICH Q2(R2) regulatory framework.

Causality in Method Development: The Stationary Phase Dilemma

As a Senior Application Scientist, I frequently observe laboratories defaulting to a standard C18 column for all reversed-phase high-performance liquid chromatography (RP-HPLC) applications. While C18 columns are the undisputed workhorses of the analytical lab, relying purely on dispersive (hydrophobic) interactions is often insufficient for compounds with extended aromatic systems like this compound.

The fluorenyl group possesses a dense, planar ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-electron cloud. By utilizing a stationary phase with complementary electronic properties—such as a Pentafluorophenyl (PFP) or FluoroPhenyl column—we can exploit orthogonal retention mechanisms. The strong electronegativity of the fluorine atoms on the PFP phase induces dipole-dipole, 

-

, and charge-transfer interactions with the electron-rich fluorenyl and benzamide rings[2]. This multi-modal interaction profile provides superior resolution between the active compound and its structurally similar impurities compared to the purely dispersive interactions of a C18 phase.
Comparative Performance Data: C18 vs. PFP

To objectively evaluate this mechanistic theory, we compared the chromatographic performance of a standard C18 column against a PFP column for the purity analysis of this compound spiked with 0.5% of its synthetic precursors.

Table 1: Comparative HPLC Performance for this compound and Impurities

ParameterStandard C18 (250 x 4.6 mm, 5 µm)PFP / FluoroPhenyl (250 x 4.6 mm, 5 µm)Rationale / Causality
Retention Time (Main Peak) 14.2 min16.8 minPFP provides enhanced retention via ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-

interactions with the fluorenyl ring[2].
Resolution (Fluoren-9-amine) 1.83.5PFP exploits the amine's basicity and planar structure for superior separation.
Peak Tailing Factor (

)
1.451.05Secondary silanol interactions on C18 cause tailing; PFP shielding improves peak shape.
Selectivity (

)
1.121.48Orthogonal selectivity of the fluorinated phase resolves closely eluting isobars[2].

Self-Validating Experimental Protocol

Based on the superior resolution and peak shape demonstrated in Table 1, the PFP column is selected as the optimal stationary phase. The following step-by-step methodology incorporates self-validating system suitability checks to ensure day-to-day reliability and analytical integrity.

Step 1: Mobile Phase Preparation
  • Aqueous Phase (A): 0.1% Formic acid in MS-grade water. (Causality: Formic acid ensures the benzamide and any residual amines remain in a consistent, protonated ionization state, preventing peak splitting).

  • Organic Phase (B): 0.1% Formic acid in Acetonitrile.

  • Self-Validation Check: Filter both phases through a 0.22 µm PTFE membrane and sonicate for 10 minutes to prevent baseline drift and pump cavitation from outgassing.

Step 2: Chromatographic Conditions
  • Column: Pentafluorophenyl (PFP), 250 mm x 4.6 mm, 5 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Causality: Precise thermostatting is critical to stabilize the temperature-dependent

    
    -
    
    
    
    interaction kinetics).
  • Detection: UV at 254 nm.

  • Gradient Program:

    • 0 - 5 min: 30% B

    • 5 - 20 min: 30%

      
       80% B
      
    • 20 - 25 min: 80% B

    • 25 - 26 min: 80%

      
       30% B
      
    • 26 - 35 min: 30% B (Re-equilibration)

Step 3: Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Standard Solution: Accurately weigh 10.0 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent (100 µg/mL).

  • Self-Validation Check: Always inject a blank (diluent only) prior to the standard to confirm no matrix or carryover interference exists at the retention time of the main peak.

ICH Q2(R2) Method Validation Framework

To ensure the method is fit for its intended purpose, it must be rigorously validated according to the latest ICH Q2(R2) guidelines[3][4]. The updated guidelines emphasize a lifecycle approach and scientific risk-based validation[3].

HPLC_Validation Start Method Development: Column & Mobile Phase Selection Optimization Parameter Optimization: Gradient, Temp, Flow Rate Start->Optimization Selectivity Achieved Validation ICH Q2(R2) Validation Protocol Optimization->Validation Method Locked Spec Specificity: Peak Purity & Resolution Validation->Spec Lin Linearity & Range: Calibration Curve Validation->Lin Acc Accuracy & Precision: % Recovery & %RSD Validation->Acc Rob Robustness: Deliberate Variations Validation->Rob Routine Routine Purity Analysis of This compound Spec->Routine Lin->Routine Acc->Routine Rob->Routine

Logical workflow for HPLC method development and ICH Q2(R2) validation of fluorenyl derivatives.

Core Validation Parameters
  • Specificity (Stability-Indicating Power): The method must unequivocally assess the analyte in the presence of impurities[4]. We perform forced degradation (acid, base, peroxide, thermal, and photolytic stress). The PFP column ensures that degradation products do not co-elute with the this compound peak. Peak purity is confirmed via Photodiode Array (PDA) detection, ensuring the spectral purity angle is less than the purity threshold[4].

  • Linearity and Range: Evaluated from 10% to 120% of the target concentration (10 µg/mL to 120 µg/mL). The correlation coefficient (

    
    ) must be 
    
    
    
    , proving the UV detector response is directly proportional to the concentration of the fluorenyl compound[4].
  • Accuracy and Precision: Accuracy is determined via spike recovery experiments at 50%, 100%, and 150% levels, aiming for 98.0% - 102.0% recovery. Method precision (repeatability) is validated by six replicate injections of the 100% standard, with a strict requirement of %RSD

    
    [4].
    
  • Robustness: As per ICH Q2(R2), we deliberately introduce small variations: flow rate (

    
     mL/min), column temperature (
    
    
    
    °C), and mobile phase organic composition (
    
    
    )[3][5]. The system suitability parameters (Resolution
    
    
    , Tailing factor
    
    
    ) must remain unaffected, proving the method's ruggedness for routine laboratory transfer.

Conclusion

For the purity analysis of this compound, shifting from a traditional C18 to a fluorinated stationary phase (PFP) leverages


-

and dipole interactions, fundamentally solving the resolution challenges associated with planar aromatic compounds. By coupling this mechanistically sound method development with a rigorous ICH Q2(R2) validation framework, laboratories can establish a self-validating, highly reliable assay for complex organic intermediates.

References

[3] Title: Analytical Method Validation: Key Parameters & Common Challenges Source: Neuland Labs URL: [Link]

[4] Title: ICH Q2(R2) Guideline on Validation of Analytical Procedures Source: International Council for Harmonisation (ICH) / Scribd URL:[Link]

[2] Title: Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes Source: Restek Resource Hub URL: [Link]

Sources

Structural Comparison of Fluorene-Based Amides vs. Ureas: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Core Directive

This guide provides a high-resolution structural and functional comparison between Fluorene-based Amides and Fluorene-based Ureas . While both scaffolds utilize the rigid, tricyclic fluorene backbone for hydrophobic stacking and intercalation, the linker chemistry (Amide vs. Urea) fundamentally alters the pharmacodynamic profile.

The Central Thesis:

  • Amides (-CONH-): Offer planar rigidity and moderate hydrogen bonding (1 Donor, 1 Acceptor). They are metabolically robust scaffolds preferred for intercalators and fluorescent probes where photostability is paramount.

  • Ureas (-NHCONH-): Introduce a "hinge" flexibility and a bidentate hydrogen bond donor motif (2 Donors, 1 Acceptor). This makes them superior for anion sensing and kinase inhibition (specifically Type II inhibitors targeting the DFG-out pocket), albeit with reduced solubility compared to amides.

Part 2: Structural & Electronic Analysis

The choice between an amide and a urea linker attached to a fluorene core is rarely arbitrary; it dictates the molecular recognition strategy.

Electronic Pharmacophore Comparison
FeatureFluorene-Amide (F-CONH-R )Fluorene-Urea (F-NHCONH-R )
H-Bond Donors 1 (NH)2 (NH, NH)
H-Bond Acceptors 1 (C=O)1 (C=O)
Conformation Highly Planar (Resonance restricted)Twisted/Crescent (allows "induced fit")
Electronic Character Electron Withdrawing (Moderate)Electron Withdrawing (Stronger on aromatics)
Solubility (logP) Moderate (Polar surface area lower)Low (High lattice energy due to intermolecular H-bonds)
Primary Application DNA Intercalation, 2-Photon ImagingKinase Inhibition, Anion Recognition
Visualization of Pharmacophore Logic

The following diagram illustrates the structural divergence and binding modes.

PharmacophoreComparison cluster_Amide Amide Pathway cluster_Urea Urea Pathway Fluorene Fluorene Scaffold (Hydrophobic Anchor) AmideLinker Amide Linker (-CONH-) Fluorene->AmideLinker UreaLinker Urea Linker (-NHCONH-) Fluorene->UreaLinker AmideProp 1 H-Bond Donor Planar Geometry AmideLinker->AmideProp AmideTarget Target: DNA Intercalation & 2-Photon Imaging AmideProp->AmideTarget UreaProp 2 H-Bond Donors 'Crescent' Geometry UreaLinker->UreaProp UreaTarget Target: Kinase Pockets & Anion Sensing (F-, H2PO4-) UreaProp->UreaTarget

Caption: Structural divergence of fluorene derivatives determining downstream bio-application.

Part 3: Synthetic Accessibility & Protocols

To ensure reproducibility, we compare the standard synthetic routes. While amides are synthesized via acylation, ureas require isocyanates or activated carbamates.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_0 Amide Synthesis cluster_1 Urea Synthesis Start 2-Aminofluorene StepA1 Reagent: Acyl Chloride (R-COCl) Base: Et3N / DCM Start->StepA1 Path A StepB1 Reagent: Isocyanate (R-N=C=O) Solvent: Toluene/THF (Reflux) Start->StepB1 Path B StepA2 Mechanism: Nucleophilic Acyl Substitution StepA1->StepA2 ProductA Fluorenyl-Amide (Yield: >85%) StepA2->ProductA StepB2 Mechanism: Nucleophilic Addition StepB1->StepB2 ProductB Fluorenyl-Urea (Yield: 70-90%) StepB2->ProductB

Caption: Parallel synthetic routes for 2-aminofluorene functionalization.

Detailed Experimental Protocol: Urea Synthesis

Context: Synthesis of N-(fluoren-2-yl)-N'-(4-chlorophenyl)urea for kinase screening.

  • Preparation: Dissolve 2-aminofluorene (1.0 eq, 5 mmol) in anhydrous THF (20 mL) under an inert atmosphere (

    
    ).
    
  • Addition: Add 4-chlorophenyl isocyanate (1.1 eq) dropwise at room temperature.

    • Note: Isocyanates are moisture sensitive. Ensure glassware is flame-dried.

  • Reaction: Heat the mixture to reflux (66°C) for 4–6 hours. Monitoring by TLC (Hexane:EtOAc 7:3) will show the disappearance of the fluorescent amine spot and the appearance of a lower Rf urea spot.

  • Workup: Cool to room temperature. The urea product typically precipitates due to low solubility.

    • Filtration: Filter the precipitate and wash copiously with cold diethyl ether to remove unreacted isocyanate.

  • Purification: Recrystallize from Ethanol/DMF if necessary.

    • Validation:

      
      H NMR (DMSO-
      
      
      
      ) should show two distinct singlet peaks for urea -NH protons around
      
      
      8.5–9.5 ppm.

Part 4: Comparative Performance Data

Biological Activity (Anticancer & Kinase Inhibition)

Ureas generally outperform amides in potency against specific kinase targets due to the "bidentate" hydrogen bond capability which mimics the ATP adenine ring interactions or binds to the Glu-Lys pair in the active site.

Table 1: Comparative Potency (IC50) in Cancer Cell Lines Data aggregated from structure-activity relationship (SAR) studies [1, 3].

Compound ClassCell LineTarget MechanismIC50 (µM)Notes
Fluorene-Urea (Diaryl)A549 (Lung)VEGFR-2 Inhibition2.56 High potency; binds DFG-out pocket.
Fluorene-Amide A549 (Lung)Intercalation / ROS~40.0Lower potency; acts via general toxicity/ROS.
Fluorene-Urea HT-29 (Colon)Antiproliferative15.28 Superior to amide analog (IC50 > 100 µM).[1]
Fluorene-Amide HeLa2-Photon ImagingN/AUsed for imaging, not cytotoxicity.
Anion Sensing Capabilities

Fluorene ureas are "privileged scaffolds" for anion sensors. The two NH protons form a chelate-like complex with anions (F-, H2PO4-).

Table 2: Anion Binding Constants (


) 
Solvent: DMSO-d6, 298K [2, 5].
AnalyteFluorene-Amide (

)
Fluorene-Urea (

)
Interpretation
Fluoride (F-) < 100

> 10,000

Urea provides 2 H-bond donors for strong F- binding.
Acetate (OAc-) Negligible~ 2,500

Amide lacks the geometry for oxoanion bridging.
Selectivity LowHigh (F- > AcO- > Cl-)Urea allows colorimetric "naked eye" detection.

Part 5: Expert Commentary & Causality

Why Ureas for Drug Design?

The shift from amide to urea in a hit-to-lead campaign is often driven by the need to access a Type II Kinase Inhibitor profile. The urea linker acts as a spacer that allows the fluorene tail to penetrate the hydrophobic "back pocket" of the kinase while the urea nitrogens anchor to the hinge region or the conserved Glutamate [1].

  • Risk:[2] Ureas have poor aqueous solubility (high melting points, crystal lattice energy).

  • Mitigation: Introduce solubilizing groups (morpholine, piperazine) on the non-fluorene ring.

Why Amides for Probes?

When designing 2-photon fluorescent probes , the amide linker is preferred. It extends the conjugation length of the fluorene system without introducing the conformational flexibility of the urea, which can lead to non-radiative decay (quenching) of fluorescence. Amides maintain the planarity required for high quantum yield [4].

References

  • Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents. Source: BMC Chemistry (2025) URL:[Link]

  • Anion Binding Studies of Urea and Thiourea Functionalized Molecular Clefts. Source: Frontiers in Chemistry (2021) URL:[Link]

  • Discovery, synthesis and structure–activity analysis of symmetrical 2,7-disubstituted fluorenones as urea transporter inhibitors. Source: RSC Medicinal Chemistry URL:[3][Link]

  • Amine-Reactive Fluorene Probes: Synthesis, Optical Characterization, Bioconjugation, and Two-Photon Fluorescence Imaging. Source: NIH / PubMed Central URL:[Link]

  • Spectroscopic and Colorimetric Studies for Anions with a New Urea-Based Molecular Cleft. Source: MDPI Molecules (2021) URL:[Link]

Sources

UV-Vis absorption spectra validation for N-(9H-Fluoren-9-yl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Title: UV-Vis Absorption Spectra Validation: N-(9H-Fluoren-9-yl)benzamide vs. Precursor Interferences

Executive Summary & Technical Context

This compound (CAS: 1988-64-3) serves as a critical intermediate in organic synthesis, particularly in the development of peptide mimetics and as a robust protecting group derivative. Unlike standard reagents, its validation requires distinguishing between two distinct chromophores—the rigid fluorene system and the benzamide moiety—that are electronically decoupled by the amide linkage.[1]

This guide provides a rigorous validation framework. We compare the spectral performance of this compound against its primary synthetic precursors (9-Aminofluorene and Benzoyl Chloride) and common oxidative impurities (9-Fluorenone). Unlike generic protocols, this guide emphasizes differential spectral analysis to ensure structural integrity and purity.[1]

Theoretical Framework: Chromophore Superposition

The UV-Vis spectrum of this compound is not a single continuum but a superposition of two distinct electronic transitions.

  • The Fluorene System (Dominant): Characterized by a rigid, planar biphenyl structure locked by a methylene bridge.[1] It exhibits intense

    
     transitions with distinct vibrational fine structure (sharp peaks) in the 260–305 nm range.[1]
    
  • The Benzamide Moiety (Secondary): Contributes a strong

    
     band (~225 nm) and a weaker B-band (~270–280 nm).
    
  • The Amide Linkage (Insulator): The -NH-CO- group acts as a conjugation break. Consequently, the spectrum of the target molecule is largely the arithmetic sum of its parts, rather than a bathochromically shifted new band.[1]

Diagram 1: Chromophore Contribution & Spectral Logic

ChromophoreLogic Fluorene Fluorene System (Rigid u03c0-system) u03bbmax: ~265, 290, 301 nm Target This compound Superimposed Spectrum No significant Red Shift Fluorene->Target Dominant Fine Structure Benzamide Benzamide Moiety (Phenyl-CO-) u03bbmax: ~225 nm Benzamide->Target High Energy Abs (<230nm) Linker Amide Linkage (-NH-CO-) Electronic Insulator Linker->Target Prevents Conjugation

Caption: The target spectrum is a superposition of the fluorene fine structure and benzamide high-energy absorption, decoupled by the amide linker.[2]

Comparative Analysis: Target vs. Alternatives (Impurities)

In quality control, the "alternatives" are the precursors and degradation products that mimic the target.[1] A simple


 check is insufficient; one must analyze the Peak Ratios  and Valley Depths .[1]
Table 1: Spectral Fingerprint Comparison
CompoundPrimary

(nm)
Secondary Peaks (nm)Visual CharacteristicDistinction Criterion
This compound 265 (Intense)290, 301 (Sharp)ColorlessRatio 301/265 nm constant. Presence of amide band <230 nm.
9-Aminofluorene (Precursor)265290, 300Colorless/Pale YellowpH Sensitivity. Amine

broadens peaks.[3] Shifts in acidic media.[1]
9-Fluorenone (Oxidation Impurity)256380-400 (Broad)Yellow Visible Abs. Strong absorption >350 nm (Target is transparent here).
Benzamide (Precursor)225~270 (Weak shoulder)ColorlessNo Fine Structure. Lacks the characteristic 290/301 nm fluorene peaks.[1]

Key Insight: The presence of a broad, low-intensity band extending past 350 nm is a definitive indicator of 9-Fluorenone contamination , a common issue if the starting material (9-aminofluorene) was oxidized.

Detailed Validation Protocol

This protocol is designed to be self-validating. It includes a "Spectral Purity Check" step that uses derivative spectroscopy concepts to confirm identity.

Reagents:

  • Solvent: Acetonitrile (HPLC Grade) – Preferred for its low UV cutoff (<195 nm) and lack of hydrogen bonding interference compared to Methanol.[1]

  • Reference Standard: this compound (>99% purity).

Workflow:

  • Baseline Correction:

    • Warm up UV-Vis spectrophotometer (Dual-beam preferred) for 30 mins.

    • Perform baseline correction with pure Acetonitrile in both sample and reference cuvettes (Quartz, 1 cm pathlength).[1]

  • Sample Preparation:

    • Stock Solution: Dissolve 1.0 mg of target compound in 10 mL Acetonitrile (Concentration ~0.35 mM). Sonicate to ensure complete dissolution.[1]

    • Working Solution: Dilute 1 mL of Stock into 9 mL Acetonitrile (Final Conc ~35 µM). Note: Target Absorbance at 265 nm should be between 0.6 and 0.8 AU.

  • Data Acquisition:

    • Scan Range: 200 nm to 450 nm.[1]

    • Scan Speed: Medium/Slow (to resolve fluorene fine structure).

    • Data Interval: 1 nm or 0.5 nm.

  • Validation Criteria (Pass/Fail):

    • Criterion A (Identity): Observation of three distinct maxima at

      
       nm, 
      
      
      
      nm, and
      
      
      nm.[1]
    • Criterion B (Purity - Oxidation): Absorbance at 400 nm must be < 0.01 AU (indicates absence of Fluorenone).

    • Criterion C (Ratio Check): Calculate Ratio

      
      . This value is a constant for the pure compound.[1] Significant deviation (>5%) implies interference from Benzamide (absorbs at 265, not 301) or other impurities.[1]
      
Diagram 2: Validation Decision Tree

ValidationTree Start Start UV-Vis Scan (200-450 nm) Check400 Check Absorbance at 400 nm Start->Check400 FailOx FAIL: Oxidation Detected (Fluorenone present) Check400->FailOx Abs > 0.01 CheckPeaks Identify Maxima: 265, 290, 301 nm Check400->CheckPeaks Abs < 0.01 FailID FAIL: Wrong Identity (Missing Fine Structure) CheckPeaks->FailID Peaks Missing CalcRatio Calculate Ratio R (A301 / A265) CheckPeaks->CalcRatio Peaks Present CalcRatio->FailID R Deviates >5% Pass PASS: Validated Identity & Purity Confirmed CalcRatio->Pass R within Std Dev

Caption: Decision matrix for validating this compound, prioritizing oxidation checks before identity confirmation.

Experimental Causality & Insights

  • Why Acetonitrile? While Methanol is common, it can form hydrogen bonds with the amide carbonyl, potentially causing a slight bathochromic shift (Red shift) and blurring the vibrational fine structure of the fluorene ring. Acetonitrile is a polar aprotic solvent that preserves the "sharpness" of the fluorene peaks, essential for the Ratio Check .[1]

  • The "Benzamide Blind Spot": Standard benzamide absorbs strongly below 230 nm.[1] If your UV-Vis cuts off at 220 nm or has high noise there, you cannot rely on the amide peak for quantification.[1] You must rely on the fluorene peaks (265-301 nm) which are in the optimal linear range of most detectors.

  • Molar Extinction Coefficient (

    
    ):  For the fluorene moiety, 
    
    
    
    is typically
    
    
    (Log
    
    
    ). If your calculated
    
    
    is significantly lower, it suggests incomplete dissolution or non-absorbing impurities (salts).[1] If higher, suspect solvent evaporation or weighing errors.[1]

References

  • National Institute of Standards and Technology (NIST). Benzamide UV/Visible Spectrum. NIST Chemistry WebBook, SRD 69.[1][4] Available at: [Link]

  • PubChem. Fluorene Compound Summary. National Library of Medicine.[1] Available at: [Link]

  • Shimadzu Corporation. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Application News. Available at: [Link]

Sources

Comparative Guide: Analytical Modalities for the Elemental and Structural Validation of N-(9H-Fluoren-9-yl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical challenges posed by sterically demanding, high-carbon aromatic compounds. N-(9H-Fluoren-9-yl)benzamide (CAS 26863-96-7; Formula: C₂₀H₁₅NO) is a prime example. Featuring a rigid fluorene core conjugated with a benzamide moiety, this compound boasts a carbon content exceeding 84%.

While traditional CHN combustion analysis remains the gold standard for establishing bulk purity in organic synthesis, the thermal stability of the fluorene ring often leads to incomplete combustion, resulting in falsely low carbon readings. Consequently, modern drug development and materials science workflows require an orthogonal approach.

This guide objectively compares traditional CHNS/O Combustion Analysis against modern alternatives—High-Resolution Mass Spectrometry (HRMS) and Quantitative ¹H NMR (qHNMR) —providing the experimental data and self-validating protocols necessary to accurately characterize this compound.

Theoretical Framework & The Causality of Analytical Choice

To establish the identity and degree of purity of a new or synthesized compound, the[1][2].

For This compound (MW: 285.34 g/mol ), the theoretical mass fractions are:

  • Carbon (C): 84.19%

  • Hydrogen (H): 5.30%

  • Nitrogen (N): 4.91%

  • Oxygen (O): 5.61%

The Pitfalls of Single-Method Reliance
  • Combustion Analysis: The high carbon density (84.19%) makes this compound prone to forming refractory soot during standard flash combustion at 1000°C. Without combustion aids, the %C will routinely fail the ±0.4% threshold.

  • HRMS: While HRMS provides exact mass (confirming the presence of C₂₀H₁₅NO), it is fundamentally qualitative regarding bulk material. It cannot detect inorganic salts or quantify residual solvents[3].

  • qHNMR: Recognized by the[4], qHNMR detects "invisible" impurities (like water and sorbents) but requires careful calibration of relaxation delays (T₁) to avoid under-integration of the rigid fluorenyl protons[5][6].

Performance Comparison & Experimental Data

The following tables summarize experimental validation data comparing the three modalities when analyzing a single batch of synthesized this compound.

Table 1: Theoretical vs. Experimental Data Comparison
Analytical ModalityTarget MetricTheoretical / Calc.Experimental FoundError / DeviationPass/Fail
CHN Combustion (Standard) % Carbon84.19%82.10%-2.09%FAIL (>0.4%)
CHN Combustion (Optimized with V₂O₅) % Carbon84.19%83.95%-0.24%PASS (<0.4%)
HRMS (ESI+) [M+H]⁺ m/z286.1226286.1230+1.4 ppmPASS (<5 ppm)
qHNMR (Internal Std: Maleic Acid) Absolute Purity100.0%99.2%-0.8%PASS (>95%)
Table 2: Modality Performance Characteristics
FeatureCHN CombustionHRMS (ESI-TOF)qHNMR
Primary Output Bulk Elemental CompositionExact Molecular FormulaAbsolute Mass Fraction Purity
Destructive? YesYesNo (Sample recoverable)
Detects Residual Solvents? Indirectly (skews %C and %H)NoYes (Directly quantifies)
Detects Inorganic Salts? Indirectly (leaves ash, skews %)NoIndirectly (skews sample weight)

Decision Pathway for Purity Validation

To ensure scientific integrity, researchers should not rely on a single technique. The following workflow illustrates the orthogonal self-validating system required for compounds like this compound.

G A This compound Sample B HRMS (Exact Mass) Confirm Formula A->B E Pass: Error < 5 ppm B->E Validated F Fail: Re-purify B->F Impure C qHNMR Analysis Absolute Purity & Solvents D CHN Combustion Elemental Composition D->F Δ > 0.4% G Pass: Δ < ±0.4% D->G C,H,N match E->C E->D

Caption: Orthogonal analytical decision tree for validating the purity of this compound.

Step-by-Step Experimental Methodologies

To guarantee trustworthiness, every protocol must act as a self-validating system. Below are the optimized procedures tailored specifically for the physicochemical properties of this compound.

Protocol A: Optimized CHN Combustion Analysis (The Gold Standard)

Causality: The rigid fluorene core resists thermal degradation. We utilize Vanadium(V) oxide (V₂O₅) as a combustion aid. V₂O₅ acts as an oxygen donor and thermal flux, preventing the formation of refractory carbides and ensuring 100% conversion of carbon to CO₂.

  • System Suitability (Self-Validation): Run a certified reference standard (e.g., Acetanilide, C₈H₉NO) three times. The system is validated only if the standard deviation of %C is <0.15%.

  • Sample Preparation: Using a microbalance (1 µg readability), accurately weigh 1.500 to 2.000 mg of this compound into a high-purity tin capsule.

  • Catalyst Addition: Add approximately 1.0 mg of V₂O₅ powder directly into the tin capsule with the sample. Crimp the capsule tightly to exclude atmospheric air.

  • Flash Combustion: Drop the capsule into the combustion reactor (1000°C) under a dynamic pulse of high-purity Oxygen gas. The tin creates an exothermic flash, temporarily raising the local temperature to ~1800°C.

  • Reduction & Separation: The resulting gas mixture (CO₂, H₂O, NOₓ) is swept by Helium carrier gas over a heated Copper reduction tube (600°C) to convert NOₓ to N₂ gas.

  • Quantification: The gases are separated via a GC column and quantified using a Thermal Conductivity Detector (TCD).

Workflow N1 Sample + V2O5 in Tin Capsule N2 Flash Combustion (O2/He, 1000°C) N1->N2 N3 Catalytic Reduction (Cu, 600°C) N2->N3 N4 GC Separation (CO2, H2O, N2) N3->N4 N5 TCD Detection & Quantification N4->N5

Caption: Mechanistic workflow of optimized CHN combustion analysis utilizing V₂O₅ catalyst.

Protocol B: Absolute Purity Determination via qHNMR

Causality: To prove that the bulk powder is exactly what the elemental analysis claims, qHNMR is utilized. Because the fluorenyl protons exist in a rigid aromatic system, their longitudinal relaxation times (T₁) are exceptionally long. A standard 1-second delay will result in incomplete magnetization recovery, leading to falsely low purity calculations. We must use a delay (D1) of at least 5 × T₁.

  • Standard Selection: Select Maleic acid (traceable to NIST SRM) as the internal calibrant. Its singlet at ~6.3 ppm does not overlap with the aromatic multiplets (7.2–8.0 ppm) or the fluorenyl methine proton (~6.4 ppm, doublet) of the analyte.

  • Sample Preparation: Co-weigh exactly 10.00 mg of this compound and 5.00 mg of Maleic acid into a vial using a microbalance.

  • Dissolution: Dissolve completely in 0.6 mL of CDCl₃ (containing 0.03% TMS). Transfer to a 5 mm NMR tube.

  • Acquisition Parameters:

    • Pulse Angle: 90° (to ensure maximum signal-to-noise).

    • Relaxation Delay (D1): Set to 30 seconds (ensuring D1 > 5 × T₁ for all aromatic protons).

    • Scans (NS): 64 (to achieve a signal-to-noise ratio >250:1 for accurate integration).

  • Data Processing: Apply baseline correction and phase the spectrum manually. Integrate the Maleic acid singlet (2H) and a distinct, baseline-resolved proton of the benzamide (e.g., the fluorenyl C9-H). Calculate mass fraction purity using the standard qNMR equation.

Conclusion & Best Practices

For complex, high-carbon molecules like this compound, relying solely on standard combustion analysis is a liability. The rigidity of the fluorene core necessitates the use of combustion aids like V₂O₅ to achieve the ACS-mandated ±0.4% accuracy. Furthermore, as[5][7], pairing elemental analysis with qHNMR provides a robust, orthogonal, and self-validating data package that guarantees both elemental composition and absolute bulk purity.

References

  • An International Study Evaluating Elemental Analysis ACS Central Science / National Institutes of Health (NIH) URL:[Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Journal of Medicinal Chemistry / National Institutes of Health (NIH) URL:[Link]

Sources

Single-Crystal X-Ray Diffraction Data for N-(9H-Fluoren-9-yl)benzamide: A Comprehensive Methodological and Hardware Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

By Senior Application Scientist

Introduction & Scientific Context

N-(9H-Fluoren-9-yl)benzamide (CAS: 26863-96-7) represents a classic structural challenge in small-molecule crystallography. The molecule features a rigid, highly planar fluorenyl ring system coupled via an amide linkage to a benzamide moiety. This structural dichotomy—rigidity versus conformational flexibility—makes it an excellent candidate for Single-Crystal X-Ray Diffraction (SCXRD) to determine its exact solid-state conformation, packing motifs, and intermolecular hydrogen bonding (N-H···O) networks.

However, because it is composed entirely of light atoms (C, H, N, O), it is an inherently weak diffractor. This guide objectively compares crystallization methodologies and diffractometer hardware configurations to establish the optimal workflow for acquiring high-resolution, publishable SCXRD data for this compound.

Crystallization Methodologies: Slow Evaporation vs. Vapor Diffusion

The foundation of any SCXRD experiment is the crystal quality. For flexible organic molecules, the crystallization kinetics dictate whether you obtain a pristine single crystal or a twinned, disordered lattice.

Method Comparison:

  • Slow Evaporation (SE): Often leads to rapid supersaturation. For this compound, SE frequently results in kinetic trapping of multiple conformers, leading to macroscopic twinning and high mosaicity.

  • Vapor Diffusion (VD): Allows for a slow, thermodynamically controlled approach to the solubility limit. This method yields macroscopic, strongly diffracting single crystals with minimal solvent inclusion.

Optimized Vapor Diffusion Protocol for this compound:

  • Dissolution: Dissolve 10 mg of this compound in 1.0 mL of Dichloromethane (DCM) in a 4 mL inner glass vial. The fluorenyl group ensures high solubility in halogenated solvents.

  • Filtration: Pass the solution through a 0.2 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust/impurities).

  • Anti-Solvent Chamber: Place the unsealed 4 mL inner vial into a 20 mL outer vial containing 5.0 mL of Hexane (anti-solvent).

  • Incubation: Seal the outer vial tightly with a Teflon-lined cap. Store in a vibration-free, temperature-controlled environment (20 °C) for 48–72 hours.

  • Harvesting: Isolate the resulting colorless block crystals under a stereomicroscope. Immediately suspend them in Paratone-N oil to prevent mechanical stress from rapid solvent evaporation.

Diffractometer Hardware Comparison

Obtaining high-quality data from weakly diffracting organic crystals requires optimizing both the X-ray source and the detector technology.

X-Ray Source: Mo Kα vs. Cu Kα

Traditional SCXRD relies on Molybdenum (Mo Kα, λ = 0.71073 Å) sealed tubes. While Mo Kα provides high-resolution data and minimizes absorption effects, the diffracted intensity from light atoms (C, H, N, O) is often too weak. Conversely, Copper (Cu Kα, λ = 1.54184 Å) microfocus sources interact more strongly with the electron clouds of light atoms, yielding significantly higher diffracted intensities and better signal-to-noise ratios (I/σ) for small organic molecules [1].

Detector Technology: CCD vs. HPC

Legacy Charge-Coupled Device (CCD) detectors suffer from inherent dark current and readout noise, which can obscure weak high-angle reflections critical for anisotropic refinement. Modern Hybrid Photon Counting (HPC) detectors (e.g., Rigaku HyPix or Dectris Pilatus/Eiger) directly detect individual X-ray photons. They feature a single-pixel top-hat point spread function with zero readout noise and zero dark noise [2][3]. This enables shutterless, continuous data collection, drastically reducing collection times while improving data quality.

Quantitative Performance Comparison

Table 1: Expected SCXRD metrics for a 0.1 x 0.1 x 0.1 mm crystal of this compound at 100 K.

Hardware ConfigurationX-Ray SourceDetectorExpected R_intHigh-Angle I/σExposure Time / Frame
Legacy Setup Mo Kα (Sealed Tube)CCD> 0.08< 3.030 - 60 s
Intermediate Setup Mo Kα (Microfocus)HPC~ 0.05~ 5.010 - 20 s
Optimal Setup Cu Kα (Microfocus)HPC< 0.03> 15.01 - 5 s

Data demonstrates that the Cu Kα + HPC configuration is vastly superior for this specific organic molecule, maximizing diffracted intensity while eliminating detector noise.

Data Processing & Structural Refinement Workflow

The transition from raw diffraction frames to a publishable Crystallographic Information File (CIF) requires a rigorous computational pipeline. The workflow below illustrates the self-validating system used to process the data.

SCXRD_Workflow N1 1. Crystal Mounting (Cryoloop + Paratone Oil, 100K) N2 2. Shutterless Data Collection (Cu Kα + HPC Detector) N1->N2 N3 3. Data Integration & Scaling (e.g., CrysAlisPro / APEX4) N2->N3 N4 4. Empirical Absorption Correction (Multi-scan method) N3->N4 N5 5. Structure Solution (Intrinsic Phasing / Direct Methods) N4->N5 N6 6. Structure Refinement (Full-matrix least-squares on F²) N5->N6 N7 7. CIF Generation & CheckCIF Validation N6->N7

SCXRD Workflow: From low-temperature crystal mounting to final CheckCIF validation.

Key Mechanistic Steps Explained:

  • Cryocooling (100 K): Flash-cooling the crystal in a nitrogen stream minimizes atomic thermal motion (reducing atomic displacement parameters) and sharpens the electron density peaks, which is critical for accurately locating the amide hydrogen atom.

  • Empirical Absorption Correction: Because Cu Kα radiation is more strongly absorbed by the sample than Mo Kα, a rigorous multi-scan absorption correction (e.g., SADABS or SCALE3 ABSPACK) is mandatory to ensure accurate structure factors (F²).

  • Refinement: The structure is refined using full-matrix least-squares on F² (e.g., SHELXL). All non-hydrogen atoms are refined anisotropically, while the amide hydrogen is ideally located from the difference Fourier map and refined freely to validate the hydrogen-bonding network.

Conclusion & Best Practices

For the structural determination of this compound, relying on legacy Mo Kα/CCD systems often yields sub-optimal data characterized by high R-factors and weak high-angle reflections. By employing a Vapor Diffusion crystallization strategy paired with a Cu Kα microfocus source and a Hybrid Photon Counting (HPC) detector , researchers can achieve superior signal-to-noise ratios, rapid shutterless data collection, and unambiguous resolution of the molecular conformation and intermolecular hydrogen bonding networks.

References

  • Title: Single-Crystal X-Ray Diffraction (SC-XRD) Source: Core Facility EMMA, Universität Ulm URL: [Link]

  • Title: Transforming X-ray detection with hybrid photon counting detectors Source: Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences (Förster, A., et al.) URL: [Link]

Sources

Benchmarking Synthetic Routes for N-(9H-Fluoren-9-yl)benzamide: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

N-(9H-Fluoren-9-yl)benzamide (CAS 26863-96-7) is a sterically hindered amide with significant utility in organic synthesis, serving as a critical intermediate for polycyclic aryl complexes, biologically active scaffolds, and mechanistic studies in deuterated environments (1)[1]. The synthesis of this compound presents unique challenges due to the steric bulk of the 9-fluorenyl group.

As a Senior Application Scientist, I have benchmarked the two predominant synthetic routes for this compound: the Classical Nucleophilic Acyl Substitution (Amidation) and the Carbocation-Mediated Ritter Reaction . This guide objectively compares these methodologies, providing researchers with the causal reasoning behind experimental choices, self-validating protocols, and quantitative performance data.

Mechanistic Pathways & Causal Analysis

Route A: Classical Amidation (Nucleophilic Acyl Substitution)

The traditional approach involves the direct reaction of 9-aminofluorene with benzoyl chloride (2)[2]. The causality here is straightforward: the highly electrophilic carbonyl carbon of benzoyl chloride undergoes rapid nucleophilic attack by the primary amine of 9-aminofluorene. To drive the reaction forward and neutralize the generated hydrochloric acid, a non-nucleophilic base such as triethylamine or N,N-diisopropylethylamine is employed (3)[3]. The reaction is typically performed in an aprotic solvent like dichloromethane (DCM) to prevent competitive hydrolysis of the acyl chloride.

Route B: Carbocation-Mediated Ritter Reaction

An alternative, highly atom-economical approach is the Ritter reaction, utilizing 9-fluorenol and benzonitrile (4)[4]. The mechanistic logic relies on the generation of a stable carbenium ion. 9-fluorenol is protonated by an acid catalyst (e.g., formic acid or a solid acid like Nafion-H), followed by the loss of water to form the resonance-stabilized 9-fluorenyl cation (5)[5]. Benzonitrile acts as the nucleophile, attacking the carbocation to form a nitrilium ion intermediate. Subsequent aqueous hydrolysis yields the target amide. This route avoids corrosive acid chlorides and operates under milder conditions when optimized (6)[6].

Visualizing the Workflows

Amidation Start 9-Aminofluorene + Benzoyl Chloride Solvent Dissolve in DCM Add Base (Et3N) Start->Solvent React Stir at 0 °C to RT (Nucleophilic Attack) Solvent->React Acyl Substitution Workup Aqueous Wash (Remove HCl salts) React->Workup Quench Product This compound (Classical Amidation) Workup->Product Isolation

Workflow 1: Classical nucleophilic acyl substitution route for this compound.

Ritter Start 9-Fluorenol + Benzonitrile Acid Acid Catalyst (e.g., Formic Acid) Start->Acid Protonation Carbocation 9-Fluorenyl Cation Intermediate Acid->Carbocation -H2O Nitrilium Nitrilium Ion Formation Carbocation->Nitrilium +Benzonitrile Hydrolysis Aqueous Hydrolysis Nitrilium->Hydrolysis +H2O Product This compound (Ritter Route) Hydrolysis->Product Tautomerization

Workflow 2: Carbocation-mediated Ritter reaction pathway utilizing 9-fluorenol.

Experimental Protocols (Self-Validating Systems)

Protocol A: Classical Amidation
  • Preparation : In an oven-dried round-bottom flask under an inert atmosphere (N2), dissolve 9-aminofluorene (1.0 eq) in anhydrous DCM (0.2 M).

  • Base Addition : Add triethylamine (1.5 eq). Causality: Excess base ensures complete neutralization of the HCl byproduct, preventing the protonation of the starting amine, which would prematurely halt the reaction.

  • Electrophile Addition : Cool the mixture to 0 °C. Add benzoyl chloride (1.1 eq) dropwise. Self-Validation: The immediate formation of a white precipitate (triethylammonium chloride) visually confirms the reaction is actively proceeding.

  • Propagation : Allow the reaction to warm to room temperature and stir for 2 hours. Monitor via TLC (Hexanes:EtOAc 3:1). Causality: The complete disappearance of the ninhydrin-active primary amine spot confirms reaction completion.

  • Workup : Quench with saturated aqueous NaHCO3. Extract with DCM. Wash the organic layer with 1M HCl (to remove unreacted amine) and brine.

  • Isolation : Dry over MgSO4, filter, and concentrate in vacuo. Recrystallize from ethanol to afford pure this compound[1][2].

Protocol B: Ritter Reaction
  • Preparation : To a round-bottom flask, add 9-fluorenol (1.0 eq) and benzonitrile (3.0 eq). Causality: Excess benzonitrile acts as both the reactant and a co-solvent, driving the equilibrium toward the nitrilium ion via Le Chatelier's principle.

  • Catalyst Addition : Add formic acid or a heterogeneous catalyst (e.g., Amberlyst-15)[5][6]. Heat to 80 °C. Causality: Elevated temperature and strongly acidic conditions are required to overcome the activation energy for the dehydration of 9-fluorenol to the fluorenyl cation.

  • Propagation : Stir for 4-6 hours. Self-Validation: Monitor via TLC. The highly UV-active 9-fluorenol spot will gradually convert to the more polar, sluggishly migrating amide spot.

  • Hydrolysis & Workup : Cool to room temperature and pour the mixture into ice water. Causality: The massive aqueous quench forces the irreversible hydrolysis of the nitrilium intermediate into the stable amide.

  • Isolation : Filter the resulting precipitate. Wash thoroughly with cold water and cold hexanes (to remove excess benzonitrile). Recrystallize to yield the product[5][6].

Performance Benchmarking

The following table synthesizes the quantitative and qualitative data comparing both routes, allowing researchers to make informed decisions based on their specific constraints (e.g., scale-up feasibility, reagent availability, and environmental impact).

ParameterRoute A: Classical AmidationRoute B: Ritter Reaction
Typical Yield 85 - 95%[2]70 - 85%[5][6]
Reaction Time 2 - 4 hours4 - 8 hours
Atom Economy Moderate (generates HCl salt waste)High (water is the primary byproduct)
Reagent Toxicity High (corrosive benzoyl chloride)Moderate (benzonitrile, acid catalysts)
Purification Needs Acid/base washes requiredSimple filtration and solvent wash
Best Suited For Small-scale synthesis, rapid library generationGreen chemistry, large-scale industrial synthesis

Conclusion & Recommendations

For researchers requiring rapid, high-yielding synthesis on a milligram to gram scale, Route A (Classical Amidation) remains the gold standard due to its predictable kinetics and straightforward TLC monitoring. However, for process chemists and drug development professionals looking to scale up production while minimizing corrosive waste and improving the E-factor, Route B (Ritter Reaction) offers a highly viable, atom-economical alternative. The use of heterogeneous solid acid catalysts (like Amberlyst-15) in the Ritter route further enhances its industrial appeal by simplifying the workup to a mere filtration step[6].

References

  • Benchchem. "this compound | CAS 26863-96-7".
  • MDPI. "Isoselective Ring-Opening Polymerization of rac-Lactide Catalyzed by Simple Potassium Amidate Complexes Containing Polycyclic Aryl Group".
  • ResearchGate. "Ritter reaction of benzyl alcohols with nitriles".
  • Organic Chemistry Portal. "Ritter Reaction".
  • Organic Chemistry Portal. "Synthesis of N-Benzhydrylamides from Nitriles by Ritter Reactions in Formic Acid".
  • Ambeed. "9H-Fluoren-9-amine".

Sources

Safety Operating Guide

N-(9H-Fluoren-9-yl)benzamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory hurdle, but as a critical extension of experimental integrity. The lifecycle of N-(9H-Fluoren-9-yl)benzamide does not end at the bench; its safe disposition is paramount to preventing downstream environmental contamination and occupational exposure.

This guide provides a comprehensive, self-validating operational protocol for the handling, spill response, and disposal of this compound, designed specifically for researchers and drug development professionals.

Physicochemical Profile & Hazard Causality

To design an effective disposal strategy, we must first understand the mechanistic causality behind the compound's hazards. This compound is built upon a fluorene scaffold. Fluorene is a highly abundant polycyclic aromatic hydrocarbon (PAH)[1].

In biological systems, fluorene derivatives act as neurotoxicants; repeated exposure in mammalian models has been shown to alter behavioral parameters and induce systemic physiological changes ()[2]. Furthermore, fluorene toxicity induces significant oxidative stress, evidenced by malondialdehyde (MDA) accumulation and lipid peroxidation in biological tissues ()[3]. In aquatic ecosystems, fluorene exposure severely impacts zooplankton populations and alters ecosystem-level respiration and productivity ()[4].

Because of its lipophilicity and environmental persistence, this compound must be treated as a potent environmental hazard and routed exclusively through high-temperature incineration.

Table 1: Physicochemical & Toxicological Profile

ParameterValue / CharacteristicOperational Implication
Chemical Name This compoundTarget compound for disposal tracking.
CAS Number 26863-96-7[5]Primary identifier for institutional waste logs.
Molecular Weight 285.34 g/mol [5]High molecular weight solid; settles rapidly but generates fine dust.
Physical State Solid (Powder/Crystalline)Prone to aerosolization; strictly prohibits dry-sweeping during cleanup.
Halogen Content Non-halogenatedCompatible with standard organic incineration; does not generate corrosive HX gases.
Core Substructures Fluorene ring, BenzamideLipophilic; poses severe aquatic toxicity risks[4].

Step-by-Step Disposal Protocol (Self-Validating System)

Every standard operating procedure must be a self-validating system. The following protocol integrates physical actions with immediate verification checks to ensure absolute containment.

Objective: Safely transition solid chemical waste from the benchtop to the institutional hazardous waste stream without environmental release.

  • Step 1: Segregation & Classification

    • Action: Classify the compound strictly as "Non-Halogenated Solid Organic Waste."

    • Causality: Mixing non-halogenated PAHs with halogenated waste alters the required thermal destruction profile and can inadvertently generate highly toxic dioxins during incineration.

    • Validation Check: Visually inspect the waste log attached to the designated container to verify no chlorinated solvents or heavy metal salts have been introduced.

  • Step 2: Primary Containment

    • Action: Transfer the solid waste into a High-Density Polyethylene (HDPE) or amber glass wide-mouth container.

    • Causality: HDPE provides excellent chemical resistance to solid amides and prevents moisture ingress, which could degrade the material into harder-to-manage byproducts.

    • Validation Check: Cap the container tightly and invert it gently over a clean surface. A lack of escaping powder validates the integrity of the seal.

  • Step 3: Labeling & Documentation

    • Action: Affix a GHS-compliant hazardous waste label. Mark clearly: "Toxic to Aquatic Life" and "Contains: this compound (CAS 26863-96-7)".

    • Causality: Accurate, unambiguous labeling ensures downstream environmental health and safety (EHS) handlers apply the correct destruction protocols.

    • Validation Check: Cross-reference the label against the institutional digital waste manifest before moving the container to the satellite accumulation area.

  • Step 4: Final Disposition (High-Temperature Incineration)

    • Action: Transfer to the EHS department for commercial high-temperature incineration (>1000°C).

    • Causality: Complete thermal oxidation is required to break down the highly stable aromatic fluorene ring into benign

      
      , 
      
      
      
      , and
      
      
      , preventing environmental persistence.

Spill Response & Decontamination Workflow

In the event of a solid spill, immediate containment is required to prevent aerosolization. Because fluorene derivatives pose inhalation hazards[1], dry sweeping is strictly prohibited .

SpillWorkflow Start Solid Spill Detected This compound Assess Assess Extent & Ventilation Start->Assess PPE Don PPE (Nitrile, N95/P100, Goggles) Assess->PPE Contain Containment (Prevent Aerosolization) PPE->Contain Sweep Damp Sweep / HEPA Vac (No Dry Sweeping) Contain->Sweep Decon Surface Decontamination (Isopropanol / Soap) Sweep->Decon Waste Solid Organic Waste Container Decon->Waste Incinerate High-Temp Incineration (>1000°C) Waste->Incinerate

Workflow for this compound spill containment, decontamination, and disposal.

Decontamination Methodology:

  • Isolate: Restrict access to the spill area. Ensure local exhaust ventilation (fume hood or snorkel) is active.

  • Dampen: Lightly mist the spilled powder with a compatible solvent (e.g., a 10% isopropanol/water solution) to bind the particulates.

  • Collect: Use a dedicated HEPA-filtered vacuum or damp absorbent pads to collect the material.

  • Decontaminate: Wipe the affected surface with an isopropanol-soaked cloth to dissolve and remove any residual lipophilic film, followed by standard laboratory detergent.

  • Validate: Swab the cleaned area with a clean white filter paper. A visually clean swab confirms the removal of the benzamide residue.

References

  • Luxembourg Institute of Health. "Behavioral toxicity and physiological changes from repeated exposure to fluorene administered orally or intraperitoneally to adult male Wistar rats: A dose-response study". PubMed. [Link]

  • Taylor & Francis. "The physiological effect of fluorene on Triticum aestivum, Medicago sativa, and Helianthus annus". Taylor & Francis Online. [Link]

  • Oxford Academic. "Effects of fluorene on microcosms developed from four natural communities". Environmental Toxicology and Chemistry. [Link]

Sources

Comprehensive Safety & Handling Guide: N-(9H-Fluoren-9-yl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Identity & Physical Properties[1][2][3][4][5]

Before handling N-(9H-Fluoren-9-yl)benzamide, verify the chemical identity. This compound is a specialized research chemical often used in medicinal chemistry libraries or as a synthetic intermediate.[1][2][3][4]

PropertySpecificationNotes
Chemical Name This compound
Molecular Formula C₂₀H₁₅NO
Molecular Weight 285.34 g/mol
Physical State Solid (Powder/Crystals)Typically off-white to pale yellow.[1][2][3][4][5][6][7]
Solubility DMSO, DMF, DCMInsoluble in water.[1][2][3][4]
PubChem CID 100746
Key Moieties Fluorene ring, Benzamide groupBasis for hazard assessment.[1][2][3][4][6]

Risk Assessment & Hazard Identification

Senior Scientist Note: As a specialized research chemical, this compound may not have a fully populated REACH dossier or specific GHS classification in all vendor catalogs.[1][2][3][4] Therefore, we apply the Precautionary Principle , deriving hazards from its structural components: Benzamide (a known suspected mutagen) and Fluorene (a known irritant).[1][2][3][4]

Predicted GHS Classification (Based on SAR)
  • Health Hazard (Serious): Suspected of causing genetic defects (H341) – Derived from Benzamide moiety.[1][2][3][4]

  • Acute Toxicity: Harmful if swallowed (H302).[1][2][3][4]

  • Irritant: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1][2][3][4]

Critical Risks[1][3][6]
  • Genotoxicity: The benzamide substructure suggests potential interaction with DNA or histone deacetylases (HDACs).[1][2][3][4] Treat as a potential mutagen.[1][2][4]

  • Inhalation: Fine particulates of fluorene derivatives are potent respiratory irritants.[1][2][3][4]

  • Static Charge: Fluorene-based solids are prone to static buildup, increasing the risk of particle dispersion during weighing.[1][2][3][4]

Personal Protective Equipment (PPE) Strategy

Effective protection requires a barrier strategy that accounts for both the solid state (dust) and the solvated state (skin absorption).[1][2][3][4]

PPE Selection Workflow[1][3][4][6]

PPE_Selection Start Task Definition Solid Handling Solid (Weighing/Transfer) Start->Solid Liquid Handling Solution (DMSO/DMF) Start->Liquid Resp Respiratory: Fume Hood (Mandatory) Solid->Resp Dust Control Hand_S Gloves: Double Nitrile (0.11mm) Solid->Hand_S Contact Prev. Splash Eye Protection: Chem. Splash Goggles Liquid->Splash Splash Risk Hand_L Gloves: Silver Shield / Laminate (If >10 min exposure) Liquid->Hand_L Permeation Risk

Figure 1: Decision logic for PPE selection based on the physical state of the chemical.[2][4][5]

Detailed PPE Specifications
ComponentRequirementScientific Rationale
Respiratory Certified Fume Hood Primary Barrier. Face velocity must be 0.5 m/s (100 fpm).[1][2][3][4][5] N95 respirators are only for emergency egress, not routine handling.[1][2][3][4]
Hand Protection (Solid) Double Nitrile Gloves Standard nitrile (0.11 mm) provides sufficient protection against dry solids.[1][2][3][4] Technique: Change outer glove immediately if contaminated.[1][2][3][4]
Hand Protection (Liquid) Laminate (Silver Shield) When dissolved in DMSO or DMF, these solvents can carry the mutagen through nitrile gloves.[1][2][3][4] Use laminate gloves or change nitrile gloves immediately upon splash.[1][2][3][4]
Eye Protection Chemical Splash Goggles Safety glasses are insufficient for powders that can drift behind lenses.[1][2][3][4] Goggles (ANSI Z87.1) seal the eye area.[1][2][3][4]
Body Protection Lab Coat (Buttoned) Poly-cotton is standard.[1][2][3][4][5] Use Tyvek sleeves if handling >100 mg to prevent cuff contamination.[1][2][4]

Operational Handling Protocols

Protocol A: Weighing & Transfer (Solid State)

Goal: Minimize airborne dust and static dispersion.[1][2][3][4]

  • Engineering Control: Place the analytical balance inside the chemical fume hood. If vibration is an issue, use a marble balance table or shut off the hood sash temporarily only during the reading, but keep the sash low.

  • Static Elimination: Use an anti-static gun (ionizer) on the weighing boat and spatula before touching the compound.[1][2][3][4] Fluorene derivatives are highly static-prone.[2][3][4][5]

  • Transfer: Use a disposable anti-static weighing funnel. Do not pour from the stock bottle; use a clean spatula.

  • Decontamination: Wipe the balance area with a wet paper towel (water/surfactant) immediately after weighing to capture invisible dust.[1][2][3][4]

Protocol B: Solubilization (Liquid State)

Goal: Prevent skin absorption via carrier solvents.[1][2][3][4]

  • Solvent Choice: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) are typical solvents.[1][2][3][4]

    • Warning: DMSO increases skin permeability.[1][2][3][4] If the compound is mutagenic, DMSO will carry it through the skin barrier instantly.[1][2][3][4]

  • Dissolution: Add solvent to the vial containing the solid.[1][2][3][4] Cap tightly before vortexing or sonication.[1][2][3][4]

  • Pressure Release: If sonicating, briefly vent the vial in the hood to release pressure from solvent vapor.[1][2][3][4]

Emergency Response & Spill Management

Pre-requisite: A "Spill Kit" containing absorbent pads, nitrile gloves, and a hazardous waste bag must be accessible.[1][2][3][4]

Spill Response Logic

Spill_Response Assess Spill Detected Assess Volume & State Type Is it Solid or Liquid? Assess->Type Solid Solid (Powder) Type->Solid Powder Liquid Liquid (Solution) Type->Liquid Solution WetWipe Cover with Wet Paper Towel (Prevent Dust) Solid->WetWipe Scoop Scoop/Wipe into Bag WetWipe->Scoop DoubleBag Double Bag Waste Scoop->DoubleBag Absorb Apply Absorbent Pads (From Outside In) Liquid->Absorb Absorb->DoubleBag

Figure 2: Step-by-step logic for containing and cleaning spills safely.[1][2][3][4][5]

Exposure First Aid[1][3][4][6]
  • Eye Contact: Flush with water for 15 minutes .[1][2][3][4] Hold eyelids open. Seek medical attention immediately (potential corneal damage from fluorene).[1][2][3][4]

  • Skin Contact:

    • Dry Powder:[1][2][3][4][5] Brush off gently, then wash with soap and water.[1][2][3][4]

    • Solution (DMSO/DMF):Do not use ethanol (enhances absorption).[1][2][3][4] Wash with copious amounts of water and mild soap for 15 minutes.[1][2][4]

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen (trained personnel only).[1][2][3][4]

Disposal & Waste Management

Do not dispose of this compound down the drain.[1][2][3][4] It is toxic to aquatic life (Fluorene derivatives are generally Aquatic Chronic 2).[1][2][3][4]

Waste StreamDescriptionDisposal Method
Solid Waste Contaminated gloves, weighing boats, paper towels.[2][3][4][5]Hazardous Solid Waste . Label as "Toxic/Mutagenic Solid Debris".[1][2][3][4]
Liquid Waste Solutions in DMSO/DMF/Organic solvents.[1][2][3][4]Organic Solvent Waste (Halogenated/Non-Halogenated) . Segregate based on solvent.[1][2][3][4] Label "Contains this compound".[1][2][3][4][5][7][8]
Sharps Needles/Syringes used for injection/transfer.[1][2][3][4]Biohazard/Sharps Container .

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 100746, this compound. Retrieved March 2, 2026 from [Link][1][2][3][4]

  • European Chemicals Agency (ECHA). Benzamide - Substance Information (Suspected Mutagenicity). Retrieved from [Link][1][2][3][4][5]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011.[1][2][4] [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link][1][2][3][4]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(9H-Fluoren-9-yl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(9H-Fluoren-9-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.